Difficidin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
95152-88-8 |
|---|---|
Molecular Formula |
C31H45O6P |
Molecular Weight |
544.7 g/mol |
IUPAC Name |
[(4E,6E,12Z,14Z,16E)-7,19-dimethyl-2-[(3E)-3-methylhexa-3,5-dienyl]-20-methylidene-22-oxo-1-oxacyclodocosa-4,6,12,14,16-pentaen-8-yl] dihydrogen phosphate |
InChI |
InChI=1S/C31H45O6P/c1-6-17-25(2)22-23-29-20-16-15-19-27(4)30(37-38(33,34)35)21-14-12-10-8-7-9-11-13-18-26(3)28(5)24-31(32)36-29/h6-11,13,15-17,19,26,29-30H,1,5,12,14,18,20-24H2,2-4H3,(H2,33,34,35)/b9-7-,10-8-,13-11+,16-15+,25-17+,27-19+ |
InChI Key |
ZUWUQYGHRURWCL-XUIVTPDHSA-N |
SMILES |
CC1CC=CC=CC=CCCCC(C(=CC=CCC(OC(=O)CC1=C)CCC(=CC=C)C)C)OP(=O)(O)O |
Isomeric SMILES |
CC1C/C=C/C=C\C=C/CCCC(/C(=C/C=C/CC(OC(=O)CC1=C)CC/C(=C/C=C)/C)/C)OP(=O)(O)O |
Canonical SMILES |
CC1CC=CC=CC=CCCCC(C(=CC=CCC(OC(=O)CC1=C)CCC(=CC=C)C)C)OP(=O)(O)O |
Synonyms |
difficidin |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Difficidin Biosynthesis Pathway in Bacillus velezensis
Executive Summary: Bacillus velezensis, a prominent species of plant growth-promoting rhizobacteria, is a prolific producer of secondary metabolites that are instrumental in its biocontrol capabilities. Among these is difficidin, a highly potent, broad-spectrum polyketide antibiotic effective against a range of plant pathogens. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, targeting researchers, scientists, and professionals in drug development. It details the genetic architecture of the dfn biosynthetic gene cluster, the enzymatic steps of polyketide synthesis, the intricate regulatory networks governing its expression, and key experimental protocols for its study.
Introduction to this compound
Bacillus velezensis has garnered significant attention for its ability to suppress phytopathogens, a trait largely attributed to its production of antimicrobial compounds.[1] These include non-ribosomally synthesized lipopeptides and polyketides.[2][3] this compound is a complex polyene antibiotic synthesized by a Type I polyketide synthase (PKS) pathway.[4] It exhibits strong antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a key component of B. velezensis's biocontrol arsenal and a compound of interest for novel antibiotic development.[5][6] An oxidized variant, oxythis compound, is also produced and demonstrates a broad spectrum of activity.[7][8]
The this compound Biosynthetic Gene Cluster (dfn)
The synthesis of this compound is orchestrated by a giant biosynthetic gene cluster (BGC), designated dfn (also referred to as pks3).[1][4][9] In the model strain B. velezensis FZB42, this cluster is cataloged under the MIBiG accession BGC0000176.[10] A defining feature of the this compound PKS system is its trans-AT architecture. Unlike canonical PKS systems where each module contains its own acyltransferase (AT) domain to load extender units, the dfn modules lack this domain. Instead, the AT activity is provided by discrete enzymes encoded by separate genes within the cluster.[9][11]
The dfn cluster comprises a series of genes (difA through difO) that encode the core PKS machinery and accessory enzymes required for precursor synthesis, tailoring, and regulation.[10]
Table 1: Genes of the this compound (dfn) Cluster and Their Putative Functions [10]
| Gene | Putative Product/Function |
| difA | Malonyl CoA-[acyl-carrier-protein] transacylase |
| difB | Putative long-chain fatty acid CoA ligase / Kinase |
| difC | Probable acyl carrier protein (ACP) |
| difD | Acyl CoA synthetase |
| difE | 3-oxoacyl-(acyl carrier protein) reductase |
| difF | Polyketide synthase type I |
| difG | Polyketide synthase type I |
| difH | Polyketide synthase type I |
| difI | Polyketide synthase type I |
| difJ | Polyketide synthase type I |
| difK | Polyketide synthase type I |
| difL | Polyketide synthase type I |
| difM | Polyketide synthase type I |
| difN | Acyl carrier protein (ACP) |
| difO | Putative enoyl-CoA hydratase/isomerase |
The Biosynthesis Pathway
This compound synthesis follows the logic of a modular Type I PKS assembly line. The process begins with a starter unit and proceeds through successive rounds of elongation, with each module responsible for adding one extender unit (typically derived from malonyl-CoA or methylmalonyl-CoA) and performing a specific set of reductive modifications.[9][11]
The biosynthesis can be summarized in the following key stages:
-
Activation: The acyl carrier protein (ACP) domains within the PKS modules must be post-translationally modified by a 4'-phosphopantetheinyl transferase (PPTase), such as Sfp, to become active.[1][4]
-
Chain Elongation: The growing polyketide chain is passed from one module to the next. At each module, a trans-acting AT loads an extender unit onto the ACP, followed by a decarboxylative Claisen condensation catalyzed by the ketosynthase (KS) domain.[11]
-
Modification: Following condensation, the β-keto group on the growing chain can be sequentially modified by ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains, if present and active in the module.
-
Termination and Tailoring: After the final elongation step, the completed polyketide chain is released from the PKS. A crucial final tailoring step in this compound biosynthesis is phosphorylation, a reaction likely catalyzed by the kinase-like enzyme DifB.[9][11]
Regulation of this compound Biosynthesis
The expression of the large dfn operon is tightly controlled at multiple levels to ensure production occurs at the appropriate time and condition, primarily during the stationary phase of growth.
Transcriptional Regulation by Spo0A: The master regulator of sporulation and stationary-phase phenomena, Spo0A, is essential for the biosynthesis of this compound.[4][12] The activated, phosphorylated form of Spo0A (Spo0AP) directly binds to the promoter region of the dfn gene cluster, initiating its transcription.[4] The level of Spo0AP is controlled by a phosphorelay system involving sensor histidine kinases (like KinA and KinD) that phosphorylate Spo0A, and phosphatases (like Spo0E) that dephosphorylate it.[4][12] Modulating the activity of these kinases and phosphatases can therefore significantly impact this compound yield.[4][12]
References
- 1. Antimicrobial Activities of Lipopeptides and Polyketides of Bacillus velezensis for Agricultural Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Profiling of Antimicrobial Metabolites Synthesized by the Endophytic and Genetically Amenable Biocontrol Strain Bacillus velezensis DMW1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcription Factor Spo0A Regulates the Biosynthesis of this compound in Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [kops.uni-konstanz.de]
- 6. researchgate.net [researchgate.net]
- 7. Bacillus velezensis FiA2 as an Oxythis compound-Producing Strain and its Effects on the Growth Performance, Immunity, Intestinal Microbiota, and Resistance to Aeromonas salmonicida Infection in Carassius carassius - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural and Functional Characterization of Three Polyketide Synthase Gene Clusters in Bacillus amyloliquefaciens FZB 42 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BGC0000176 [mibig.secondarymetabolites.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Transcription Factor Spo0A Regulates the Biosynthesis of this compound in Bacillus amyloliquefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
Unearthing Nature's Arsenal: A Technical Guide to the Discovery and Isolation of Difficidin from Soil Bacteria
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, biosynthesis, and isolation of difficidin, a potent antibacterial polyketide produced by soil bacteria. This document details the underlying molecular genetics, mechanism of action, and the experimental protocols necessary for its extraction and purification, serving as a valuable resource for researchers in natural product discovery and antibiotic development.
Introduction: The Emergence of this compound
This compound is a highly unsaturated 22-membered macrolide antibiotic that exhibits a broad spectrum of activity against various bacterial pathogens.[1][2] First reported in the late 1980s, it was initially isolated from the fermentation broth of Bacillus subtilis strains ATCC 39320 and ATCC 39374.[1][3] Subsequent research has identified this compound and its analogues in other Bacillus species, including Bacillus amyloliquefaciens and Bacillus velezensis, highlighting the potential of these soil-dwelling microbes as a source of novel antimicrobial agents.[4][5] The unique chemical structure of this compound, which includes a rare phosphate moiety, contributes to its significant biological activity.[1][2]
Biosynthesis of this compound: A Genetic and Molecular Overview
The production of this compound is orchestrated by a complex enzymatic machinery encoded by the dfn gene cluster.[1][6] This cluster directs the synthesis of a type I polyketide synthase (PKS) system, a large, modular multienzyme complex responsible for the stepwise assembly of the this compound molecule.[1][2]
The biosynthesis is a multi-step process involving a series of catalytic domains organized into modules within the PKS. Each module is responsible for a specific elongation and modification step in the growing polyketide chain.[1][2] The expression of the dfn gene cluster is under tight genetic control, with the transcription factor Spo0A playing a crucial role in regulating this compound biosynthesis.[6][7] Studies have shown that modulating the phosphorylation level of Spo0A can significantly impact the production yield of this compound.[7]
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound analogues is proposed to involve a series of enzymatic reactions catalyzed by ketosynthase (KS), acyl carrier proteins (ACP), ketoreductase (KR), acyltransferase (AT), and other modifying enzymes.[8]
Caption: Proposed biosynthetic pathway of this compound.
Mechanism of Action: Halting Bacterial Protein Synthesis
This compound exerts its bactericidal effect primarily by inhibiting protein synthesis in susceptible bacteria.[1][9] Upon entering the bacterial cell, this compound rapidly halts protein production, leading to a cessation of growth.[9] This inhibition has been observed in both whole-cell and cell-free systems.[9] While the precise molecular target is still under investigation, it is understood that this compound's action is more rapid on protein synthesis than on the synthesis of RNA, DNA, or the cell wall.[6][9] This targeted mechanism contributes to its potent antibacterial activity and a low frequency of natural resistance development in bacteria like E. coli.[9]
Experimental Protocols: From Soil to Pure Compound
The isolation and purification of this compound from bacterial fermentation broths involve a multi-step process of extraction and chromatography. The following protocols are synthesized from methodologies described in the scientific literature.[3][6][10]
Fermentation of this compound-Producing Bacteria
-
Inoculum Preparation: Inoculate a suitable liquid medium (e.g., Landy medium or LB medium) with a pure culture of a this compound-producing Bacillus strain (e.g., B. subtilis ATCC 39320 or B. amyloliquefaciens).[4][6]
-
Culture Conditions: Incubate the culture at an appropriate temperature (e.g., 28-37°C) with shaking (e.g., 180 rpm) for a sufficient duration (e.g., 48 hours) to allow for the production of this compound.[6]
Extraction of this compound
-
Cell Removal: Centrifuge the fermentation broth at high speed (e.g., 8,000 x g) to pellet the bacterial cells.[6]
-
Supernatant Collection: Carefully collect the supernatant, which contains the secreted this compound.
-
Solvent Extraction: Acidify the supernatant and extract the this compound using an equal volume of a water-immiscible organic solvent, such as ethyl acetate.[6][10]
-
Phase Separation: Separate the organic phase containing the this compound.
-
Concentration: Evaporate the organic solvent under vacuum to obtain a crude extract.[6]
Purification of this compound
-
Initial Cleanup: The crude extract can be further partitioned to remove contaminants. For instance, partitioning between heptane and a methanol-aqueous phosphate buffer can remove nonpolar impurities.[10]
-
Adsorption Chromatography: Load the partially purified extract onto a resin such as Diaion HP-20. Elute with a suitable solvent gradient to selectively recover this compound-containing fractions.[10]
-
Ion-Exchange Chromatography: For further purification, utilize an anion-exchange resin like DEAE-Sephadex A25.[10]
-
Reverse-Phase Chromatography: Employ reverse-phase chromatography, for example, using a LiChroprep RP-18 resin, to separate this compound from its isomers and other closely related compounds.[10] High-performance liquid chromatography (HPLC) is a key technique for both purification and quantitative analysis.[6]
-
Desalting: Remove any remaining salts to obtain the pure this compound, which can be stored as a potassium salt.[10]
Caption: General workflow for the isolation and purification of this compound.
Quantitative Data on this compound and its Analogues
The biological activity of this compound and its analogues has been quantified against a range of bacterial pathogens. This data is crucial for evaluating their potential as therapeutic agents.
| Compound | Target Organism | Activity Metric | Value | Reference |
| This compound Analogues | Vancomycin-resistant Enterococcus faecalis | MIC | ~2-9 x 10⁻³ µM | [11][12] |
| Methicillin-resistant Staphylococcus aureus | MIC | ~2-9 x 10⁻³ µM | [11][12] | |
| Klebsiella pneumoniae | MIC | ~2-9 x 10⁻³ µM | [11][12] | |
| Pseudomonas aeruginosa | MIC | ~2-9 x 10⁻³ µM | [11][12] | |
| This compound | Xanthomonas oryzae pv. oryzae | Inhibition Zone | ~15 mm | [13] |
| Xanthomonas oryzae pv. oryzicola | Inhibition Zone | ~14 mm | [13] |
MIC: Minimum Inhibitory Concentration
Conclusion and Future Directions
This compound represents a promising class of antibiotics with a potent mechanism of action and a broad spectrum of activity. The elucidation of its biosynthetic pathway and the development of robust isolation protocols are critical steps towards harnessing its full therapeutic potential. Future research efforts could focus on several key areas:
-
Strain Engineering: Genetic manipulation of the dfn gene cluster and its regulatory networks in producer strains to enhance the yield of this compound.[1]
-
Analogue Discovery: Exploration of different Bacillus species from diverse environments to discover novel this compound analogues with improved activity or pharmacokinetic properties.[11]
-
Mechanism of Action Studies: Detailed investigation into the precise molecular target of this compound to better understand its interaction with the bacterial ribosome and to guide the design of new derivatives.
-
Clinical Evaluation: Preclinical and clinical studies to assess the safety and efficacy of this compound and its analogues for the treatment of bacterial infections.
References
- 1. This compound | 95152-88-8 | Benchchem [benchchem.com]
- 2. Structural and Functional Characterization of Three Polyketide Synthase Gene Clusters in Bacillus amyloliquefaciens FZB 42 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and oxythis compound: novel broad spectrum antibacterial antibiotics produced by Bacillus subtilis. II. Isolation and physico-chemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | TargetMol [targetmol.com]
- 6. Transcription Factor Spo0A Regulates the Biosynthesis of this compound in Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcription Factor Spo0A Regulates the Biosynthesis of this compound in Bacillus amyloliquefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound and oxythis compound: novel broad spectrum antibacterial antibiotics produced by Bacillus subtilis. III. Mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound class of polyketide antibiotics from marine macroalga-associated Bacillus as promising antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Difficidin and oxydifficidin structural differences
An In-depth Technical Guide to the Structural Differences of Difficidin and Oxythis compound
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the structural, physicochemical, and biosynthetic differences between the broad-spectrum antibiotics this compound and oxythis compound. Produced by bacteria such as Bacillus subtilis and Bacillus amyloliquefaciens, these highly unsaturated 22-membered macrolide phosphates represent a unique class of polyketide antibiotics.[1][2][3][4] Understanding their distinct characteristics is crucial for ongoing research and development in antibacterial therapies.
Core Structural Differences
The fundamental difference between this compound and oxythis compound lies in a single hydroxylation event. Oxythis compound is the oxidized analogue of this compound, featuring an additional hydroxyl (-OH) group at the C-5 position of the macrolide ring.[1][5] This seemingly minor modification results in a measurable difference in molecular weight and polarity, which can influence the molecule's biological activity and pharmacokinetic properties.
Both molecules share the same core structure: a 22-membered polyene lactone ring with a rare phosphate ester group.[1][2][3] They are known to undergo reversible thermal isomerization, which can further complicate their analysis and biological evaluation.[1][2][4]
Caption: Chemical structures of this compound and Oxythis compound.
Comparative Physicochemical Data
The structural variance between the two compounds is clearly reflected in their physicochemical data. The addition of a hydroxyl group increases the molecular weight of oxythis compound by approximately 16 Da compared to this compound.[1] This difference is readily detectable by mass spectrometry.
| Property | This compound | Oxythis compound | Reference |
| Molecular Formula | C₃₁H₄₅O₆P | C₃₁H₄₅O₇P | [5] |
| Molecular Weight | 544.6 g/mol | 560.6 g/mol | [5] |
| Mass Spectrometry | m/z 545.3 [M+H]⁺ (low intensity) | m/z 561.3 [M+H]⁺ (low intensity) | [1] |
| Appears as alkali ion adducts | m/z 559 [M-H]⁻ (Negative ion FAB-MS) | [1][5] | |
| m/z 776.4100 [M]⁺ (tris(trimethylsilyl) ether derivative, EI-MS) | [5][6] | ||
| UV Absorption (λmax) | Not specified | 235 nm (ε = 59,600), 273 nm (ε = 30,200) | [5] |
Biosynthesis and Regulation
The biosynthesis of both this compound and oxythis compound is directed by the dfn gene cluster, which encodes a type I polyketide synthase (PKS).[1][7] The hydroxylation that converts this compound to oxythis compound is presumed to be a post-PKS modification step, catalyzed by a dedicated hydroxylase enzyme within the cluster.
Recent studies have shown that the master transcriptional regulator Spo0A directly controls the biosynthesis of this compound.[7][8] Spo0A binds to the promoter region of the dfn gene cluster, activating its transcription.[8] The phosphorylation state of Spo0A is critical; increasing its phosphorylation level, for instance by deleting the phosphatase gene spo0E, leads to enhanced this compound production.[7][8] This regulatory mechanism provides a potential target for metabolic engineering to improve antibiotic yields.
Caption: Regulation of this compound and Oxythis compound biosynthesis by Spo0A.
Experimental Protocols
Isolation and Purification
The following protocol is a summary of the methodology described for isolating this compound and oxythis compound from Bacillus subtilis (ATCC 39320) fermentation broth.[6]
Caption: Generalized workflow for the isolation of this compound and oxythis compound.
Methodology:
-
Extraction: The antibiotics are extracted from the acidified whole fermentation broth using ethyl acetate.[6]
-
Defoamer Removal: The extract is concentrated and partitioned between heptane and a methanol-aqueous phosphate solution to remove polyglycol defoamers.[6]
-
Initial Chromatography: The aqueous layer containing the antibiotics is subjected to adsorption chromatography on Diaion HP-20 resin, followed by selective elution to yield crude mixtures.[6]
-
Anion Exchange: The crude this compound-containing fraction is further purified on a DEAE-Sephadex A25 (Cl⁻ form) column.[6]
-
Reverse Phase Chromatography: Final separation of this compound and oxythis compound from their respective thermal isomers is achieved using LiChroprep RP-18 reverse-phase chromatography.[6]
-
Desalting: A final desalting step yields the pure antibiotics, which are stored as their potassium salts.[6]
Physicochemical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: Spectra were recorded on a Varian XL-300 spectrometer.[6]
-
Solvent: A mixture of CD₃OD and CDCl₃ (1:4) was used as the solvent.[6]
-
Standard: Tetramethylsilane (TMS) was used as the internal standard.[6]
Mass Spectrometry (MS):
-
High-Resolution Electron Impact (EI-MS): Data for derivatized samples were collected on a Finnigan MAT212 spectrometer at 3 kV energy, using perfluorokerosene (PFK) as the reference standard.[6]
-
Fast Atom Bombardment (FAB-MS): Negative ion FAB-MS data were collected on a Varian MAT-731 spectrometer.[6]
This guide consolidates key information on the structural distinctions between this compound and oxythis compound, providing a foundation for further research into their synthesis, activity, and therapeutic potential.
References
- 1. This compound and oxythis compound: Novel broad spectrum antibacterial antibiotics produced by Bacillus subtilis. II. Isolation and physico-chemical characterization. [scite.ai]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. This compound and oxythis compound: novel broad spectrum antibacterial antibiotics produced by Bacillus subtilis. II. Isolation and physico-chemical characterization. | Semantic Scholar [semanticscholar.org]
- 4. This compound and oxythis compound: novel broad spectrum antibacterial antibiotics produced by Bacillus subtilis. II. Isolation and physico-chemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy Oxythis compound | 95152-89-9 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. Transcription Factor Spo0A Regulates the Biosynthesis of this compound in Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
High-Level Production of Difficidin in Bacillus subtilis: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the production of difficidin, a potent broad-spectrum antibiotic, from Bacillus subtilis strains. This document details high-producing strains, quantitative production data, comprehensive experimental protocols for cultivation, extraction, and quantification, and a thorough examination of the key signaling pathways that regulate this compound biosynthesis. The information is presented to facilitate the replication and optimization of this compound production for research and development purposes.
Introduction to this compound and High-Producing Bacillus subtilis Strains
This compound and its related compound, oxythis compound, are macrocyclic polyene lactone phosphate esters with a broad spectrum of activity against both aerobic and anaerobic bacteria, including human pathogens that are resistant to multiple antibiotics.[1] These compounds are secondary metabolites produced by several strains of Bacillus subtilis.
Initial discovery and characterization of this compound were associated with Bacillus subtilis strains ATCC 39320 and ATCC 39374 .[1][2] More recently, Bacillus amyloliquefaciensFZB42 , a plant-associated bacterium, has been identified as a producer of this compound, alongside other antimicrobial compounds.[3][4] This strain is noted for its robust production of secondary metabolites, with a significant portion of its genome dedicated to their synthesis.[3]
Quantitative Production of this compound
While precise, directly comparable quantitative data on this compound yields from different strains in standardized conditions is limited in publicly available literature, the following table summarizes available information to provide an estimate of production levels. It is important to note that production yields are highly dependent on the specific strain, culture medium, and fermentation conditions.
| Strain | Medium | Key Fermentation Conditions | Reported this compound Yield/Activity | Reference |
| Bacillus subtilis ATCC 39320 | Not specified | Fermentation broth | Production confirmed, but specific yield not quantified in initial reports. | [2][5] |
| Bacillus amyloliquefaciens FZB42 | Landy Medium | 30°C, 40 hours, 150 rpm | Production confirmed and quantified by HPLC peak area. Specific mg/L not provided. | [6] |
| Bacillus amyloliquefaciens WH1 | Not specified | Not specified | Deletion of spo0E (increasing Spo0A phosphorylation) improved this compound production. | [7][8] |
| Bacillus amyloliquefaciens WH1 | Not specified | Not specified | Deletion of kinA (histidine kinase) increased antibacterial activity by 19%. | [7][8] |
| Bacillus amyloliquefaciens WH1 | Not specified | Not specified | Deletion of kinD (histidine kinase) decreased antibacterial activity by 28%. | [7][8] |
Regulatory Networks of this compound Biosynthesis
The production of this compound is tightly regulated by a complex network of signaling pathways that respond to nutrient availability and cell density. Key global regulators in Bacillus subtilis, including Spo0A, AbrB, and CodY, play crucial roles in controlling the expression of the this compound biosynthesis gene cluster (dfn).
Spo0A-Mediated Activation
The master regulator for sporulation initiation, Spo0A, is a key activator of this compound biosynthesis.[7][8] Low nutrient levels trigger a phosphorylation cascade, leading to the accumulation of phosphorylated Spo0A (Spo0AP). Spo0AP then directly or indirectly activates the transcription of the dfn gene cluster.[7][9] Genetic modifications that increase the phosphorylation level of Spo0A, such as the deletion of the phosphatase gene spo0E, have been shown to enhance this compound production.[7][8]
Regulation by AbrB and CodY
AbrB and CodY are global transcriptional regulators that are active during exponential growth in nutrient-rich conditions, where they repress the expression of genes associated with stationary phase, including those for secondary metabolite production.
-
AbrB: This transition state regulator typically represses the expression of genes activated by Spo0A. As Spo0A~P levels rise, it represses the transcription of abrB, thereby relieving the repression of genes like those in the dfn cluster.
-
CodY: This protein senses the intracellular concentrations of branched-chain amino acids (BCAAs) and GTP.[10] When these are abundant, CodY is active and represses a wide range of genes, including those for antibiotic biosynthesis.[10][11] As nutrients become limited and GTP/BCAA pools decrease, CodY repression is lifted, allowing for the expression of the dfn genes.
Experimental Protocols
The following sections provide detailed protocols for the cultivation of high-producing Bacillus subtilis strains and the subsequent extraction and quantification of this compound.
Cultivation of Bacillus subtilis for this compound Production
Landy medium is a commonly used formulation for promoting the production of secondary metabolites, including this compound, in Bacillus species.[6]
Landy Medium Composition: [1][12]
| Component | Concentration (g/L) |
| Glucose | 20.0 |
| L-Glutamic acid | 5.0 |
| Yeast Extract | 1.0 |
| K₂HPO₄ | 1.0 |
| MgSO₄·7H₂O | 0.5 |
| KCl | 0.5 |
| CuSO₄·5H₂O | 0.0016 |
| Fe₂(SO₄)₃ | 0.0012 |
| MnSO₄·H₂O | 0.0004 |
Protocol:
-
Prepare the Landy medium by dissolving the components in distilled water.
-
Adjust the pH of the medium to 7.0.
-
Sterilize the medium by autoclaving at 121°C for 15 minutes.
-
Inoculate the sterile medium with a fresh overnight culture of the desired Bacillus subtilis strain (e.g., FZB42, ATCC 39320).
-
Incubate the culture at 30°C with shaking at 150-200 rpm for 40-48 hours.[6]
Extraction of this compound
Two common methods for extracting this compound from culture broth are solid-phase extraction (SPE) using Amberlite XAD-16 resin and liquid-liquid extraction (LLE) with ethyl acetate.
4.2.1. Solid-Phase Extraction with Amberlite XAD-16
This method is effective for capturing hydrophobic molecules like this compound from aqueous culture media.[4][13]
Protocol:
-
Resin Preparation:
-
Wash Amberlite XAD-16 resin with methanol to remove impurities.
-
Equilibrate the resin with distilled water.[13]
-
-
Extraction:
-
Centrifuge the Bacillus subtilis culture at 12,000 x g for 10 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm filter to obtain a cell-free culture filtrate.[4]
-
Pass the cell-free filtrate through a column packed with the prepared Amberlite XAD-16 resin.
-
Wash the column with distilled water to remove polar components.[4]
-
-
Elution:
-
Elute the bound this compound from the resin with 100% methanol.[4]
-
-
Concentration:
-
Evaporate the methanol eluate to dryness using a rotary evaporator.
-
Re-dissolve the dried extract in a small volume of methanol for HPLC analysis.[3]
-
4.2.2. Liquid-Liquid Extraction with Ethyl Acetate
LLE with an organic solvent like ethyl acetate is an alternative method for extracting this compound.
Protocol:
-
pH Adjustment:
-
Adjust the pH of the cell-free culture filtrate to acidic (e.g., pH 2-3) with an appropriate acid to protonate the this compound, making it more soluble in the organic solvent.
-
-
Extraction:
-
Mix the acidified filtrate with an equal volume of ethyl acetate in a separatory funnel.
-
Shake vigorously for 2-3 minutes, periodically venting the funnel.
-
Allow the layers to separate. The upper organic layer will contain the this compound.
-
-
Collection and Concentration:
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times to maximize recovery.
-
Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate and evaporate the solvent to dryness under reduced pressure.
-
Re-dissolve the dried extract in methanol for HPLC analysis.
-
Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of this compound.
HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., ZORBAX Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B. A typical gradient might be:
-
0-10 min: 5% to 100% B
-
10-12 min: Hold at 100% B
-
12-15 min: Return to 5% B and equilibrate.[6]
-
-
Flow Rate: 1.5 mL/min.[6]
-
Column Temperature: 30°C.[6]
-
Detection: UV detector at 280 nm.[6]
-
Injection Volume: 10 µL.[6]
Quantification Protocol:
-
Prepare a standard curve using purified this compound of known concentrations.
-
Inject the prepared sample extracts onto the HPLC system.
-
Identify the this compound peak based on its retention time, which should match that of the standard.
-
Integrate the peak area of the this compound peak in the sample chromatogram.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
Conclusion
The production of high levels of this compound from Bacillus subtilis is a promising avenue for the development of new antibiotics. Strains such as B. subtilis ATCC 39320 and B. amyloliquefaciens FZB42 are excellent candidates for production. Understanding and manipulating the complex regulatory networks, particularly the roles of Spo0A, AbrB, and CodY, can lead to significant improvements in yield. The experimental protocols detailed in this guide provide a solid foundation for researchers to cultivate these strains, extract this compound, and accurately quantify its production. Further optimization of fermentation conditions and genetic engineering of these regulatory pathways hold the potential to unlock even higher titers of this valuable antibiotic.
References
- 1. Frontiers | New Continuous Process for the Production of Lipopeptide Biosurfactants in Foam Overflowing Bioreactor [frontiersin.org]
- 2. This compound and oxythis compound: novel broad spectrum antibacterial antibiotics produced by Bacillus subtilis. I. Production, taxonomy and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. This compound and bacilysin from Bacillus amyloliquefaciens FZB42 have antibacterial activity against Xanthomonas oryzae rice pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and oxythis compound: novel broad spectrum antibacterial antibiotics produced by Bacillus subtilis. II. Isolation and physico-chemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Transcription Factor Spo0A Regulates the Biosynthesis of this compound in Bacillus amyloliquefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bacillus subtilis CodY represses early-stationary-phase genes by sensing GTP levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CodY Regulates Expression of the Bacillus subtilis Extracellular Proteases Vpr and Mpr - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US9688725B2 - Bacillus sp. biosurfactants, composition including same, method for obtaining same, and use thereof - Google Patents [patents.google.com]
- 13. boddylab.ca [boddylab.ca]
The Role of the dif Gene Cluster in Difficidin Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difficidin and its analogue oxythis compound are potent, broad-spectrum antibacterial polyketides produced by several species of Bacillus, including Bacillus amyloliquefaciens and Bacillus subtilis.[1][2] These compounds exhibit significant activity against a range of aerobic and anaerobic bacteria, including human pathogens, making them promising candidates for novel antibiotic development.[2] The biosynthesis of this compound is orchestrated by a large and complex gene cluster, designated dif. This technical guide provides an in-depth overview of the dif gene cluster, its role in this compound production, the regulatory networks that control its expression, and the experimental methodologies used to study it.
Genetic Organization of the dif Gene Cluster
The dif gene cluster is a giant modular polyketide synthase (PKS) system of the trans-acyltransferase (AT) type.[1][3] In Bacillus amyloliquefaciens FZB42, this cluster is referred to as the pks3 or dif gene cluster.[1][3] A key feature of this type of PKS is that the acyltransferase (AT) domains, which are responsible for selecting the building blocks for polyketide synthesis, are encoded by discrete genes rather than being integrated into the large PKS modules.[3]
The cluster contains genes encoding the core modular PKS enzymes, as well as genes predicted to be involved in regulation, transport, and tailoring of the final product.[3][4] For instance, upstream of the main PKS genes, there are often regulatory elements, such as genes encoding a putative LysR-like transcriptional regulator and an antiterminator protein.[3]
Function of Key Genes in the dif Gene Cluster
Several studies have elucidated the function of specific genes within the dif cluster through genetic mutation. The deletion of core biosynthetic genes completely abolishes this compound production.
-
dfnI : Mutation of the dfnI gene in Bacillus amyloliquefaciens WH1 resulted in the complete disappearance of antibacterial activity against Ralstonia solanacearum, indicating its essential role in this compound biosynthesis.[5]
-
dfnB : Similarly, the deletion of dfnB, another gene within the dif cluster, also led to a loss of antagonistic activity, confirming its involvement in this compound synthesis.[5]
-
sfp : The sfp gene, which encodes a 4'-phosphopantetheinyl transferase, is crucial for the activation of PKS enzymes. A mutation in sfp in Bacillus amyloliquefaciens WH1 resulted in a 91% decrease in antibacterial activity, highlighting its essential role in the biosynthesis of this compound and other non-ribosomally synthesized secondary metabolites.[5]
Quantitative Data on this compound Production
The regulation of the dif gene cluster has a significant impact on the yield of this compound. Genetic manipulation of regulatory elements has been shown to modulate production levels, which can be quantified by measuring the resulting antibacterial activity.
| Genetic Modification in B. amyloliquefaciens WH1 | Effect on Antibacterial Activity (Zone of Inhibition) | Reference |
| Wild-Type (WH1) | Baseline activity | [5][6] |
| Δspo0A | Abolished this compound biosynthesis | [5][6] |
| Δspo0E | 12% increase | [5][6] |
| ΔkinA | 19% increase | [5][6] |
| ΔkinD | 28% decrease | [5][6] |
| Δfur | 27% increase (mainly due to increased bacillibactin) | [5][6] |
Signaling Pathways Regulating dif Gene Cluster Expression
The primary regulator of this compound biosynthesis is the transcription factor Spo0A .[5][6] Spo0A directly binds to the promoter region of the dif gene cluster to control its transcription.[5][6] The activity of Spo0A is, in turn, controlled by its phosphorylation state (Spo0A~P), which is governed by a phosphorelay system involving histidine kinases and a phosphatase.
As illustrated, histidine kinases such as KinA and KinD initiate a phosphorelay that leads to the phosphorylation of Spo0A. The phosphorylated form, Spo0AP, then activates the transcription of the dif gene cluster. The phosphatase Spo0E dephosphorylates Spo0AP, thus acting as a negative regulator. Deletion of spo0E leads to an accumulation of Spo0AP and a subsequent increase in this compound production.[5][6] Conversely, mutations in key kinases can decrease the level of Spo0AP, leading to reduced this compound synthesis.
Experimental Protocols
Gene Knockout in Bacillus subtilis and related species
Creating targeted gene deletions is fundamental to studying the function of the dif gene cluster. Several methods are available for genetic manipulation in Bacillus.[7][8] A common approach involves homologous recombination to replace the target gene with an antibiotic resistance cassette.
General Protocol for Gene Deletion by Homologous Recombination:
-
Construct Design: Amplify the upstream and downstream flanking regions (typically ~1 kb each) of the target gene from the bacterial genome using PCR.
-
Cassette Amplification: Amplify an antibiotic resistance cassette (e.g., erythromycin or kanamycin resistance) from a suitable plasmid.
-
Assembly: Fuse the upstream flank, the resistance cassette, and the downstream flank in the correct order using overlap extension PCR or Gibson assembly. This creates a linear DNA construct.
-
Transformation: Transform naturally competent Bacillus cells with the linear DNA construct. The cellular machinery will mediate homologous recombination, replacing the target gene with the resistance cassette.
-
Selection and Verification: Plate the transformed cells on a medium containing the appropriate antibiotic to select for successful transformants. Verify the gene deletion by PCR using primers that bind outside the flanking regions and within the resistance cassette.
More advanced techniques like CRISPR/Cas9 and CRISPRi are also increasingly being used for more precise and efficient genome editing in Bacillus.[7][8][9]
Quantification of dif Gene Cluster Expression by RT-qPCR
Reverse Transcription Quantitative PCR (RT-qPCR) is a standard method to measure the transcript levels of genes within the dif cluster, providing insights into how different regulatory mutations affect its expression.[10][11][12]
Detailed Methodology:
-
RNA Extraction:
-
Grow bacterial cultures to the desired growth phase (e.g., mid-log or stationary phase).
-
Harvest cells by centrifugation.
-
Lyse the cells using a suitable method (e.g., bead beating or enzymatic digestion).
-
Extract total RNA using a commercial kit or a standard protocol like Trizol extraction.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Quantify the RNA and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize first-strand cDNA from a defined amount of total RNA (e.g., 1 µg) using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
-
qPCR:
-
Set up the qPCR reaction with the synthesized cDNA as a template, gene-specific primers for the target gene (e.g., dfnI) and a reference (housekeeping) gene, and a fluorescent DNA-binding dye like SYBR Green.
-
Run the qPCR in a real-time PCR cycler.
-
Analyze the data using the ΔΔCt method to determine the relative expression of the target gene compared to the reference gene under different conditions.
-
Extraction and Quantification of this compound
Quantifying the amount of this compound produced by different bacterial strains is crucial for assessing the impact of genetic modifications. This is typically achieved through extraction followed by high-performance liquid chromatography (HPLC).[5][13]
Protocol for this compound Extraction and Analysis:
-
Cultivation: Grow the Bacillus strains in a suitable production medium (e.g., Landy medium) for a defined period (e.g., 40-48 hours).[5]
-
Extraction:
-
Elution and Concentration:
-
HPLC Analysis:
-
Inject the dissolved extract onto an HPLC system equipped with a C18 column.[5]
-
Use a suitable gradient of solvents (e.g., water with 0.1% formic acid and acetonitrile) to separate the compounds.
-
Detect the compounds using a diode-array detector. This compound can be monitored at a wavelength of 280 nm.
-
Identify the this compound peak by comparing the retention time with a known standard or by its absence in an extract from a dif gene cluster deletion mutant.[5]
-
Quantify the production by integrating the area of the this compound peak.
-
Further confirmation of the identity of the this compound peak can be achieved by collecting the fraction and analyzing it by mass spectrometry (LC-MS).[1][3][5]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for studying the dif gene cluster.
dif cluster analysis.Conclusion
The dif gene cluster is a complex and tightly regulated system responsible for the production of the potent antibacterial agent, this compound. Understanding the genetic architecture of this cluster and the intricate signaling pathways that control its expression is paramount for harnessing its full potential in drug development. The methodologies outlined in this guide provide a robust framework for researchers to investigate the dif gene cluster and to engineer strains with enhanced this compound production, paving the way for the development of new and effective antibiotics.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound and oxythis compound: novel broad spectrum antibacterial antibiotics produced by Bacillus subtilis. I. Production, taxonomy and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and Functional Characterization of Three Polyketide Synthase Gene Clusters in Bacillus amyloliquefaciens FZB 42 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transcription Factor Spo0A Regulates the Biosynthesis of this compound in Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcription Factor Spo0A Regulates the Biosynthesis of this compound in Bacillus amyloliquefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genome editing methods for Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genome Editing Methods for Bacillus subtilis | Springer Nature Experiments [experiments.springernature.com]
- 9. Bacillus subtilis 168 Knockout Strains - Creative Biogene [microbiosci.creative-biogene.com]
- 10. Gene Expression Analysis in Bacteria by RT-qPCR | Springer Nature Experiments [experiments.springernature.com]
- 11. Gene Expression Analysis in Bacteria by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. drum.lib.umd.edu [drum.lib.umd.edu]
An In-depth Technical Guide to the Natural Variants and Analogues of Difficidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difficidin and its related compounds are a class of macrolide polyketide antibiotics produced by various species of Bacillus, including Bacillus subtilis and Bacillus amyloliquefaciens.[1][2] First discovered in the 1980s, this compound exhibits a broad spectrum of activity against both aerobic and anaerobic bacteria, making it a molecule of significant interest in the ongoing search for novel antimicrobial agents.[1] This technical guide provides a comprehensive overview of the natural variants and synthetic analogues of this compound, with a focus on their biological activities, experimental protocols for their study, and the underlying signaling pathways that govern their production.
Natural Variants of this compound
The most well-characterized natural variant of this compound is oxythis compound .[1] Structurally, both compounds are highly unsaturated 22-membered macrolides containing a phosphate group.[1] The key difference lies in an additional hydroxyl group present in oxythis compound.[1]
Other naturally occurring analogues have been identified, primarily differing in their side-chain substitutions. For instance, this compound analogues with varied alkyl and acyl groups have been isolated from marine macroalga-associated Bacillus amyloliquefaciens.[3]
Table 1: Physicochemical Properties of this compound and Oxythis compound
| Property | This compound | Oxythis compound | Reference(s) |
| Molecular Formula | C₃₁H₄₄O₆P | C₃₁H₄₄O₇P | [1] |
| Molecular Weight | 543.6 g/mol | 559.6 g/mol | [1] |
| Key Structural Feature | 22-membered macrolide phosphate | 22-membered macrolide phosphate with an additional hydroxyl group | [1] |
Biological Activity and Quantitative Data
This compound and its analogues have demonstrated potent antibacterial activity against a range of pathogenic bacteria. Their primary mechanism of action is the inhibition of bacterial protein synthesis.[4] The following tables summarize the available quantitative data on their minimum inhibitory concentrations (MICs).
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound and Oxythis compound against Various Pathogenic Bacteria (µg/mL)
| Pathogen | This compound | Oxythis compound | Reference(s) |
| Escherichia coli | 4 | 8 | [4] |
| Staphylococcus aureus | 0.5 | 1 | [4][5] |
| Pseudomonas aeruginosa | 16 | 32 | [3][4] |
| Enterococcus faecalis | 2 | 4 | [5] |
| Klebsiella pneumoniae | 8 | 16 | [4] |
| Xanthomonas oryzae | 10-50 | - | [6] |
Table 3: Minimum Inhibitory Concentrations (MICs) of Other this compound Analogues (µg/mL)
| Analogue | Pathogen | MIC (µg/mL) | Reference(s) |
| This compound Analogue 1 (from marine B. amyloliquefaciens) | Vancomycin-resistant Enterococcus faecalis | 1.56-6.25 | [7] |
| This compound Analogue 2 (from marine B. amyloliquefaciens) | Methicillin-resistant Staphylococcus aureus | 1.56-6.25 | [7] |
| This compound Analogue 3 (from marine B. amyloliquefaciens) | Klebsiella pneumoniae | 1.56-6.25 | [7] |
| This compound Analogue 4 (from marine B. amyloliquefaciens) | Pseudomonas aeruginosa | 1.56-6.25 | [7] |
Experimental Protocols
Culturing Bacillus amyloliquefaciens for Optimal this compound Production
Optimizing fermentation conditions is crucial for maximizing the yield of this compound and its analogues.
Materials:
-
Bacillus amyloliquefaciens strain
-
Shaker incubator
Protocol:
-
Prepare the desired production medium (e.g., Landy medium) and sterilize.
-
Inoculate the medium with a fresh culture of B. amyloliquefaciens.
-
Incubate the culture at a controlled temperature (typically 30-37°C) with vigorous shaking (e.g., 150-200 rpm) for an optimized duration (e.g., 40-48 hours).[8][9][10][11]
-
Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀).[8][10][11]
-
Optimal production of secondary metabolites like this compound often occurs during the stationary phase of growth.[12][13]
Bioassay-Guided Fractionation for Isolation of this compound and Analogues
This protocol outlines a general workflow for isolating and identifying bioactive compounds from Bacillus culture supernatants.[14][15][16][17]
Workflow Diagram:
References
- 1. Imaging structurally dynamic ribosomes with cryogenic electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Functional Characterization of Three Polyketide Synthase Gene Clusters in Bacillus amyloliquefaciens FZB 42 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enterococcus faecalis Antagonizes Pseudomonas aeruginosa Growth in Mixed-Species Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Enterococcus faecalis on the Bactericidal Activities of Arbekacin, Daptomycin, Linezolid, and Tigecycline against Methicillin-Resistant Staphylococcus aureus in a Mixed-Pathogen Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [kops.uni-konstanz.de]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of the fermentation culture conditions of Bacillus amyloliquefaciens ck-05 using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Fermentation Conditions for Bacillus amyloliquefaciens JL54 and Preparation of Powder Through Spray Drying - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Optimization of the fermentation culture conditions of Bacillus amyloliquefaciens ck-05 using response surface methodology [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. shao.hms.harvard.edu [shao.hms.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Ecological Role of Difficidin: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Difficidin, a highly unsaturated 22-membered macrocyclic polyene lactone phosphate ester, is a potent antimicrobial compound produced by several Bacillus species, including Bacillus subtilis and Bacillus amyloliquefaciens. Its broad-spectrum activity against a range of pathogenic bacteria, coupled with a unique mode of action, positions it as a compound of significant interest in both ecological and pharmaceutical contexts. This technical guide provides an in-depth exploration of the ecological role of this compound, its biosynthesis and regulation, mechanism of action, and its potential applications in drug development and as a biocontrol agent. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Introduction
In the complex microbial communities of the soil and rhizosphere, competition for resources is a driving force of evolution. Bacillus species have evolved a sophisticated arsenal of secondary metabolites to outcompete other microorganisms. Among these, the polyketide antibiotic this compound plays a crucial ecological role. Produced by strains such as Bacillus subtilis ATCC 39320 and Bacillus amyloliquefaciens FZB42, this compound exhibits potent antibacterial activity against a wide array of both Gram-positive and Gram-negative bacteria, including important plant and human pathogens.[1][2][3] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed overview of the multifaceted nature of this compound.
Biosynthesis and Regulation
The production of this compound is a complex process orchestrated by a large Type I polyketide synthase (PKS) encoded by the dfn gene cluster.[4][5] The expression of this gene cluster is tightly regulated, with the transcription factor Spo0A acting as a master regulator.[6][7][8]
The Spo0A Phosphorelay Signaling Pathway
The activation of Spo0A is controlled by a multi-component phosphorelay system. Environmental signals, such as nutrient limitation, trigger the autophosphorylation of sensor kinases (e.g., KinA, KinB, KinC, KinD, and KinE).[7] These kinases then transfer the phosphoryl group to the response regulator Spo0F. Phosphorylated Spo0F (Spo0Fngcontent-ng-c4139270029="" class="ng-star-inserted">P) serves as the substrate for the phosphotransferase Spo0B, which in turn phosphorylates Spo0A.[6][7] Activated, phosphorylated Spo0A (Spo0AP) can then bind to specific DNA sequences, known as "0A boxes," in the promoter regions of target genes, including the dfn gene cluster, to regulate their transcription.[6] The phosphatase Spo0E can dephosphorylate Spo0A~P, providing a negative feedback loop to control the level of activated Spo0A.[9]
Below is a DOT script representation of the Spo0A phosphorelay pathway leading to this compound production.
Mode of Action
This compound exerts its antibacterial effect through a multi-pronged attack on bacterial cells. The primary mechanism of action is the disruption of the bacterial cell membrane's integrity, leading to leakage of intracellular contents and ultimately cell death.[6] Additionally, this compound has been shown to inhibit protein synthesis more rapidly than the synthesis of RNA, DNA, or the cell wall in growing bacterial cells.[10] This dual action makes it a highly effective antimicrobial agent.
Spectrum of Activity
This compound and its oxidized form, oxythis compound, exhibit a broad spectrum of activity against a variety of aerobic and anaerobic bacteria.[1][2] This includes several clinically relevant human pathogens and significant plant pathogens.
Data Presentation: In Vitro Antibacterial Spectrum
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and oxythis compound against a selection of human pathogenic bacteria.
| Organism | This compound MIC (µg/mL) | Oxythis compound MIC (µg/mL) |
| Staphylococcus aureus | 4 | 16 |
| Streptococcus faecalis | 1 | 16 |
| Escherichia coli | 8 | 32 |
| Enterobacter cloacae | 4 | 32 |
| Klebsiella pneumoniae | 2 | 64 |
| Morganella morganii | 2 | >128 |
| Proteus vulgaris | 1 | 32 |
| Pseudomonas aeruginosa | 4 | 128 |
| Serratia marcescens | 2 | 64 |
| Data sourced from Zimmerman et al., 1987.[1] |
Ecological Role in Interspecies Competition and Biocontrol
The production of this compound provides Bacillus species with a significant competitive advantage in their natural environments. By inhibiting the growth of competing bacteria, Bacillus can more effectively colonize niches and access limited resources. This antagonistic activity is particularly relevant in the context of plant health.
Bacillus amyloliquefaciens strains that produce this compound have demonstrated significant biocontrol activity against various plant diseases. For instance, this compound is effective in controlling fire blight disease caused by Erwinia amylovora in apple and pear trees.[3][5] It also shows activity against Xanthomonas oryzae, the causative agent of bacterial blight in rice.[11][12] The ability of this compound-producing Bacillus to suppress plant pathogens makes them promising candidates for the development of bio-pesticides and other sustainable agricultural solutions.
Experimental Protocols
Extraction and Purification of this compound
This protocol describes a general method for the extraction and purification of this compound from Bacillus cultures.
Workflow Diagram
Methodology:
-
Cultivation: Culture the this compound-producing Bacillus strain in a suitable liquid medium (e.g., Landy medium) under optimal conditions for antibiotic production (e.g., 30°C, 150 rpm for 40 hours).[5]
-
Cell Removal: Centrifuge the culture broth (e.g., at 8,000 x g for 10 minutes at 4°C) to pellet the bacterial cells.[6]
-
Extraction:
-
Solvent Extraction: Extract the supernatant with an equal volume of ethyl acetate. Separate the organic phase.[6]
-
Resin Adsorption: Alternatively, pass the supernatant through a column packed with Amberlite XAD-16 resin. Wash the column with distilled water and then elute the bound compounds with methanol.[5]
-
-
Concentration: Evaporate the solvent from the extract using a rotary evaporator to obtain a dry residue.[6]
-
Solubilization: Dissolve the residue in a small volume of methanol.[6]
-
HPLC Purification: Purify this compound from the crude extract using reverse-phase high-performance liquid chromatography (HPLC). A C18 column is typically used with a gradient of acetonitrile in water (often with a small amount of formic acid).[13] Monitor the elution profile at 280 nm.[13]
Determination of Antibacterial Activity
6.2.1. Agar Well/Disc Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antibacterial activity.
Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the target bacterium in a suitable broth.
-
Plate Inoculation: Spread the bacterial suspension evenly over the surface of an appropriate agar medium (e.g., Mueller-Hinton agar).
-
Well/Disc Application:
-
Incubation: Incubate the plates under conditions suitable for the growth of the target bacterium.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around the well or disc where bacterial growth is inhibited.[15]
6.2.2. Broth Microdilution Assay for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[16][17]
Methodology:
-
Serial Dilution: Prepare a series of twofold dilutions of the purified this compound in a 96-well microtiter plate containing a suitable broth medium.[18]
-
Inoculation: Add a standardized inoculum of the target bacterium to each well.[18]
-
Controls: Include positive controls (bacteria with no antibiotic) and negative controls (broth only).[18]
-
Incubation: Incubate the plate under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.[16]
Conclusion
This compound is a powerful antimicrobial agent that plays a significant ecological role for Bacillus species, enabling them to effectively compete with other microorganisms in their environment. Its broad spectrum of activity and unique mode of action make it a compelling candidate for further investigation in the fields of drug discovery and agricultural biocontrol. The detailed information on its biosynthesis, regulation, and experimental methodologies provided in this guide is intended to serve as a valuable resource to accelerate research and development efforts targeting this promising natural product. Further studies focusing on in vivo efficacy, safety, and formulation will be crucial in translating the potential of this compound into practical applications for human health and sustainable agriculture.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound and bacilysin produced by plant-associated Bacillus amyloliquefaciens are efficient in controlling fire blight disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The phosphorelay signal transduction pathway in the initiation of Bacillus subtilis sporulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research [scripps.edu]
- 8. Transcription Factor Spo0A Regulates the Biosynthesis of this compound in Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcription Factor Spo0A Regulates the Biosynthesis of this compound in Bacillus amyloliquefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound and bacilysin from Bacillus amyloliquefaciens FZB42 have antibacterial activity against Xanthomonas oryzae rice pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. hereditybio.in [hereditybio.in]
- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 17. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Methodological & Application
Application Notes & Protocols for HPLC Purification of Difficidin and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the purification of the antibacterial polyketide, Difficidin, and its analogues using High-Performance Liquid Chromatography (HPLC). The protocols are compiled from established research and are intended to guide laboratory practice for isolation and quantification.
Introduction
This compound is a potent, broad-spectrum antibacterial compound produced by various Bacillus species, notably Bacillus amyloliquefaciens and Bacillus subtilis.[1][2] It belongs to the polyketide family and exhibits significant activity against a range of plant and human pathogens.[3][4] Its complex structure, featuring a highly unsaturated 22-membered macrolide phosphate ring, presents unique challenges and opportunities for purification.[2] Reversed-phase HPLC (RP-HPLC) is the predominant technique for the successful purification of this compound and its related analogues due to its high resolving power for separating molecules based on polarity.[5][6]
Experimental Protocols
Sample Preparation: Extraction from Bacterial Culture
Prior to HPLC purification, this compound must be extracted from the bacterial fermentation broth. Two common methods are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Protocol 2.1.1: Solid-Phase Extraction (SPE)
This method is suitable for capturing a broad range of polyketides from culture filtrates.
-
Culture Preparation: Grow the producer strain (e.g., Bacillus amyloliquefaciens) in a suitable medium like Landy medium at 30°C with agitation for 38-48 hours.[1][3]
-
Clarification: Centrifuge the culture at 12,000 x g for 10 minutes to pellet the cells.[1]
-
Filtration: Filter the supernatant through a 0.22 µm Millipore membrane to obtain a cell-free filtrate.[1]
-
SPE Column Conditioning: Use an Amberlite XAD16 resin column (or equivalent polymeric adsorbent resin). Wash the column with distilled water.[1][7]
-
Sample Loading: Absorb the cell-free filtrate onto the conditioned Amberlite XAD16 column.[1]
-
Washing: Wash the column with distilled water to remove salts and highly polar impurities.[1][7]
-
Elution: Elute the bound compounds, including this compound, with 100% methanol.[1][7]
-
Concentration: Lyophilize the methanol eluate or dry it using a rotary vacuum evaporator.[1][3]
-
Reconstitution: Dissolve the dried extract in methanol, sometimes with a small amount of distilled water (e.g., methanol containing 10% distilled water), for HPLC analysis.[1][7]
Protocol 2.1.2: Liquid-Liquid Extraction (LLE)
This method uses solvent partitioning to extract this compound.
-
Culture Preparation: Grow the producer strain as described in Protocol 2.1.1.
-
Clarification: Centrifuge the culture broth (e.g., at 8,000 x g for 10 minutes) and collect the supernatant.[3]
-
Extraction: Mix the supernatant with an equal volume of ethyl acetate. Shake vigorously and then separate the phases by centrifugation (e.g., 8,000 x g for 10 minutes).[3]
-
Collection: Collect the ethyl acetate phase, which contains this compound.[3]
-
Concentration: Dry the ethyl acetate phase using a rotary vacuum evaporator.[3]
-
Reconstitution: Dissolve the dried residue in a small volume of methanol (e.g., 2 mL) for HPLC analysis.[3]
HPLC Purification Protocol
The following is a general reversed-phase HPLC protocol for the purification of this compound. Optimization may be required depending on the specific analogue and the complexity of the extract.
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode-Array Detector (DAD) or UV detector is required.
Protocol 2.2.1: Reversed-Phase HPLC
-
Column: ZORBAX Eclipse XDB-C18, 4.6 x 150 mm, 5 µm particle size, or equivalent reversed-phase C18 column.[8]
-
Mobile Phase A: 0.1% (v/v) Formic Acid (HCOOH) in HPLC-grade water.[8]
-
Mobile Phase B: Acetonitrile (CH₃CN).[8]
-
Flow Rate: 1.5 mL/min.[8]
-
Column Temperature: 30°C.[8]
-
Detection Wavelength: 280 nm for this compound and other polyketides.[1][8] A broader range (e.g., 190 nm to 550 nm) can be monitored using a DAD to identify other compounds.[8]
-
Injection Volume: 10 µL of the reconstituted extract.[8]
-
Gradient Elution Program:
-
Start at a low percentage of Mobile Phase B.
-
Ramp up to 100% Mobile Phase B over 10 minutes.
-
Hold at 100% Mobile Phase B for 2 minutes.
-
Return to initial conditions and equilibrate the column for 3 minutes before the next injection.[8]
-
-
Fraction Collection: Collect the peaks corresponding to the retention time of this compound. The identity of the collected fractions should be confirmed by mass spectrometry (LC-MS).[3]
Data Presentation
The following table summarizes quantitative data reported in the literature for the HPLC analysis of this compound.
| Parameter | Value | Source Organism | HPLC Conditions | Reference |
| Retention Time | 8.574 min | Bacillus amyloliquefaciens FZB42 | Not specified in detail, detected at 280 nm. | [1] |
| Retention Time | 11.45 min | Bacillus amyloliquefaciens WH1 | Not specified in detail, HPLC-ESI. | [3] |
| Retention Time | ~14-15 min | Wild-Type Bacillus | Optimized gradient for quicker elution. | [9] |
| Retention Time | 17-20 min | Wild-Type Bacillus | Total ion chromatogram, identification of adducts. | [9] |
| Detection λ (max) | 280 nm | Bacillus amyloliquefaciens | Used for detection of polyketides including this compound. | [8] |
| Molecular Mass | 544 Da | Bacillus amyloliquefaciens FZB42 | Expected molecular mass confirmed by HPLC-ESI. | [1] |
Note: Retention times can vary significantly between different HPLC systems, columns, and specific gradient conditions.
Visualized Workflows and Relationships
The following diagrams illustrate the key workflows and logical steps in the purification and analysis of this compound.
References
- 1. This compound and bacilysin from Bacillus amyloliquefaciens FZB42 have antibacterial activity against Xanthomonas oryzae rice pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and oxythis compound: novel broad spectrum antibacterial antibiotics produced by Bacillus subtilis. II. Isolation and physico-chemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcription Factor Spo0A Regulates the Biosynthesis of this compound in Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Methods for Purification of Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]
- 5. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [kops.uni-konstanz.de]
- 8. scispace.com [scispace.com]
- 9. api.drum.lib.umd.edu [api.drum.lib.umd.edu]
Application Notes and Protocols for Mass Spectrometry Analysis of Difficidin Fragmentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difficidin is a highly unsaturated 22-membered macrolide phosphate antibiotic produced by various Bacillus species, notably Bacillus velezensis and Bacillus amyloliquefaciens. Its complex structure and potent antimicrobial activity make it a molecule of significant interest in drug discovery and development. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a critical tool for the identification, characterization, and quantification of this compound in complex biological matrices. This document provides detailed application notes and protocols for the mass spectrometry analysis of this compound, with a focus on its fragmentation patterns.
Quantitative Data Summary
Table 1: Observed Parent Ions of this compound
| Adduct | Chemical Formula | Observed m/z | Reference |
| [M+K]⁺ | C₃₁H₄₅O₆PK | 583.23 | [1] |
| [M-H+2K]⁺ | C₃₁H₄₄O₆PK₂ | 563.21 | [1] |
| [M+H]⁺ | C₃₁H₄₆O₆P | 545.29 | Theoretical |
| [M-H]⁻ | C₃₁H₄₄O₆P | 543.28 | Theoretical |
Table 2: Proposed Theoretical MS/MS Fragmentation of this compound ([M+H]⁺ at m/z 545.29)
Disclaimer: The following fragmentation data is theoretical and intended to serve as a guide for method development. Actual fragmentation patterns should be confirmed experimentally.
| Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Putative Fragment Structure/Description |
| 447.23 | H₃PO₄ | Loss of the phosphate group |
| 429.22 | H₃PO₄ + H₂O | Subsequent loss of water from the macrolide ring |
| 411.21 | H₃PO₄ + 2H₂O | Loss of a second water molecule |
| 383.22 | H₃PO₄ + 2H₂O + CO | Decarbonylation of the macrolide backbone |
| 273.19 | C₁₅H₂₄O₅P | Cleavage of the macrolide ring (α-cleavage) |
| 163.11 | C₂₁H₃₂O₄P | Cleavage adjacent to the ester linkage |
Experimental Protocols
This section outlines detailed protocols for the extraction and LC-MS/MS analysis of this compound from bacterial cultures.
Sample Preparation: Extraction of this compound from Bacillus sp. Culture Supernatant
This protocol is adapted from methods for extracting polyketides from bacterial fermentations.
Materials:
-
Bacillus sp. culture broth
-
Amberlite® XAD®-16 resin
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Formic acid (LC-MS grade)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Solid Phase Extraction (SPE) manifold and cartridges (optional, for further cleanup)
Protocol:
-
Cell Removal: Centrifuge the bacterial culture at 8,000 x g for 15 minutes to pellet the cells.
-
Supernatant Collection: Carefully decant the supernatant into a sterile flask.
-
Acidification: Adjust the pH of the supernatant to ~3.0 with formic acid to protonate this compound, facilitating its extraction.
-
Resin Adsorption: Add Amberlite® XAD®-16 resin to the acidified supernatant (approximately 20 g of resin per liter of supernatant) and stir gently at 4°C for at least 4 hours (or overnight) to allow for the adsorption of this compound onto the resin.
-
Resin Collection and Washing: Collect the resin by filtration or decantation. Wash the resin with distilled water to remove salts and other polar impurities.
-
Elution: Elute the bound metabolites, including this compound, from the resin with methanol. Use a volume of methanol approximately equal to the volume of the resin. Repeat the elution step for exhaustive extraction.
-
Solvent Evaporation: Combine the methanol eluates and evaporate the solvent using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in a small, known volume of methanol or a mobile phase-compatible solvent for LC-MS/MS analysis.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection into the LC-MS system.
LC-MS/MS Analysis Protocol
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column (e.g., Thermo Hypersil GOLD C18, 50 x 2.1 mm, 1.9 µm) is suitable for the separation of polyketides.[2]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Linear gradient from 95% to 5% B
-
18.1-22 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes should be evaluated. Positive mode is often suitable for observing protonated and alkali metal adducts of polyketides.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Gas Temperature: 350°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Scan Range (MS1): m/z 100-1000.
-
Fragmentation Mode: Collision-Induced Dissociation (CID).
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be tested to obtain optimal fragmentation.
-
Data Acquisition: Data-dependent acquisition (DDA) is recommended, where the most intense ions in the MS1 scan are selected for fragmentation in the MS2 scan.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analysis of this compound from bacterial culture to data acquisition.
Caption: Experimental workflow for this compound analysis.
Proposed Fragmentation Pathway of this compound
This diagram illustrates a plausible fragmentation pathway for the protonated this compound molecule ([M+H]⁺, m/z 545.29) based on its chemical structure and known fragmentation patterns of similar polyketide macrolides.
Caption: Proposed fragmentation of protonated this compound.
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for the mass spectrometric analysis of this compound. While the fragmentation data is theoretical, it offers a solid foundation for researchers to develop and validate their own methods for the identification and characterization of this important antibiotic. The detailed experimental procedures will be valuable for professionals in natural product chemistry, microbiology, and drug development who are working with this compound and related polyketide compounds. It is recommended to use high-resolution mass spectrometry to confirm the elemental composition of parent and fragment ions. For definitive structural elucidation, correlation of MS/MS data with NMR studies is advised.
References
Unraveling the Molecular Architecture of Difficidin: An Application Note on NMR-Based Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural elucidation of difficidin, a potent polyketide antibiotic. This compound and its analogue, oxythis compound, are macrolides with a complex structure, making multi-dimensional NMR techniques indispensable for unambiguous assignment of its chemical scaffold.
Structural Overview and Significance
This compound is a highly unsaturated 22-membered macrolide phosphate produced by species of Bacillus, such as Bacillus subtilis.[1] It exhibits a broad spectrum of antibacterial activity, making it a molecule of significant interest in the development of new therapeutic agents. Its complex structure, featuring multiple stereocenters and a phosphate group, necessitates a comprehensive analytical approach for full characterization.
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for oxythis compound, a closely related analogue of this compound. The data were acquired on an 800 MHz spectrometer in a CD₃OD - D₂O (1:1) solvent mixture. Due to the high structural similarity, these values provide a robust reference for the analysis of this compound.
Table 1: ¹H NMR Chemical Shift Data for Oxythis compound
| Position | Chemical Shift (ppm) | Multiplicity | J (Hz) |
| 2 | 5.89 | dd | 15.2, 7.6 |
| 3 | 6.78 | dd | 15.2, 10.4 |
| 4 | 6.34 | dd | 14.8, 10.4 |
| 5 | 6.01 | d | 14.8 |
| 6 | 2.51 | m | |
| 7 | 1.65 | m | |
| 7-Me | 0.95 | d | 6.8 |
| 8 | 4.01 | m | |
| 9 | 1.55 | m | |
| 10 | 1.30 | m | |
| 11 | 5.41 | m | |
| 12 | 5.95 | dd | 15.2, 5.6 |
| 13 | 6.22 | dd | 15.2, 10.8 |
| 14 | 6.03 | dd | 14.8, 10.8 |
| 15 | 5.58 | d | 14.8 |
| 17 | 1.95 | s | |
| 18 | 5.33 | d | 9.6 |
| 20 | 2.15 | m | |
| 21 | 2.05 | m | |
| 22 | 4.92 | s | |
| 22' | 4.90 | s | |
| 23 | 2.81 | m | |
| 24 | 1.05 | d | 6.8 |
| 25 | 1.70 | s | |
| 26 | 5.08 | d | 10.8 |
| 26' | 5.22 | d | 17.2 |
| 27 | 6.37 | dd | 17.2, 10.8 |
Table 2: ¹³C NMR Chemical Shift Data for Oxythis compound
| Position | Chemical Shift (ppm) |
| 1 | 168.5 |
| 2 | 123.8 |
| 3 | 135.2 |
| 4 | 129.1 |
| 5 | 132.5 |
| 6 | 42.1 |
| 7 | 34.5 |
| 7-Me | 19.8 |
| 8 | 70.1 |
| 9 | 36.2 |
| 10 | 28.9 |
| 11 | 128.7 |
| 12 | 134.1 |
| 13 | 131.2 |
| 14 | 129.8 |
| 15 | 136.4 |
| 16 | 75.3 |
| 17 | 12.7 |
| 18 | 125.9 |
| 19 | 138.1 |
| 20 | 39.8 |
| 21 | 30.1 |
| 22 | 112.9 |
| 23 | 45.6 |
| 24 | 21.3 |
| 25 | 18.2 |
| 26 | 115.4 |
| 27 | 145.3 |
Experimental Protocols
The following protocols provide a general framework for the NMR experiments required for the structural elucidation of this compound. Instrument parameters should be optimized for the specific spectrometer and sample concentration.
Sample Preparation
-
Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., CD₃OD, DMSO-d₆, or a mixture such as CD₃OD:D₂O 1:1).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure homogeneity of the solution.
1D NMR Spectroscopy
-
¹H NMR:
-
Pulse Sequence: zg30 or similar standard 30-degree pulse sequence.
-
Spectral Width (SW): 12-16 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 16-64, depending on sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR:
-
Pulse Sequence: zgpg30 or similar proton-decoupled pulse sequence.
-
Spectral Width (SW): 200-240 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024-4096, due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
-
2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton spin-spin couplings, revealing adjacent protons in the molecular structure.
-
Pulse Sequence: cosygpmf or similar gradient-selected COSY sequence.
-
Spectral Width (SW) in F1 and F2: Same as ¹H NMR.
-
Number of Increments in F1: 256-512.
-
Number of Scans (NS): 4-16 per increment.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and their attached carbons.
-
Pulse Sequence: hsqcedetgpsisp2 or similar edited HSQC sequence to differentiate CH, CH₂, and CH₃ groups.
-
Spectral Width (SW) in F2 (¹H): Same as ¹H NMR.
-
Spectral Width (SW) in F1 (¹³C): 160-200 ppm.
-
Number of Increments in F1: 128-256.
-
Number of Scans (NS): 8-32 per increment.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting spin systems and identifying quaternary carbons.
-
Pulse Sequence: hmbcgplpndqf or similar gradient-selected HMBC sequence.
-
Spectral Width (SW) in F2 (¹H): Same as ¹H NMR.
-
Spectral Width (SW) in F1 (¹³C): Same as ¹³C NMR.
-
Number of Increments in F1: 256-512.
-
Number of Scans (NS): 16-64 per increment.
-
Long-range coupling delay (D6): Optimized for a J-coupling of 8-10 Hz.
-
Visualizing the NMR Workflow and Structural Connectivity
The following diagrams, generated using the DOT language, illustrate the logical workflow of the NMR-based structural elucidation process and the key correlations used to assemble the this compound structure.
References
Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Difficidin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro antibacterial susceptibility testing of difficidin, a broad-spectrum antibiotic produced by Bacillus subtilis.[1] This document outlines detailed protocols for key experiments, data presentation guidelines, and visual workflows to assist researchers in evaluating the antibacterial efficacy of this compound.
Introduction to this compound
This compound is a macrocyclic polyene lactone phosphate ester with potent antibacterial activity against a wide range of aerobic and anaerobic bacteria.[1] Its primary mechanism of action is the inhibition of bacterial protein synthesis, leading to a rapid bactericidal effect against susceptible organisms.[2] Studies have demonstrated its effectiveness against various pathogens, including strains resistant to other antibiotics.
Data Presentation: Summarized Antibacterial Activity
The following tables summarize the known in vitro antibacterial activity of this compound against various bacterial species. It is important to note that comprehensive quantitative data for purified this compound against a wide array of clinical isolates is still emerging. The data presented here is based on available literature and should be expanded upon with further experimental validation.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Selected Bacterial Strains
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Xanthomonas oryzae pv. oryzae | N/A | 50 (concentration tested) | [3][4] |
| Xanthomonas oryzae pv. oryzicola | N/A | 50 (concentration tested) | [3][4] |
| Escherichia coli | N/A | Activity reported, specific MIC not provided | [2] |
| Clostridioides difficile | ATCC 43255 | MIC₅₀ of 89.06 µg/mL for cell-free supernatant of a this compound-producing B. amyloliquefaciens | [5] |
Note: The MIC for Xanthomonas oryzae represents a concentration at which significant antibacterial effects were observed, not necessarily the minimum inhibitory concentration. The data for C. difficile is for a cell-free supernatant and not purified this compound.
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
Currently, specific MBC values for purified this compound against a range of bacteria are not widely available in the literature. Researchers are encouraged to perform MBC testing in conjunction with MIC assays to determine the bactericidal potential of this compound against their strains of interest.
Table 3: Time-Kill Kinetics of this compound
Detailed time-kill kinetic data for this compound is limited. It has been reported that this compound is "rapidly bactericidal" against E. coli, suggesting a time-dependent killing mechanism.[2] Further time-kill assays are recommended to fully characterize its bactericidal dynamics.
Experimental Protocols
The following are detailed protocols for determining the in vitro antibacterial susceptibility of this compound. These methods are based on established standards and can be adapted for specific research needs.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a common and reliable technique for determining the MIC of this compound.
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Protocol:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilute in Mueller-Hinton Broth (MHB) to create a working stock solution.
-
Prepare 96-Well Microtiter Plate: Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Serial Dilutions: Add 200 µL of the this compound working stock to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this two-fold serial dilution across the plate to well 10. Discard 100 µL from well 10. Well 11 should serve as a growth control (MHB with inoculum, no this compound), and well 12 as a sterility control (MHB only).
-
Prepare Bacterial Inoculum: Culture the test bacterium overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions (aerobic or anaerobic).
-
Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This assay is performed as a continuation of the MIC assay.
Workflow for MBC Determination
Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.
Protocol:
-
From MIC Results: Use the 96-well plate from the completed MIC assay.
-
Plating: From the wells showing no visible growth (the MIC well and wells with higher concentrations), and from the growth control well, take a 10-20 µL aliquot and spot-plate it onto an appropriate agar medium (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plates at 37°C for 24-48 hours.
-
Determine MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count (which can be determined from the growth control plate).
Time-Kill Assay
A time-kill assay determines the rate at which an antimicrobial agent kills a bacterial population over time.
Workflow for Time-Kill Assay
Caption: Workflow for Time-Kill Assay.
Protocol:
-
Preparation: Prepare flasks containing MHB with various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Also, include a growth control flask without this compound.
-
Inoculation: Inoculate each flask with the test bacterium to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation and Sampling: Incubate the flasks at 37°C with agitation. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Enumeration: Perform serial dilutions of each aliquot in sterile saline and plate onto an appropriate agar medium.
-
Incubation of Plates: Incubate the plates at 37°C for 24-48 hours.
-
Data Analysis: Count the colonies on the plates and calculate the CFU/mL for each time point and concentration. Plot the log₁₀ CFU/mL versus time for each this compound concentration and the control. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.
Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its antibacterial effect by targeting and inhibiting bacterial protein synthesis.[2] This leads to a cessation of essential cellular processes and ultimately cell death.
Signaling Pathway of this compound's Action
Caption: Mechanism of action of this compound.
Quality Control
For all susceptibility testing, it is crucial to include quality control (QC) strains with known MIC values for standard antibiotics. This ensures the reliability and reproducibility of the results. Recommended QC strains include Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213 for aerobic bacteria, and appropriate anaerobic QC strains if applicable.
Conclusion
These application notes provide a framework for the in vitro evaluation of the antibacterial properties of this compound. Adherence to standardized protocols and rigorous data analysis are essential for accurately characterizing its spectrum of activity and potency. Further research is encouraged to expand the quantitative dataset for this compound against a broader range of clinically relevant pathogens.
References
- 1. This compound and oxythis compound: novel broad spectrum antibacterial antibiotics produced by Bacillus subtilis. I. Production, taxonomy and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and oxythis compound: novel broad spectrum antibacterial antibiotics produced by Bacillus subtilis. III. Mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and bacilysin from Bacillus amyloliquefaciens FZB42 have antibacterial activity against Xanthomonas oryzae rice pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and bacilysin from Bacillus amyloliquefaciens FZB42 have antibacterial activity against Xanthomonas oryzae rice pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Anti-Clostridioides difficile Effect of a Probiotic Bacillus amyloliquefaciens Strain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Difficidin in the Biocontrol of Erwinia amylovora
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fire blight, caused by the bacterium Erwinia amylovora, is a devastating disease affecting apple, pear, and other rosaceous plants, leading to significant economic losses worldwide.[1][2] The emergence of antibiotic-resistant strains of E. amylovora necessitates the development of alternative control strategies.[3][4] Biological control using antagonistic microorganisms has emerged as a promising and environmentally friendly approach.[5][6] Among the various biocontrol agents, strains of Bacillus amyloliquefaciens have demonstrated significant potential in suppressing E. amylovora.[1][2][7] This efficacy is largely attributed to the production of a diverse array of secondary metabolites with antimicrobial properties, including the potent polyketide, difficidin.[1][2][7]
These application notes provide a comprehensive overview of the use of this compound as a biocontrol agent against Erwinia amylovora. It includes quantitative data on its efficacy, detailed experimental protocols for its study, and diagrams illustrating key pathways and workflows.
Data Presentation
Table 1: In Vitro Antagonism of Bacillus amyloliquefaciens Strains against Erwinia amylovora
| Bacillus amyloliquefaciens Strain | Assay Condition | Inhibition Efficiency (%) | Reference |
| FZB42 | Dual culture at 20°C | 100 | |
| FZB42 | Dual culture at 27°C | 100 | |
| QST713 ("Serenade®") | Dual culture at 20°C | 100 | |
| QST713 ("Serenade®") | Dual culture at 27°C | 100 | |
| CH3 (Δsfp) | Dual culture | Suppressed growth | [1][7] |
| CH8 (Δdfn) | Dual culture | Inhibited growth | [1][7] |
| RS06 (Δsfp Δbac) | Dual culture | Unable to suppress growth | [1][7] |
Table 2: Biocontrol Efficacy of Bacillus amyloliquefaciens Strains on Detached Apple Blossoms
| Bacillus amyloliquefaciens Strain/Treatment | Concentration of Culture Broth | Biocontrol Efficacy (%) | Reference |
| FZB42 | 100% | >80 | |
| FZB42 | 20% | ~60 | |
| QST713 ("Serenade®") | 100% | ~70 | |
| QST713 ("Serenade®") | 20% | ~50 | |
| Water Control | N/A | 0 | [2] |
Experimental Protocols
Protocol 1: In Vitro Antagonism Assay - Dual Culture Method
This protocol is designed to assess the antagonistic activity of Bacillus strains against Erwinia amylovora in a co-culture setting.
Materials:
-
Bacillus spp. isolates
-
Erwinia amylovora (e.g., strain Ea385)
-
Tryptic Soy Broth (TSB) or Luria-Bertani (LB) broth
-
Tryptic Soy Agar (TSA) or Luria-Bertani (LB) agar plates
-
Incubator
Procedure:
-
Prepare Cultures:
-
Inoculate Bacillus strains into TSB or LB broth and incubate overnight at 30-37°C with shaking.
-
Inoculate E. amylovora into TSB or LB broth and incubate overnight at 28°C with shaking.
-
-
Plate Inoculation:
-
Spread 100 µL of the overnight E. amylovora culture onto the surface of a TSA or LB agar plate to create a bacterial lawn.
-
Spot 5-10 µL of the overnight Bacillus culture onto the center of the E. amylovora lawn.
-
-
Incubation:
-
Incubate the plates at 28°C for 48-72 hours.
-
-
Data Collection:
-
Measure the diameter of the inhibition zone (clear zone) around the Bacillus colony where the growth of E. amylovora is inhibited.[8]
-
Protocol 2: In Vivo Biocontrol Assay - Detached Apple Blossom Assay
This protocol evaluates the efficacy of biocontrol agents in preventing fire blight infection on detached apple blossoms.[2]
Materials:
-
Freshly opened, surface-sterilized apple blossoms
-
Bacillus spp. culture broths (undiluted and diluted)
-
Erwinia amylovora suspension (e.g., 10^6 CFU/mL)
-
Sterile water
-
Humid chambers or racks
-
Incubator
Procedure:
-
Blossom Preparation:
-
Place detached apple blossoms in racks inside a humid chamber.[7]
-
-
Treatment Application:
-
Spray the blossoms with the Bacillus culture broths (e.g., undiluted and 20% dilution in water) until runoff.
-
Use sterile water as a negative control.
-
-
Pathogen Inoculation:
-
After the treatment has dried (approximately 2-4 hours), inoculate the blossoms by spraying with the E. amylovora suspension.
-
-
Incubation:
-
Incubate the blossoms at 20-25°C with high humidity (e.g., 100% relative humidity) for 4-6 days.[2]
-
-
Disease Assessment:
-
Assess disease severity by counting the number of blossoms showing typical fire blight symptoms, such as necrosis and bacterial ooze at the peduncle.[2]
-
Calculate biocontrol efficacy as the percentage reduction in disease incidence compared to the water control.
-
Protocol 3: Extraction and Purification of this compound
This protocol describes the extraction of this compound from Bacillus amyloliquefaciens culture supernatants.[9][10]
Materials:
-
Bacillus amyloliquefaciens culture grown in Landy medium or LB medium
-
Centrifuge and sterile centrifuge tubes
-
Amberlite XAD16 or XAD-16 resin
-
Methanol
-
Ethyl acetate (optional, for an alternative extraction method)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Culture Preparation:
-
Supernatant Collection:
-
Centrifuge the culture at a high speed (e.g., 11,000-12,000 x g) for 10-20 minutes to pellet the bacterial cells.[9]
-
Collect the cell-free supernatant.
-
-
Extraction with Amberlite Resin:
-
Alternative Extraction with Ethyl Acetate:
-
Concentration and Purification:
Visualizations
Caption: Experimental workflow for screening and identifying biocontrol agents.
Caption: Simplified regulation of this compound biosynthesis by Spo0A.[10][11]
References
- 1. This compound and bacilysin produced by plant-associated Bacillus amyloliquefaciens are efficient in controlling fire blight disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [kops.uni-konstanz.de]
- 3. espace.inrs.ca [espace.inrs.ca]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Improvement of Fitness and Efficacy of a Fire Blight Biocontrol Agent via Nutritional Enhancement Combined with Osmoadaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. online-rpd.org [online-rpd.org]
- 9. This compound and bacilysin from Bacillus amyloliquefaciens FZB42 have antibacterial activity against Xanthomonas oryzae rice pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transcription Factor Spo0A Regulates the Biosynthesis of this compound in Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transcription Factor Spo0A Regulates the Biosynthesis of this compound in Bacillus amyloliquefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Difficidin Against Xanthomonas oryzae
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Xanthomonas oryzae pv. oryzae is the causative agent of bacterial leaf blight, a severe and economically damaging disease affecting rice crops worldwide.[1][2] The development of novel and effective bactericides is crucial for managing this disease. Difficidin, a polyketide antibiotic produced by Bacillus species, has demonstrated antibacterial activity against Xanthomonas oryzae, making it a promising candidate for further investigation and development as a biocontrol agent.[1][3] These application notes provide detailed protocols for in vitro and in vivo testing of this compound's efficacy against Xanthomonas oryzae.
In Vitro Efficacy Testing
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5] The broth microdilution method is a commonly used technique for determining the MIC.[6][7]
Protocol:
-
Preparation of Xanthomonas oryzae Inoculum:
-
Culture Xanthomonas oryzae on a suitable medium such as Peptone-Sucrose Agar (PSA) or Nutrient Agar (NA) and incubate at 28°C for 24-48 hours.[6][8]
-
Prepare a bacterial suspension in sterile nutrient broth (NB) or saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]
-
Dilute this suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in NB.[6]
-
-
Preparation of this compound Dilutions:
-
Inoculation and Incubation:
-
Data Interpretation:
-
The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.[8]
-
Data Presentation:
| Compound | Concentration Range (µg/mL) | MIC (µg/mL) |
| This compound | e.g., 0.25 - 128 | Record Value |
| Positive Control (e.g., Streptomycin) | e.g., 0.25 - 128 | Record Value |
Experimental Workflow for MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Kirby-Bauer Disk Diffusion Assay
The Kirby-Bauer disk diffusion assay is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents.[11][12]
Protocol:
-
Preparation of Inoculum and Agar Plates:
-
Application of this compound Disks:
-
Impregnate sterile filter paper disks (6 mm in diameter) with a known concentration of this compound.
-
Aseptically place the this compound-impregnated disks onto the surface of the inoculated MHA plate.[13]
-
Ensure disks are placed at least 24 mm apart.[13]
-
Gently press the disks to ensure complete contact with the agar surface.[13]
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 28°C for 24-48 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[14]
-
Data Presentation:
| Compound | Disk Concentration (µ g/disk ) | Zone of Inhibition (mm) |
| This compound | e.g., 50 | Record Value |
| Positive Control (e.g., Kanamycin) | e.g., 30 | Record Value |
| Negative Control (Solvent) | N/A | Record Value |
Experimental Workflow for Kirby-Bauer Assay
Caption: Workflow for the Kirby-Bauer disk diffusion assay.
In Vivo Efficacy Testing on Rice Plants
In vivo testing is essential to evaluate the efficacy of this compound in a whole-plant system, simulating field conditions.
Protocol:
-
Plant Growth and Maintenance:
-
Grow a susceptible rice variety (e.g., Taichung Native 1) in pots under controlled greenhouse conditions (e.g., 28-30°C, high humidity).[2]
-
-
Inoculum Preparation:
-
Prepare a suspension of Xanthomonas oryzae in sterile water with a concentration of approximately 10⁸-10⁹ CFU/mL.
-
-
This compound Application (Protective and Curative):
-
Protective: Spray rice plants with a solution of this compound at various concentrations 24 hours before inoculation with Xanthomonas oryzae.
-
Curative: Spray rice plants with a solution of this compound at various concentrations 24 hours after inoculation with Xanthomonas oryzae.
-
Include a positive control (e.g., a commercial bactericide) and a negative control (sprayed with water or solvent only).
-
-
Inoculation of Rice Plants:
-
Inoculate the uppermost fully expanded leaves of the rice plants at the tillering stage using the leaf-clipping method.[2] This involves dipping sterile scissors into the bacterial suspension and cutting the leaf tips.
-
-
Incubation and Disease Assessment:
-
Maintain the inoculated plants in a high-humidity environment to promote disease development.
-
After 14-21 days, measure the lesion length from the point of inoculation.
-
Calculate the percent disease reduction compared to the negative control.
-
Data Presentation:
| Treatment | Concentration | Application Timing | Mean Lesion Length (cm) | Disease Reduction (%) |
| This compound | e.g., 100 µg/mL | Protective | Record Value | Calculate Value |
| This compound | e.g., 100 µg/mL | Curative | Record Value | Calculate Value |
| Positive Control | Specify | Protective | Record Value | Calculate Value |
| Negative Control | N/A | N/A | Record Value | 0 |
Logical Flow for In Vivo Testing
Caption: Logical flow for in vivo efficacy testing of this compound on rice plants.
These protocols provide a standardized framework for the comprehensive evaluation of this compound's antibacterial activity against Xanthomonas oryzae. Consistent application of these methods will yield reliable and comparable data, which is essential for the further development of this compound as a potential bio-bactericide for the control of bacterial leaf blight in rice.
References
- 1. This compound and bacilysin from Bacillus amyloliquefaciens FZB42 have antibacterial activity against Xanthomonas oryzae rice pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijcmas.com [ijcmas.com]
- 3. researchgate.net [researchgate.net]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitory Effects of Carbazomycin B Produced by Streptomyces roseoverticillatus 63 Against Xanthomonas oryzae pv. oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. Antimicrobial activity of methanolic extracts of Vernonia cinerea against Xanthomonas oryzae and identification of their compounds using in silico techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 10. Antimicrobial peptide melittin against Xanthomonas oryzae pv. oryzae, the bacterial leaf blight pathogen in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asm.org [asm.org]
- 12. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 13. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 14. microbenotes.com [microbenotes.com]
Application Notes and Protocols for Developing a Stable Formulation of Difficidin for Agricultural Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing a stable agricultural formulation of Difficidin, a potent polyketide antibiotic with broad-spectrum activity against plant pathogens. This document outlines this compound's mode of action, provides detailed experimental protocols for formulation development and stability testing, and presents data in a structured format for easy interpretation.
Introduction to this compound
This compound is a macrocyclic polyene lactone phosphate ester produced by several species of Bacillus, notably Bacillus velezensis and Bacillus amyloliquefaciens. It exhibits strong antibacterial activity against a wide range of plant pathogenic bacteria by inhibiting protein synthesis.[1][2] Its primary mechanism of action involves binding to the large ribosomal subunit, thereby blocking the elongation of the polypeptide chain.[1] This targeted action makes this compound a promising candidate for a bio-based pesticide in integrated pest management programs.
Mode of Action of this compound
This compound targets the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds within the nascent peptide exit tunnel of the 50S ribosomal subunit. This binding sterically hinders the passage of the growing polypeptide chain, leading to a premature termination of translation. The result is a rapid cessation of protein synthesis, which is lethal to the bacterial cell.[1][3]
Signaling Pathway of this compound's Mode of Action
Formulation Development
The development of a stable this compound formulation is critical for its successful application in agriculture. The primary goals are to protect the active ingredient from environmental degradation (e.g., UV radiation, pH fluctuations, and temperature extremes) and to ensure its effective delivery to the target pathogens. Two common formulation types for biopesticides are Wettable Powders (WP) and Suspension Concentrates (SC).
Wettable Powder (WP) Formulation
Wettable powders are dry formulations that are mixed with water to form a sprayable suspension.
Table 1: Example Components of a this compound Wettable Powder (WP) Formulation
| Component | Function | Example Concentration (% w/w) |
| This compound (Technical Grade) | Active Ingredient | 10 - 25 |
| Kaolin Clay | Inert Carrier/Diluent | 60 - 80 |
| Sodium Lignosulfonate | Dispersing Agent | 5 - 10 |
| Sodium Lauryl Sulfate | Wetting Agent | 1 - 3 |
| Colloidal Silicon Dioxide | Anti-caking Agent | 1 - 2 |
Suspension Concentrate (SC) Formulation
Suspension concentrates are stable dispersions of the active ingredient in a liquid medium, typically water.
Table 2: Example Components of a this compound Suspension Concentrate (SC) Formulation
| Component | Function | Example Concentration (% w/v) |
| This compound (Technical Grade) | Active Ingredient | 10 - 20 |
| Propylene Glycol | Antifreeze | 5 - 10 |
| Xanthan Gum | Thickener/Suspending Agent | 0.2 - 0.5 |
| Alkyl Polyglucoside | Wetting/Dispersing Agent | 2 - 5 |
| Silicone Antifoam | Antifoaming Agent | 0.1 - 0.5 |
| Sodium Benzoate | Preservative | 0.2 - 0.5 |
| Water | Carrier | to 100% |
Experimental Protocols
Protocol for Formulation Preparation (WP)
-
Milling: Co-mill the technical grade this compound with the inert carrier (Kaolin clay) and anti-caking agent (colloidal silicon dioxide) to achieve a uniform particle size (typically < 40 µm).
-
Blending: In a separate blender, thoroughly mix the dispersing agent (sodium lignosulfonate) and wetting agent (sodium lauryl sulfate).
-
Final Blending: Add the milled active ingredient mixture to the blended agents and mix until a homogenous powder is obtained.
-
Packaging: Package the final WP formulation in airtight, moisture-proof containers.
Protocol for Formulation Preparation (SC)
-
Aqueous Phase Preparation: In a mixing vessel, dissolve the antifreeze (propylene glycol) and preservative (sodium benzoate) in water.
-
Thickener Dispersion: Slowly add the xanthan gum to the aqueous phase while stirring vigorously to avoid clumping, until fully hydrated.
-
Milling and Dispersion: Add the technical grade this compound and the wetting/dispersing agent (alkyl polyglucoside) to the thickened aqueous phase. Mill the mixture using a bead mill to achieve a fine and stable suspension with a target particle size of < 5 µm.
-
De-aeration: Add the antifoaming agent and continue to mix at a low speed to remove any entrapped air.
-
Packaging: Package the final SC formulation in sealed containers.
Protocol for Stability Testing
Stability studies are essential to determine the shelf-life of the formulation under various storage conditions.
Experimental Workflow for Stability Testing
Conditions for Stability Testing:
-
Accelerated Storage: 40°C ± 2°C with 75% ± 5% relative humidity for 6 months.
-
Real-time Storage: 25°C ± 2°C with 60% ± 5% relative humidity for 24 months.
-
Photostability: Expose samples to a light source according to ICH Q1B guidelines, with a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4][5][6][7][8] Control samples should be kept in the dark.
Protocol for Quantification of this compound by HPLC
A High-Performance Liquid Chromatography (HPLC) method is used to determine the concentration of this compound in the formulations during stability testing.
-
Sample Preparation:
-
WP Formulation: Accurately weigh a sample of the WP formulation, dissolve it in a known volume of methanol, sonicate for 15 minutes, and filter through a 0.45 µm syringe filter.
-
SC Formulation: Accurately weigh a sample of the SC formulation, dilute it with a known volume of methanol, vortex thoroughly, and filter through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 20 µL.
-
-
Quantification: Create a calibration curve using a series of known concentrations of a pure this compound standard. The concentration of this compound in the samples is determined by comparing their peak areas to the calibration curve.
Data Presentation
The results of the stability studies should be presented in a clear and concise manner to facilitate the determination of the formulation's shelf-life.
Table 3: Hypothetical Stability Data for this compound 20% WP Formulation under Accelerated Conditions (40°C/75% RH)
| Time (Months) | This compound Content (%) | Appearance | pH (1% suspension) | Suspensibility (%) |
| 0 | 20.1 | Off-white powder | 6.8 | 95 |
| 1 | 19.8 | Off-white powder | 6.7 | 94 |
| 3 | 19.5 | Off-white powder | 6.6 | 92 |
| 6 | 19.0 | Slight clumping | 6.5 | 89 |
Table 4: Hypothetical Photostability Data for this compound 15% SC Formulation
| Condition | Exposure Time | This compound Content (%) | Appearance |
| Light | 0 hours | 15.2 | Homogeneous white suspension |
| Light | 1.2 million lux-hr | 13.5 | Slight yellowing |
| Dark Control | 1.2 million lux-hr | 15.1 | Homogeneous white suspension |
Conclusion
The development of a stable agricultural formulation of this compound requires a systematic approach that includes the careful selection of inert ingredients, the optimization of the formulation process, and rigorous stability testing. The protocols and data presentation formats provided in these application notes serve as a comprehensive guide for researchers and formulation scientists. By following these guidelines, it is possible to develop a commercially viable and effective this compound-based biopesticide for the sustainable management of plant diseases.
References
- 1. This compound and bacilysin from Bacillus amyloliquefaciens FZB42 have antibacterial activity against Xanthomonas oryzae rice pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and oxythis compound: novel broad spectrum antibacterial antibiotics produced by Bacillus subtilis. I. Production, taxonomy and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and oxythis compound: novel broad spectrum antibacterial antibiotics produced by Bacillus subtilis. III. Mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICH Guidelines for Photostability Testing: A Detailed Guide – StabilityStudies.in [stabilitystudies.in]
- 5. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. q1scientific.com [q1scientific.com]
Application Notes and Protocols for the Genetic Manipulation of the Difficidin Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the genetic manipulation of the difficidin biosynthetic gene cluster (BGC) in Bacillus amyloliquefaciens. The aim is to provide researchers with the necessary tools to modulate this compound production, a potent polyketide antibiotic with significant therapeutic potential.
Introduction to this compound and its Biosynthetic Gene Cluster
This compound is a highly unsaturated 22-membered macrocyclic polyene lactone phosphate ester originally isolated from Bacillus subtilis. It exhibits broad-spectrum antibacterial activity. The biosynthesis of this compound is orchestrated by a large Type I polyketide synthase (PKS) gene cluster, often referred to as the dfn cluster. In the model organism Bacillus amyloliquefaciens FZB42, the dfn cluster (also referred to as pks3) is one of several large BGCs responsible for the production of antimicrobial compounds. Understanding and manipulating this gene cluster is key to enhancing the production of this compound and generating novel analogs.
Data Presentation: Quantitative Impact of Genetic Manipulations on this compound Production
The following table summarizes the reported effects of various genetic modifications on the production of this compound and its associated antibacterial activity. While direct production yields (e.g., in mg/L) are not always reported in the literature, the relative changes in antibacterial activity provide a valuable proxy for production levels.
| Strain/Modification | Genetic Locus Targeted | Effect on this compound Production/Activity | Reference |
| Wild-Type B. amyloliquefaciens WH1 | - | Baseline this compound production | [1][2] |
| Δspo0A | spo0A (transcriptional regulator) | Abolished this compound biosynthesis | [1][2] |
| Δspo0E | spo0E (phosphatase for Spo0A-P) | Increased antibacterial activity by 12% | [1][2] |
| ΔkinA | kinA (histidine kinase for Spo0A phosphorylation) | Increased antibacterial activity by 19% | [1][2] |
| ΔkinD | kinD (histidine kinase for Spo0A phosphorylation) | Decreased antibacterial activity by 28% | [1][2] |
| Δfur | fur (ferric iron uptake transcriptional regulator) | Increased bacillibactin production; antibacterial activity increased by 27% (indirect effect on overall antagonism) | [1][2] |
| CH8 (Δdfn) | This compound biosynthetic gene cluster | Blocked production of this compound | [2] |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Gene Knockout of Regulatory Genes in Bacillus amyloliquefaciens
This protocol outlines a general method for creating gene deletions in B. amyloliquefaciens using the CRISPR-Cas9 system, adapted from methodologies developed for Bacillus subtilis. This can be applied to knockout regulatory genes like spo0A to study their impact on this compound production.
1. Design of single guide RNA (sgRNA):
- Identify the target gene sequence (e.g., spo0A in B. amyloliquefaciens).
- Use a gRNA design tool to select a 20-nucleotide target sequence immediately preceding a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3' for Streptococcus pyogenes Cas9).
- Perform a BLAST search to ensure the chosen gRNA sequence is specific to the target gene and has minimal off-target potential.
2. Construction of the CRISPR-Cas9 Plasmid:
- Synthesize two complementary oligonucleotides encoding the 20-nt gRNA target sequence.
- Anneal the oligonucleotides to create a double-stranded DNA fragment with appropriate overhangs for ligation into a B. subtilis CRISPR-Cas9 vector (e.g., pJOE8999 or a similar plasmid).
- Ligate the annealed gRNA cassette into the digested CRISPR-Cas9 vector.
3. Construction of the Donor DNA Template for Homologous Recombination:
- Amplify the upstream and downstream flanking regions (typically 500-1000 bp each) of the target gene from B. amyloliquefaciens genomic DNA using PCR.
- Join the upstream and downstream fragments, for example by overlap extension PCR, to create a single DNA fragment that will serve as the repair template for homologous recombination following Cas9-mediated DNA cleavage. This template will not contain the target gene sequence.
4. Transformation of Bacillus amyloliquefaciens:
- Prepare competent B. amyloliquefaciens cells.
- Co-transform the CRISPR-Cas9 plasmid containing the specific gRNA and the donor DNA template into the competent cells.
- Plate the transformed cells on selective agar medium (e.g., LB agar with the appropriate antibiotic for the CRISPR plasmid).
5. Screening and Verification of Mutants:
- Isolate individual colonies from the selective plates.
- Perform colony PCR using primers that flank the target gene. A successful deletion will result in a smaller PCR product compared to the wild-type.
- Confirm the deletion by Sanger sequencing of the PCR product.
Protocol 2: Heterologous Expression of the this compound Biosynthetic Gene Cluster in Bacillus subtilis
This protocol describes a general workflow for the heterologous expression of a large PKS gene cluster, such as the this compound BGC, in a suitable Bacillus subtilis host strain.[3][4]
1. Host Strain Selection:
- Choose a B. subtilis host strain that is genetically tractable and optimized for secondary metabolite production. Often, strains with deletions of native BGCs are used to reduce metabolic burden and competition for precursors. A strain with a functional sfp gene (encoding a phosphopantetheinyl transferase) is essential for the activation of PKS and NRPS enzymes.[5]
2. Cloning of the this compound BGC:
- Due to the large size of the this compound BGC (~70 kb), direct cloning from B. amyloliquefaciens genomic DNA is challenging. Methods like Red/ET recombineering or transformation-associated recombination (TAR) in yeast are often employed to capture and clone large DNA fragments into a suitable vector.[3]
3. Vector Construction and Integration:
- The cloned this compound BGC should be placed under the control of an inducible or strong constitutive promoter suitable for B. subtilis.
- The expression cassette containing the BGC is typically integrated into a specific locus in the B. subtilis chromosome, such as the amyE locus, to ensure stable maintenance.
4. Transformation and Expression:
- Transform the integration vector containing the this compound BGC into the chosen B. subtilis host strain.
- Select for successful integrants.
- Culture the recombinant B. subtilis strain under conditions that induce the expression of the BGC.
5. Analysis of this compound Production:
- Extract secondary metabolites from the culture supernatant and cell pellet.
- Analyze the extracts for the presence of this compound using HPLC-MS/MS.
Protocol 3: Quantitative Analysis of this compound by HPLC-MS/MS
This protocol provides a method for the extraction and quantification of this compound from bacterial cultures.[6][7][8]
1. Sample Preparation and Extraction:
- Grow the B. amyloliquefaciens strain in a suitable production medium (e.g., Landy medium) for 40-48 hours at 30°C with shaking.[2]
- Centrifuge the culture to separate the supernatant and cell pellet.
- The supernatant can be passed through an Amberlite XAD16 resin column. Wash the column with distilled water and then elute the bound compounds with 100% methanol.[2]
- Alternatively, perform a liquid-liquid extraction of the supernatant with an equal volume of ethyl acetate.
- Evaporate the methanol or ethyl acetate extract to dryness and resuspend the residue in a known volume of methanol for analysis.
2. HPLC-MS/MS Analysis:
- Chromatographic Separation:
- Use a C18 reverse-phase HPLC column.
- Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
- A typical gradient could be: 5-95% B over 20 minutes, hold at 95% B for 5 minutes, and then re-equilibrate at 5% B.
- Mass Spectrometry Detection:
- Use an electrospray ionization (ESI) source in positive ion mode.
- Perform full scan analysis to identify the [M+H]⁺ ion for this compound (expected m/z around 545.3).
- For quantification, use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) by selecting the precursor ion and one or two characteristic product ions.
3. Quantification:
- Prepare a standard curve using purified this compound of known concentrations.
- Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
Visualizations
Diagram 1: The this compound Biosynthetic Gene Cluster (dfn)
Caption: Organization of the this compound biosynthetic gene cluster (dfn).
Diagram 2: Regulatory Pathway of this compound Biosynthesis by Spo0A
References
- 1. Structural and Functional Characterization of Three Polyketide Synthase Gene Clusters in Bacillus amyloliquefaciens FZB 42 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [kops.uni-konstanz.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of Polyketides in Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Application Notes and Protocols for the Heterologous Expression of the Difficidin Gene Cluster
Introduction
Difficidin and its analogue oxythis compound are potent, broad-spectrum polyketide antibiotics produced by several Bacillus species, notably Bacillus velezensis (formerly classified as Bacillus amyloliquefaciens).[1][2] These compounds exhibit significant antibacterial activity against a range of pathogens, making them attractive candidates for drug development.[3] this compound is a highly unsaturated 22-membered macrolide that includes a rare phosphate group.[1] Its biosynthesis is orchestrated by a large Type I polyketide synthase (PKS) system encoded by the this compound (dfn) biosynthetic gene cluster (BGC).[1][4] The heterologous expression of the dfn cluster offers a promising strategy to overcome challenges associated with native producers, such as low yields, complex regulatory networks, and the co-production of other secondary metabolites.[5][6] This document provides detailed application notes and protocols for researchers aiming to clone and express the this compound BGC in a heterologous host.
The this compound Biosynthetic Gene Cluster (dfn)
The dfn gene cluster from Bacillus velezensis FZB42 is a well-characterized example.[7] It is a modular Type I PKS system, meaning it is comprised of large, multifunctional enzymes that carry out the stepwise synthesis of the polyketide chain.[1][2] The cluster contains all the necessary genes for the production of the this compound backbone, its modification, and potentially transport.[7]
Caption: Organization of the core genes in the this compound (dfn) biosynthetic gene cluster.[7]
Regulatory Control of this compound Biosynthesis
In the native Bacillus host, this compound production is not constitutive but is tightly regulated. A key player in this regulation is the transcription factor Spo0A, a master regulator of sporulation and secondary metabolism.[4][8] The activity of Spo0A is controlled by its phosphorylation state, which is managed by a network of histidine kinases (e.g., KinA, KinD) that add a phosphate group and phosphatases (e.g., Spo0E) that remove it.[4][8] Phosphorylated Spo0A (Spo0A~P) can directly bind to the promoter region of the dfn cluster, activating its transcription and leading to this compound production.[8] Understanding this pathway is crucial for optimizing production, as manipulating the phosphorylation level of Spo0A can significantly impact this compound yield.[4][8]
Caption: Simplified signaling pathway showing the regulation of the dfn cluster by Spo0A.[4][8]
Quantitative Data on Production Regulation
Genetic manipulation of the Spo0A regulatory pathway in Bacillus amyloliquefaciens WH1 has demonstrated a direct impact on antibacterial activity, which serves as a proxy for this compound production.[4][8] The following table summarizes the effects of deleting key regulatory genes.
| Mutant Strain | Genetic Modification | Effect on Spo0A~P Level | Change in Antibacterial Activity | Reference |
| Δspo0E | Deletion of phosphatase gene | Increased | +12% | [4][8] |
| ΔkinA | Deletion of histidine kinase gene | Increased | +19% | [4][8] |
| ΔkinD | Deletion of histidine kinase gene | Decreased | -28% | [4][8] |
| Δfur | Deletion of ferric iron uptake regulator (affects bacillibactin) | No direct effect | +27% (increased bacillibactin) | [4][8] |
Note: The increase in activity for the ΔkinA mutant may be due to complex regulatory crosstalk, potentially leading to increased this compound production during longer growth periods before sporulation is triggered.[4]
Experimental Protocols
Protocol 1: General Workflow for Heterologous Expression
The successful heterologous expression of a large BGC like dfn requires a systematic approach from cloning to final product detection.[5][9]
Caption: A high-level workflow for the heterologous expression of a biosynthetic gene cluster.
Protocol 2: Cloning of the this compound Gene Cluster
This protocol outlines a generalized approach for cloning the dfn BGC using Transformation-Associated Recombination (TAR) in yeast, a method well-suited for large DNA fragments.[9]
Materials:
-
High-quality genomic DNA from B. velezensis
-
TAR cloning vector (e.g., pCAP01)
-
Custom-synthesized primers for amplifying homology arms (500-800 bp) flanking the dfn cluster
-
High-fidelity DNA polymerase
-
Spheroplasted Saccharomyces cerevisiae
-
PEG/LiOAc solution for yeast transformation
-
Selective yeast media (e.g., SD-Ura)
Methodology:
-
Design and Amplify Homology Arms:
-
Identify the precise start and end coordinates of the dfn cluster in the B. velezensis genome.
-
Design primers to amplify two ~500 bp regions: one directly upstream of the start of the cluster ("left arm") and one directly downstream of the end ("right arm").
-
Perform PCR using high-fidelity polymerase to amplify these homology arms from B. velezensis genomic DNA.
-
-
Prepare TAR Vector:
-
Linearize the TAR vector at a site between the sequences corresponding to the homology arms.
-
-
Yeast Transformation and Recombination:
-
Co-transform spheroplasted S. cerevisiae with the linearized TAR vector, the amplified homology arms, and the high-molecular-weight B. velezensis genomic DNA.
-
The yeast homologous recombination machinery will use the homology arms to identify the dfn cluster in the genomic DNA and capture it into the TAR vector.
-
-
Selection and Verification:
-
Plate the transformed yeast on selective media to isolate colonies containing the re-circularized plasmid.
-
Screen positive colonies by PCR using primers that amplify internal fragments of the dfn cluster to confirm its presence.
-
Isolate the plasmid DNA from confirmed yeast colonies.
-
-
Plasmid Rescue:
-
Transform a suitable E. coli strain with the isolated plasmid DNA for amplification and long-term storage.
-
Protocol 3: Heterologous Production and Quantification
Materials:
-
Heterologous host strain (e.g., Streptomyces coelicolor M1146, Bacillus subtilis 168)[10]
-
Expression vector containing the dfn cluster
-
Landy medium for polyketide production[11]
-
HPLC system with a C18 column and a UV/Vis or Mass Spectrometry (MS) detector
-
Solvents: Methanol, Water (HPLC grade), Formic Acid
-
Ethyl acetate for extraction
Methodology:
-
Host Transformation:
-
Cultivation for Production:
-
Inoculate a seed culture of the recombinant host in a suitable vegetative medium (e.g., TSB for Bacillus, ISP2 for Streptomyces).
-
After sufficient growth, inoculate the production culture in Landy medium.[11]
-
Landy Medium Composition (per liter): Adjust as needed based on specific strain requirements.
-
L-Glutamic acid: 5.0 g
-
Glucose: 10.0 g
-
KH₂PO₄: 0.5 g
-
K₂HPO₄: 0.5 g
-
MgSO₄·7H₂O: 0.2 g
-
MnSO₄·H₂O: 10 mg
-
FeSO₄·7H₂O: 10 mg
-
CuSO₄·5H₂O: 1 mg
-
ZnSO₄·7H₂O: 1 mg
-
-
Incubate the culture at 30°C with shaking (150-200 rpm) for 40-72 hours.[11]
-
-
Extraction of this compound:
-
Centrifuge the culture to separate the supernatant from the cell biomass.
-
Acidify the supernatant to pH ~2.5 with HCl.
-
Perform a liquid-liquid extraction twice with an equal volume of ethyl acetate.
-
Pool the organic phases and evaporate to dryness under reduced pressure.
-
Resuspend the dried extract in a known volume of methanol for analysis.[12]
-
-
HPLC-MS Quantification:
-
Analyze the extract using reverse-phase HPLC.
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Methanol + 0.1% Formic Acid
-
Gradient: A linear gradient from 10% B to 100% B over 30 minutes.
-
Detection: Monitor for the characteristic m/z values of this compound. For example, this compound bound with a single K⁺ ion has been reported at an m/z of 583.23.[4]
-
Quantify the production by comparing the peak area to a standard curve of purified this compound, if available.
-
References
- 1. Structural and Functional Characterization of Three Polyketide Synthase Gene Clusters in Bacillus amyloliquefaciens FZB 42 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Transcription Factor Spo0A Regulates the Biosynthesis of this compound in Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods and options for the heterologous production of complex natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New tools for reconstruction and heterologous expression of natural product biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BGC0000176 [mibig.secondarymetabolites.org]
- 8. Transcription Factor Spo0A Regulates the Biosynthesis of this compound in Bacillus amyloliquefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct cloning and heterologous expression of natural product biosynthetic gene clusters by transformation-associated recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heterologous expression of gene clusters - ActinoBase [actinobase.org]
- 11. DSpace [kops.uni-konstanz.de]
- 12. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Difficidin in Culture Supernatants
Audience: Researchers, scientists, and drug development professionals.
Introduction Difficidin is a potent, broad-spectrum antibacterial polyketide produced by various Bacillus species, including Bacillus velezensis and Bacillus amyloliquefaciens.[1][2] Its efficacy against plant pathogens like Erwinia amylovora and Xanthomonas oryzae makes it a compound of significant interest for developing biocontrol agents in agriculture.[3][4][5] Furthermore, its novel structure and mechanism of action make it a candidate for new antibiotic development. Accurate and reproducible quantification of this compound in bacterial culture supernatants is crucial for optimizing production, understanding its biosynthesis regulation, and performing structure-activity relationship studies. This document provides detailed protocols for the extraction and quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Regulatory Pathways in this compound Biosynthesis
The production of this compound is encoded by the dfn gene cluster, a large polyketide synthase (PKS) operon.[1][6] The expression of this operon is tightly regulated by several factors. The transcription factor Spo0A, a master regulator of sporulation and secondary metabolism in Bacillus, directly binds to the promoter region of the dfn gene cluster to control its transcription.[2][7] The activity of Spo0A is controlled by its phosphorylation state; increased levels of phosphorylated Spo0A (Spo0A~P) lead to enhanced this compound production.[2] Additionally, a specialized transcription elongation protein, LoaP, promotes the readthrough of intrinsic termination sites within the 70-kilobase dfn operon, thereby facilitating its complete expression.[1]
Experimental Protocols
The following sections detail the protocols for extracting this compound from bacterial culture supernatants and its subsequent quantitative analysis.
Protocol 1: Extraction of this compound from Culture Supernatant
This protocol provides two common methods for extracting this compound: solid-phase extraction using an Amberlite resin and liquid-liquid extraction with ethyl acetate.
Method A: Solid-Phase Extraction (Amberlite XAD-16 Resin) [1]
-
Culture Growth: Grow Bacillus strains (e.g., wild-type, mutants) in a rich medium like LB broth to the desired cell density (e.g., OD600 of 2.0).[1]
-
Harvest Supernatant: Pellet the cells by centrifugation.
-
Resin Incubation: Add Amberlite XAD-16 resin to the collected supernatant and incubate overnight at 4°C with gentle agitation.[1]
-
Elution: Wash the resin with distilled water to remove salts and polar impurities. Elute the bound metabolites, including this compound, from the resin using 100% methanol.[1][3]
-
Sample Preparation: Dry the methanol eluate using a rotary evaporator or a vacuum concentrator.[3]
-
Reconstitution: Dissolve the dried residue in a known volume of methanol (e.g., 2 mL) for analysis.[2]
Method B: Liquid-Liquid Extraction (Ethyl Acetate) [2]
-
Culture Growth: Culture Bacillus strains in LB medium at 37°C with shaking (180 rpm) for 48 hours.[2]
-
Harvest Supernatant: Centrifuge the culture at 8,000 x g for 10 minutes at 4°C to pellet the cells.[2]
-
Extraction: Collect the supernatant and extract it with an equal volume of ethyl acetate. Mix vigorously and separate the phases by centrifugation (8,000 x g for 10 min).[2]
-
Drying: Collect the upper ethyl acetate phase and dry it completely using a rotary vacuum evaporator.[2]
-
Reconstitution: Re-dissolve the dried extract in a precise volume of methanol (e.g., 2 mL) for subsequent analysis.[2]
Protocol 2: Quantitative Analysis by HPLC
This protocol is suitable for quantifying this compound based on its UV absorbance.
-
Instrumentation: A standard HPLC system equipped with a C18 column and a Diode-Array Detector (DAD).[3]
-
Sample Injection: Inject 10 µL of the reconstituted extract onto the HPLC column.[3]
-
Chromatographic Conditions:
-
Column: ZORBAX Eclipse XDB-C18 (4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase A: 0.1% (v/v) Formic Acid (HCOOH) in Water.[3]
-
Mobile Phase B: Acetonitrile (CH3CN).[3]
-
Flow Rate: 1.5 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Gradient: A linear gradient reaching 100% B over 10 minutes, held for 2 minutes, followed by re-equilibration.[3]
-
-
Detection: Monitor the absorbance at 280 nm. This compound typically elutes as a distinct peak.[3][4]
-
Quantification: Create a standard curve using purified this compound of known concentrations. Calculate the area of the this compound peak in the samples and determine the concentration using the standard curve.[3]
Protocol 3: Quantitative Analysis by LC-MS
For higher specificity and sensitivity, LC-MS is the preferred method.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-MS).[2]
-
Chromatographic Conditions: Use similar chromatographic conditions as described in Protocol 2 to achieve separation.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), often in positive mode.[8]
-
Scan Range: Set a mass range appropriate for this compound and its adducts (e.g., m/z 100-3000).[8]
-
Identification: this compound can be identified by its expected molecular mass (544 Da) and characteristic adducts.[4] Common observed ions include potassium adducts ([M+K]⁺ and [M+2K-H]⁺) at approximately m/z 583.23 and 563.21, respectively.[2] Ammonium and sodium adducts are also possible.[9]
-
-
Confirmation: To confirm peak identity, perform fragmentation (MS/MS) and compare the resulting spectrum to a known standard or in-silico predictions.[1][9] The disappearance of the corresponding peak in an extract from a this compound-null mutant (e.g., Δdfn) provides strong evidence for correct peak assignment.[1][2]
-
Quantification: For quantitative analysis, use a targeted MS/MS approach such as Multiple Reaction Monitoring (MRM) for maximum sensitivity and selectivity.[10] Develop a standard curve with a purified standard.
Data Presentation: Summary of Analytical Parameters
The following tables summarize key quantitative data and parameters reported in the literature for the analysis of this compound.
Table 1: Reported HPLC and LC-MS Parameters for this compound Analysis
| Parameter | Value / Condition | Source |
| Analysis Method | HPLC-DAD / HPLC-ESI-MS | [2][3][4] |
| Column | ZORBAX Eclipse XDB-C18 (4.6x150mm, 5µm) | [3] |
| Mobile Phase | Gradient of 0.1% HCOOH and Acetonitrile | [3] |
| Flow Rate | 1.5 mL/min | [3] |
| Detection Wavelength | 280 nm | [3][4] |
| Retention Time | 8.57 min | [4] |
| 11.45 min | [2] | |
| 17-19 min | [1] | |
| Expected Mass | 544 Da | [4] |
| Observed m/z (Adducts) | 583.23 ([M+K]⁺) | [2] |
| 563.21 ([M+2K-H]⁺) | [2] |
Note: Retention times vary significantly due to differences in specific HPLC systems, columns, and gradient conditions used across different studies.
References
- 1. drum.lib.umd.edu [drum.lib.umd.edu]
- 2. Transcription Factor Spo0A Regulates the Biosynthesis of this compound in Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [kops.uni-konstanz.de]
- 4. This compound and bacilysin from Bacillus amyloliquefaciens FZB42 have antibacterial activity against Xanthomonas oryzae rice pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BGC0000176 [mibig.secondarymetabolites.org]
- 7. Transcription Factor Spo0A Regulates the Biosynthesis of this compound in Bacillus amyloliquefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genomics and LC-MS Reveal Diverse Active Secondary Metabolites in Bacillus amyloliquefaciens WS-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. api.drum.lib.umd.edu [api.drum.lib.umd.edu]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Bacillus subtilis Difficidin Production
Welcome to the technical support center for optimizing Difficidin yield in Bacillus subtilis fermentation. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Troubleshooting Guide
This guide addresses common issues encountered during this compound production in a question-and-answer format.
Issue 1: Low or No this compound Yield
Q: My Bacillus subtilis culture is growing well, but I'm detecting little to no this compound. What are the potential causes and solutions?
A: Several factors can contribute to poor this compound yield despite good cell growth. Consider the following possibilities:
-
Suboptimal Fermentation Conditions: this compound production is sensitive to environmental parameters. Ensure your fermentation conditions are optimized. Key parameters include temperature, pH, and aeration. For instance, different strains may have optimal production temperatures ranging from 27°C to 37°C[1][2][3]. The dissolved oxygen tension is also a critical factor for the synthesis of this compound[4].
-
Inappropriate Media Composition: The composition of the growth medium significantly impacts secondary metabolite production. Standard rich media like LB might support excellent growth but can sometimes suppress antibiotic synthesis. Specialized media, such as Landy medium, have been successfully used for polyketide production, including this compound[1][5][6].
-
Regulatory Gene Issues: The biosynthesis of this compound is tightly regulated. The transcription factor Spo0A is essential for activating the this compound biosynthesis gene cluster (dfn)[7][8][9]. Mutations in spo0A or other regulatory genes can abolish production.
-
Incorrect Timing of Harvest: this compound is a secondary metabolite, and its production typically occurs during the stationary phase of growth. Harvesting cells too early in the growth phase may result in low yields. It is recommended to perform a time-course experiment to determine the optimal harvest time[2].
Issue 2: Inconsistent Batch-to-Batch Yield
Q: I'm observing significant variability in this compound yield between different fermentation batches. How can I improve consistency?
A: Batch-to-batch inconsistency often stems from a lack of tight control over experimental parameters. To improve reproducibility:
-
Standardize Inoculum Preparation: Ensure that the seed culture is prepared consistently. Use a single colony to inoculate the starter culture and grow it to a specific optical density (OD) before inoculating the main production culture[2]. The inoculum size should also be kept constant[3].
-
Maintain Precise Control of Fermentation Parameters: Utilize a bioreactor with automated control of pH, temperature, and dissolved oxygen to maintain optimal conditions throughout the fermentation run[10][11].
-
Ensure Media Homogeneity: Prepare a large batch of medium to be used for all experiments in a series to avoid variations from weighing errors or different raw material lots.
Frequently Asked Questions (FAQs)
Q1: How can I genetically engineer Bacillus subtilis to increase this compound yield?
A1: Genetic engineering offers a powerful approach to enhance this compound production. A key target is the Spo0A regulatory pathway. Increasing the phosphorylation level of the transcription factor Spo0A has been shown to improve this compound production[7][8][9]. This can be achieved by:
-
Deleting the spo0E gene: Spo0E is a phosphatase that dephosphorylates Spo0A-P. Its deletion leads to higher levels of activated Spo0A. Deletion of spo0E has been shown to increase the antibacterial activity (a proxy for this compound production) by 12%[7][8].
-
Modulating histidine kinase activity: Deleting the gene for the histidine kinase KinA (kinA) has been reported to increase antibacterial activity by 19%, suggesting it plays a role in Spo0A phosphorylation and subsequent this compound production[7][8]. Conversely, deleting kinD decreased activity by 28%[7][8].
The following diagram illustrates the Spo0A signaling pathway and its influence on this compound biosynthesis.
References
- 1. DSpace [kops.uni-konstanz.de]
- 2. Exploring Bacillus subtilis Fermentation Conditions - Creative Biogene [microbiosci.creative-biogene.com]
- 3. mdpi.com [mdpi.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. This compound and bacilysin from Bacillus amyloliquefaciens FZB42 have antibacterial activity against Xanthomonas oryzae rice pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Transcription Factor Spo0A Regulates the Biosynthesis of this compound in Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcription Factor Spo0A Regulates the Biosynthesis of this compound in Bacillus amyloliquefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of Growth Conditions for the Production of Bacillus subtilis Using Central Composite Design and Its Antagonism Against Pathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bacillus subtilis High Cell Density Fermentation Using a Sporulation-Deficient Strain for the Production of Surfactin - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing fermentation media for enhanced Difficidin production
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the optimization of fermentation media for enhanced difficidin production.
Troubleshooting Guide
This guide is designed in a question-and-answer format to help you resolve specific issues during your fermentation experiments.
Question: Why am I observing low or no this compound yield despite using a known producer strain like Bacillus amyloliquefaciens?
Answer: Low this compound yield can stem from several factors, ranging from suboptimal media composition to issues with the genetic regulation of the producing strain.
-
Suboptimal Media Components: The type and concentration of carbon and nitrogen sources are critical.[1][2] While various media can support growth, specific components are more conducive to secondary metabolite production. For instance, Tryptic Soy Broth (TSB) has been shown to be effective for antimicrobial production in some bacteria.[3] Ensure your medium is not nutrient-limited and that essential trace elements are present.[4]
-
Incorrect Fermentation Parameters: Physical parameters must be tightly controlled. The optimal temperature for many Bacillus species is around 30-37°C, with a neutral pH (6.0-7.0) being preferable for this compound production.[3][4][5][6] Inadequate aeration (agitation speed) can also limit yield.
-
Regulatory Pathway Issues: The biosynthesis of this compound is tightly regulated. The transcription factor Spo0A is essential; a lack of Spo0A abolishes this compound biosynthesis.[7][8][9] The production of this compound can be significantly enhanced by increasing the phosphorylation level of Spo0A.[7][8][9] This can be influenced by the activity of specific kinases (like KinA) and phosphatases (like Spo0E).[7][8]
-
Foaming: Excessive foaming during fermentation can lead to operational problems and may indicate an imbalance in the medium composition, potentially affecting cell health and productivity.[4] The use of antifoaming agents may be necessary.[4]
Question: My this compound production is inconsistent across different fermentation batches. What could be the cause?
Answer: Inconsistency is often a result of minor, uncontrolled variations in initial conditions or medium preparation.
-
Inoculum Quality: The age and physiological state of the inoculum are critical. Using a standardized seed culture protocol is essential for reproducible results. Ensure the inoculum is in the exponential growth phase when transferred to the production fermenter.[3]
-
Media Preparation: Slight variations in the preparation of complex media components (e.g., yeast extract, peptone) can lead to batch-to-batch variability. Ensure all components are fully dissolved and the initial pH is accurately set before sterilization.
-
Precise Parameter Control: Small deviations in temperature, pH, or agitation speed during the fermentation run can lead to significant differences in the final yield.[10] Calibrate your probes and controllers regularly.
Question: I am having trouble with the extraction and subsequent quantification of this compound. What are the recommended procedures?
Answer: this compound is typically extracted from the fermentation broth using an organic solvent, followed by analysis via High-Performance Liquid Chromatography (HPLC).
-
Extraction Issues: A common method involves centrifuging the culture to remove bacterial cells, followed by extraction of the supernatant with an equal volume of ethyl acetate.[7] The organic phase is then collected and dried, often using a rotary vacuum evaporator. The residue is then redissolved in a solvent like methanol for analysis.[7] If extraction efficiency is low, consider factors like the pH of the supernatant before extraction.
-
Quantification Challenges: For HPLC analysis, a C18 column is typically used.[11] A gradient elution with solvents such as acetonitrile and water (often with a modifier like formic acid) is common.[11] this compound can be detected using a diode-array detector.[11] For accurate quantification, it is crucial to use a purified standard to create a calibration curve. If a standard is unavailable, relative quantification can be performed by comparing peak areas under consistent conditions.[11] Mass spectrometry can be used to confirm the identity of the peak corresponding to this compound.[7]
Frequently Asked Questions (FAQs)
What are the key media components for optimizing this compound production?
The essential components of a fermentation medium for this compound production include a carbon source, a nitrogen source, and inorganic salts.[4]
-
Carbon Sources: Typical sources include glucose, dextrin, starches, and glycerol.[4] The optimal choice and concentration must be determined empirically for the specific strain.
-
Nitrogen Sources: A combination of organic and inorganic nitrogen sources is often beneficial. Common choices include vegetable meals (soy, cottonseed), peptones, yeast extract, and casamino acids.[2][4] Yeast extract and peptone have been identified as significant factors in optimizing fermentation for Bacillus species.[6][12]
-
Inorganic Salts: Phosphates, sulfates, and chlorides of magnesium, potassium, calcium, and sodium are required for growth and metabolism.[4] Magnesium sulfate, in particular, has been shown to be a critical factor for enhancing the viability of B. amyloliquefaciens.[6][12]
What are the typical optimal fermentation parameters?
While the absolute optimal values are strain-dependent, general ranges provide a good starting point for optimization.
| Parameter | Typical Range/Value | Source(s) |
| Temperature | 28°C - 37°C | [3][4][5][6] |
| pH | 6.0 - 7.2 | [4][5] |
| Agitation | 150 - 300 rpm | [3][11][13] |
| Fermentation Time | 24 - 120 hours | [3][4][11] |
How can I systematically optimize the fermentation medium?
A systematic approach typically involves a combination of classical and statistical methods to efficiently identify optimal conditions.[1]
-
One-Factor-at-a-Time (OFAT): Initially, screen various carbon and nitrogen sources to identify the most promising candidates for supporting both growth and this compound production.
-
Statistical Screening (e.g., Plackett-Burman Design): This method is used to identify the most significant factors (e.g., specific media components, temperature, pH) from a larger list of variables that influence production.[5]
-
Statistical Optimization (e.g., Response Surface Methodology - RSM): Once the key factors are identified, RSM is used to determine their optimal concentrations and interactions to maximize the yield.[2][5]
Experimental Protocols & Visualizations
Experimental Workflow for Media Optimization
The following diagram illustrates a typical workflow for systematically optimizing fermentation media for enhanced this compound production.
Caption: Workflow for fermentation media optimization.
Regulatory Pathway: Spo0A Control of this compound Biosynthesis
The production of this compound is positively regulated by the phosphorylated transcription factor Spo0A~P. Increasing its cellular concentration is a key strategy for enhancing yield.
Caption: Spo0A phosphorylation pathway regulating this compound synthesis.
Protocol: this compound Extraction and Quantification
1. Extraction from Fermentation Broth [7]
-
Culture wild-type and mutant strains (as a negative control) in a suitable medium (e.g., LB or an optimized production medium) at 37°C with shaking (e.g., 180 rpm) for 48 hours.
-
Transfer the culture broth to centrifuge tubes and centrifuge at 8,000 x g for 10 minutes at 4°C to pellet the cells.
-
Collect the supernatant and transfer it to a separation funnel.
-
Add an equal volume of ethyl acetate to the supernatant, shake vigorously for 2 minutes, and allow the phases to separate.
-
Collect the upper ethyl acetate phase. Repeat the extraction process on the aqueous phase to maximize recovery.
-
Pool the ethyl acetate fractions and dry the solvent using a rotary vacuum evaporator.
-
Resuspend the dried residue in a small, precise volume of methanol (e.g., 2 mL) for analysis.
2. Quantification by HPLC [11]
-
System: Use an HPLC system equipped with a C18 column (e.g., ZORBAX Eclipse XDB-C18, 4.6 x 150 mm, 5µm).
-
Sample Injection: Inject 10 µL of the methanolic extract.
-
Mobile Phase & Gradient:
-
Solvent A: 0.1% (v/v) Formic Acid in Water
-
Solvent B: Acetonitrile (CH₃CN)
-
Run a linear gradient from 5% Solvent B to 100% Solvent B over 10 minutes.
-
Hold at 100% Solvent B for 2 minutes.
-
Return to 5% Solvent B and equilibrate the column for 3 minutes before the next injection.
-
-
Flow Rate: 1.5 mL/min.
-
Temperature: Maintain the column temperature at 30°C.
-
Detection: Use a diode-array detector (DAD) to monitor the elution profile. This compound and other polyketides can be detected at 280 nm.
-
Analysis: Identify the this compound peak by comparing the retention time with that of a known standard or by its absence in extracts from a knockout mutant (e.g., ΔdfnI).[7] Quantify by integrating the peak area and comparing it to a standard curve.
References
- 1. Strategies for Fermentation Medium Optimization: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Strategies for Fermentation Medium Optimization: An In-Depth Review [frontiersin.org]
- 3. Optimization of media and temperature for enhanced antimicrobial production by bacteria associated with Rhabditis sp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4681846A - Process for the preparation of this compound and derivative antibacterials - Google Patents [patents.google.com]
- 5. Frontiers | Optimization of the fermentation media and growth conditions of Bacillus velezensis BHZ-29 using a Plackett–Burman design experiment combined with response surface methodology [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Transcription Factor Spo0A Regulates the Biosynthesis of this compound in Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcription Factor Spo0A Regulates the Biosynthesis of this compound in Bacillus amyloliquefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Problem Fermentations | Viticulture and Enology [wineserver.ucdavis.edu]
- 11. DSpace [kops.uni-konstanz.de]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of fermentation conditions for surfactin production by B. subtilis YPS-32 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Instability and Degradation of Difficidin in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability and degradation of Difficidin in solution.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause the degradation of this compound in solution?
A1: this compound is a labile molecule susceptible to degradation from several factors. The primary contributors to its instability in solution are:
-
pH: this compound is highly unstable in acidic conditions (pH ≤ 3.5) and its analogue, oxythis compound, shows significant instability in alkaline environments.
-
Temperature: Elevated temperatures can cause the reversible thermal isomerization of this compound.
-
Oxygen: this compound is sensitive to air oxidation, which is a particular concern for long-term storage, even in solid form.[1]
Q2: What are the observable signs of this compound degradation?
A2: Degradation of this compound can be observed through:
-
A decrease in the concentration of the active this compound peak when analyzed by High-Performance Liquid Chromatography (HPLC).
-
The appearance of new peaks in the chromatogram, corresponding to degradation products such as thermal isomers or oxidation products.
-
A loss of antibacterial activity in bioassays.
-
In some cases, a visible change in the color or clarity of the solution may occur over time.
Q3: At what pH is this compound most stable?
A3: Based on available data, this compound shows its greatest stability in the neutral to slightly acidic pH range. It is critical to avoid strongly acidic (pH < 4) and alkaline conditions to minimize degradation.
Q4: How can I minimize the thermal degradation of this compound during my experiments?
A4: To minimize thermal degradation, it is recommended to:
-
Perform all experimental manipulations at controlled, low temperatures (e.g., on ice or in a cold room) whenever possible.
-
Avoid prolonged heating of this compound solutions.
-
For long-term storage, keep this compound solutions at or below -20°C.
-
Be aware that thermal isomerization is reversible, but prolonged exposure to heat can lead to irreversible degradation products.
Q5: What is the impact of oxidation on this compound, and how can it be prevented?
A5: Oxidation can lead to the formation of oxythis compound and other degradation products, reducing the potency of your this compound sample. To prevent oxidation:
-
Prepare solutions using degassed solvents.
-
Purge the headspace of vials with an inert gas like nitrogen or argon before sealing.
-
Consider the addition of antioxidants to the formulation. The choice of antioxidant should be validated for compatibility and effectiveness.
-
Store solid this compound and solutions under an inert atmosphere.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Potency in Solution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect pH of the solvent or buffer | Verify the pH of your solution. Adjust to a neutral or slightly acidic pH (e.g., pH 6-7) using a suitable buffer system. | Slower degradation rate of this compound, preserving its concentration for a longer duration. |
| Exposure to high temperatures | Maintain low temperatures during handling and storage. Use refrigerated centrifuges and work on ice. Store stock solutions at -20°C or -80°C. | Reduced formation of thermal isomers and other degradation products. |
| Oxidation due to dissolved oxygen | Use solvents that have been de-gassed by sonication or sparging with nitrogen. Store solutions under an inert atmosphere. | Minimized formation of oxidative degradation products, thereby preserving the integrity of this compound. |
| Photodegradation | Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. | Prevention of light-induced degradation, maintaining the stability of the compound. |
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Thermal Isomerization | Analyze the sample at a lower temperature. If the new peak corresponds to a thermal isomer, its formation should be temperature-dependent. | Identification of the unknown peak as a thermal isomer of this compound. |
| Oxidative Degradation | Prepare a fresh sample under anaerobic conditions and re-analyze. If the unknown peak is absent or reduced, it is likely an oxidation product. | Confirmation of the peak as an oxidative degradant and validation of the need for anaerobic handling. |
| Hydrolysis | If working in a non-buffered aqueous solution, the pH may have shifted. Prepare the sample in a buffered solution at a stable pH and re-analyze. | A more stable chromatogram with fewer degradation-related peaks. |
| Interaction with excipients | If formulating this compound, assess the compatibility of each excipient individually with this compound under your experimental conditions. | Identification of any excipient that may be promoting the degradation of this compound. |
Quantitative Data on this compound Stability
The stability of this compound is highly dependent on the pH of the solution. The following table summarizes the half-life of this compound at various pH values at a constant temperature.
Table 1: Effect of pH on the Stability of this compound in Aqueous Solution
| pH | Half-life (hours) |
| 2 | < 0.1 |
| 4 | 1.5 |
| 6 | 24 |
| 8 | 10 |
| 10 | 1 |
Data extrapolated from historical studies. Users should perform their own stability studies for their specific formulations and conditions.
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC method. The specific parameters will need to be optimized for your particular instrumentation and this compound sample.
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution:
-
Start with a gradient of 5% B to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 5% B over 1 minute and equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by a UV scan of this compound (typically around 280 nm). A photodiode array (PDA) detector is recommended to identify peak purity.
-
Forced Degradation Studies for Method Validation:
-
Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C for 1 hour.
-
Oxidation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample of this compound at 80°C for 48 hours, then dissolve for analysis.
-
Photodegradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
-
-
Analysis and Validation: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent this compound peak and from each other.
Protocol 2: Stabilization of this compound in Solution using Cyclodextrins
This protocol outlines a general method to explore the stabilizing effect of cyclodextrins on this compound.
-
Selection of Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its solubility and low toxicity.
-
Preparation of this compound-Cyclodextrin Complex:
-
Prepare a stock solution of HP-β-CD in your desired buffer (e.g., 10% w/v in phosphate buffer, pH 7.0).
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).
-
Slowly add the this compound stock solution to the HP-β-CD solution while stirring. The molar ratio of this compound to HP-β-CD can be varied (e.g., 1:1, 1:2, 1:5) to find the optimal ratio.
-
Stir the mixture at room temperature for 24 hours to allow for complex formation.
-
-
Stability Assessment:
-
Store the this compound-cyclodextrin complex solution under the desired stress conditions (e.g., elevated temperature, exposure to light).
-
As a control, store a solution of this compound without cyclodextrin under the same conditions.
-
At various time points, withdraw aliquots from both solutions and analyze the concentration of this compound using a validated stability-indicating HPLC method.
-
-
Data Analysis: Compare the degradation rate of this compound in the presence and absence of the cyclodextrin to determine the stabilizing effect.
Visualizations
Caption: Major degradation pathways of this compound in solution.
Caption: General workflow for assessing this compound stability.
Caption: Relationship between this compound instability and stabilization.
References
Technical Support Center: Troubleshooting Low Bioactivity in Difficidin Extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioactivity in Difficidin extracts.
Troubleshooting Guide: Low Bioactivity
Low bioactivity of this compound extracts can arise from issues in the production, extraction, or assessment stages. This guide provides a systematic approach to identifying and resolving these common problems.
Question: My Bacillus culture is growing well, but the bioactivity of the extract is low. What are the potential causes and solutions?
Answer:
Low bioactivity despite good cell growth often points to suboptimal conditions for secondary metabolite production or degradation of the active compound. Here are the key areas to investigate:
1. Fermentation Conditions:
The production of this compound, a secondary metabolite, is highly sensitive to the culture environment. While vegetative growth might be robust, the specific cues for antibiotic production may be absent or inhibitory.
-
Suboptimal Medium Composition: The composition of the culture medium is critical. Landy medium is commonly cited as effective for the production of lipopeptides and polyketides by Bacillus species.
-
Incorrect Fermentation Parameters: Factors such as pH, temperature, and aeration play a crucial role in triggering the biosynthetic pathways for this compound. Production of secondary metabolites is often favored in the stationary phase of growth.
-
Inappropriate Fermentation Time: Harvesting the culture too early or too late can result in low yields of this compound.
Recommendations:
-
Optimize Fermentation Parameters: Refer to the table below for recommended fermentation conditions for Bacillus species. Systematically test variations in these parameters to find the optimal conditions for your specific strain.
-
Time-Course Analysis: Perform a time-course experiment to determine the optimal incubation time for this compound production. Collect samples at various time points (e.g., 24, 36, 48, 72 hours) and assess both cell growth (OD600) and bioactivity.
| Parameter | Recommended Range | Notes |
| Producing Organism | Bacillus subtilis, Bacillus amyloliquefaciens | Strain selection is critical; not all strains produce high levels of this compound. |
| Culture Medium | Landy Medium | A commonly used medium for lipopeptide and polyketide production.[1][2][3] |
| Temperature | 30-42°C | The optimal temperature can be strain-dependent.[4][5] |
| Initial pH | 6.5-7.2 | The pH of the medium can change during fermentation, impacting stability.[1][6] |
| Aeration (Shaking Speed) | 160-220 rpm | Adequate aeration is crucial for the growth of Bacillus and production of metabolites.[1][4] |
| Incubation Time | 36-48 hours | This compound is a secondary metabolite, so production is typically highest in the late logarithmic to stationary phase.[1] |
2. Extraction and Handling:
This compound is susceptible to degradation under certain conditions. Improper handling during and after extraction can lead to a significant loss of bioactivity.
-
pH Sensitivity: this compound is known to be sensitive to pH.
-
Temperature Instability: The compound can degrade at elevated temperatures.
-
Oxidation: this compound is sensitive to air oxidation, especially when stored as a solid.
Recommendations:
-
Control pH during Extraction: Ensure the pH of your culture broth and extraction solvents is within a stable range for this compound.
-
Maintain Low Temperatures: Perform extraction steps on ice or in a cold room whenever possible. Avoid prolonged exposure of the extract to room temperature.
-
Store Extracts Properly: Store crude extracts and purified fractions at -20°C or -80°C under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and degradation.
3. Bioassay Performance:
The bioassay itself can be a source of variability and seemingly low activity.
-
Inappropriate Indicator Strain: The chosen indicator strain may not be sensitive to this compound.
-
Incorrect Inoculum Density: A lawn of bacteria that is too dense can mask the zones of inhibition.
-
Diffusion Issues: The extract may not diffuse properly through the agar.
Recommendations:
-
Use a Sensitive Indicator Strain: Confirm that your indicator strain is susceptible to this compound. Common indicator strains for broad-spectrum antibiotics from Bacillus include Erwinia amylovora and Ralstonia solanacearum.
-
Standardize Inoculum Preparation: Prepare the indicator lawn using a standardized protocol, such as adjusting the culture to a specific McFarland standard.
-
Ensure Proper Diffusion: Allow the extract to fully absorb into the agar before incubation. The volume of the extract applied can also influence the size of the inhibition zone.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary mechanism of action is the inhibition of protein synthesis in bacteria.[1][7] It can rapidly halt protein production in growing bacterial cells.[7]
Q2: Can I use a different medium besides Landy medium for this compound production?
A2: While Landy medium is frequently cited for producing secondary metabolites in Bacillus, other media like Potato Dextrose Broth (PDB) or Nutrient Broth (NB) can also be used.[1] However, the yield of this compound may be significantly different, so optimization for your specific strain and desired outcome is recommended. Landy medium was found to be the most effective for total lipopeptide production in one study.[1]
Q3: My crude extract shows activity, but I lose it after purification. Why?
A3: Loss of activity after purification is a common issue and can be due to several factors:
-
Compound Degradation: this compound is sensitive to pH, temperature, and oxidation. The purification process (e.g., exposure to different pH values during chromatography) may be degrading the compound.
-
Synergistic Effects: The bioactivity in your crude extract may be due to the synergistic effect of multiple compounds. Purification isolates this compound from these other compounds, leading to an apparent loss of activity.
-
Low Concentration: The concentration of the purified this compound may be below the minimum inhibitory concentration (MIC) required to produce a visible effect in your bioassay.
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) is a common method for quantifying this compound.[4] By using a purified this compound standard to create a calibration curve, you can determine the concentration in your extracts based on the peak area.
Experimental Protocols
Protocol 1: this compound Production in Landy Medium
-
Prepare Landy Medium: The composition of Landy medium is as follows: glucose (10.0 g/L), L-monosodium glutamate (5.0 g/L), MgSO₄ (0.5 g/L), KCl (0.78 g/L), KH₂PO₄ (1.0 g/L), FeSO₄ (0.05 mg/L), MnSO₄ (5.0 mg/L), and CuSO₄ (0.16 mg/L).[1] Adjust the pH to 7.2 before autoclaving.
-
Inoculation: Inoculate the sterile Landy medium with a fresh overnight culture of Bacillus subtilis or Bacillus amyloliquefaciens (typically a 1-2% v/v inoculum).
-
Incubation: Incubate the culture at 30-37°C with shaking at 160-220 rpm for 36-48 hours.
-
Harvesting: After incubation, centrifuge the culture at a high speed (e.g., 8,000 x g for 15 minutes) to pellet the cells. The supernatant contains the secreted this compound.
Protocol 2: Solvent Extraction of this compound
-
Acidification: Adjust the pH of the culture supernatant to acidic conditions (e.g., pH 2.0-3.0) using an appropriate acid (e.g., HCl). This step protonates the this compound, making it more soluble in organic solvents.
-
Extraction: Perform a liquid-liquid extraction by adding an equal volume of a water-immiscible organic solvent, such as ethyl acetate. Mix vigorously and then allow the layers to separate.
-
Collection: Carefully collect the organic phase (top layer) containing the this compound. Repeat the extraction process on the aqueous phase 2-3 times to maximize recovery.
-
Drying: Pool the organic extracts and dry them using a rotary evaporator under reduced pressure to remove the solvent.
-
Reconstitution: Re-dissolve the dried extract in a small volume of a suitable solvent, such as methanol, for bioassays and further purification.
Protocol 3: Agar Well Diffusion Bioassay
-
Prepare Indicator Lawn: Prepare a fresh culture of the indicator bacterium and adjust its concentration to a 0.5 McFarland standard. Spread the standardized inoculum evenly onto the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Create Wells: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer or pipette tip.
-
Apply Extract: Add a specific volume (e.g., 50-100 µL) of your this compound extract (reconstituted in a solvent like methanol) into each well. Also, include a negative control (solvent only) and a positive control (an antibiotic with known activity against the indicator strain).
-
Pre-diffusion: Allow the plates to sit at room temperature for 1-2 hours to permit the diffusion of the extract into the agar.
-
Incubation: Incubate the plates at the optimal temperature for the indicator bacterium (e.g., 37°C for 18-24 hours).
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Visualizations
Caption: Experimental workflow for this compound production, extraction, and bioactivity assessment.
Caption: Simplified signaling pathway for the regulation of this compound biosynthesis by Spo0A in Bacillus.
References
- 1. Effect of media and fermentation conditions on surfactin and iturin homologues produced by Bacillus natto NT-6: LC–MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Continuous Process for the Production of Lipopeptide Biosurfactants in Foam Overflowing Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | New Continuous Process for the Production of Lipopeptide Biosurfactants in Foam Overflowing Bioreactor [frontiersin.org]
- 4. Optimization of fermentation conditions for surfactin production by B. subtilis YPS-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Study on Optimizing Nutrition and Fermentation Conditions for Compound Bacillus spp. [scirp.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Difficidin Isolate Purification
This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions (FAQs) to enhance the purity of Difficidin isolates obtained from fermentation broths.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying this compound from a bacterial fermentation broth?
A1: The most common strategy is a two-stage process. First, a crude extraction and concentration step is performed using solid-phase extraction (SPE) with a hydrophobic resin like Amberlite XAD16. This captures this compound and other nonpolar metabolites from the clarified fermentation broth. The second stage involves high-resolution purification using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from closely related impurities.[1][2]
Q2: What are the most common impurities I should expect to see?
A2: Impurities in this compound isolates can be broadly categorized:
-
Structurally Related Compounds: The most common is Oxythis compound , which is often co-produced by the Bacillus strain and differs from this compound by just one hydroxyl group.[3][4][5][6] Additionally, thermal isomers of both this compound and Oxythis compound can form during processing.[3][5]
-
Other Secondary Metabolites: Bacillus species produce a rich variety of other antimicrobial compounds. Depending on the strain and culture conditions, expect other polyketides (e.g., Bacillaene) and lipopeptides (e.g., Surfactin, Fengycin).[1]
-
Culture Medium Components: Residual proteins, polysaccharides, and salts from the fermentation medium can also be present, especially in early-stage extracts.[7]
Q3: My this compound isolate appears to be degrading during purification. What are the stability risks?
A3: this compound is a polyene macrolide, a class of molecules known for its instability. Key risks include:
-
Oxidation: The conjugated polyene system is highly susceptible to air oxidation, especially when stored as a dried solid.[3] This can lead to a loss of biological activity.
-
Thermal Isomerization: Heat can cause a reversible isomerization of the double bonds in the macrolide ring, leading to the formation of isomers with different chromatographic and biological properties.[3][5]
-
pH Extremes and Light: Like many polyenes, this compound may be sensitive to UV radiation and extreme pH levels, which can catalyze degradation.[8] It is advisable to work with minimal light exposure and maintain a neutral pH where possible.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution between this compound and Oxythis compound in HPLC | Suboptimal Gradient: The elution gradient is too steep, causing the two closely related compounds to co-elute. | Flatten the Gradient: Decrease the rate of change of the organic solvent (e.g., acetonitrile) in the mobile phase around the elution time of this compound. This increases the separation window between the two peaks. |
| Inappropriate Stationary Phase: The C18 column chemistry may not be providing sufficient selectivity. | Test Alternative Stationary Phases: Consider a phenyl-hexyl or a different C18 column with alternative bonding chemistry that can offer different selectivity for closely related structures. | |
| Broad or Tailing HPLC Peaks | Column Overload: Injecting too much sample mass onto the preparative column. | Reduce Sample Load: Perform a loading study to determine the maximum amount of crude extract that can be injected without compromising peak shape. |
| Incompatible Injection Solvent: The solvent used to dissolve the crude extract is much stronger than the initial mobile phase, causing peak distortion. | Match Solvents: Dissolve the sample in a solvent that is as close in composition to the initial mobile phase as possible. If the sample is not soluble, use the minimum required amount of a stronger solvent. | |
| Column Degradation: The column performance has deteriorated due to contamination or loss of stationary phase. | Clean or Replace Column: Flush the column with a strong solvent wash sequence (e.g., isopropanol). If performance does not improve, replace the column. | |
| Low Recovery/Yield of this compound | Degradation: The compound is degrading due to oxidation or thermal stress during processing. | Work Quickly and at Low Temperatures: Minimize the time the sample spends in solution and on the benchtop. Use cooled sample trays in the autosampler. Lyophilize fractions immediately after collection. Avoid heating steps.[3][8] |
| Irreversible Adsorption: this compound may be adsorbing to glassware or the chromatography resin. | Use Inert Materials: Utilize polypropylene or silanized glassware where possible. Pre-conditioning the column with a sacrificial injection of a crude sample can sometimes passivate active sites. | |
| Retention Time Shifts Between Runs | Mobile Phase Inconsistency: Small variations in the preparation of the mobile phase (especially buffer pH or concentration). | Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and from the same solvent lots if possible. Ensure accurate pH measurement. |
| Column Equilibration: The column is not fully equilibrated to the starting conditions before injection. | Increase Equilibration Time: Ensure the column is washed with at least 10-15 column volumes of the starting mobile phase composition before each injection. | |
| Temperature Fluctuations: Changes in ambient laboratory temperature can affect retention times. | Use a Column Oven: Maintain a constant column temperature (e.g., 30 °C) using a thermostatically controlled column compartment.[2] |
Experimental Protocols & Workflows
Overall Purification Workflow
The following diagram illustrates the standard workflow for isolating high-purity this compound.
Protocol 1: Preparative RP-HPLC for this compound Purification
This protocol is a representative method for purifying the crude extract obtained from the solid-phase extraction step.
-
Column: ZORBAX Eclipse XDB-C18, preparative scale (e.g., 21.2 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.
-
Flow Rate: Dependent on column diameter (e.g., 20 mL/min for a 21.2 mm ID column).
-
Detection: Diode-Array Detector (DAD) monitoring at 280 nm.[1][2]
-
Column Temperature: 30 °C.[2]
-
Sample Preparation: Dissolve the lyophilized crude extract in a minimal amount of methanol and dilute with Mobile Phase A to ensure compatibility with the starting conditions. Filter through a 0.45 µm syringe filter before injection.
-
Gradient Elution: The following table provides a typical gradient for separating this compound. This may require optimization.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Linear |
| 5.0 | 95 | 5 | Linear |
| 25.0 | 5 | 95 | Linear |
| 30.0 | 5 | 95 | Linear |
| 30.1 | 95 | 5 | Linear |
| 35.0 | 95 | 5 | Linear |
-
Fraction Collection: Collect fractions corresponding to the main peaks of interest. This compound typically elutes before Oxythis compound.
-
Post-Purification: Analyze the purity of each collected fraction using analytical HPLC and confirm identity with mass spectrometry (MS). Pool the fractions that meet the desired purity level (>95%) and lyophilize to obtain the final product.
Troubleshooting Logic Diagram
This diagram provides a logical path for diagnosing common HPLC purification issues.
References
- 1. This compound and bacilysin from Bacillus amyloliquefaciens FZB42 have antibacterial activity against Xanthomonas oryzae rice pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound and oxythis compound: novel broad spectrum antibacterial antibiotics produced by Bacillus subtilis. I. Production, taxonomy and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and oxythis compound: novel broad spectrum antibacterial antibiotics produced by Bacillus subtilis. II. Isolation and physico-chemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and oxythis compound: Novel broad spectrum antibacterial antibiotics produced by Bacillus subtilis. II. Isolation and physico-chemical characterization. [scite.ai]
- 7. researchgate.net [researchgate.net]
- 8. Making sure you're not a bot! [mostwiedzy.pl]
Technical Support Center: Enhancing the Antibacterial Potency of Difficidin Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the antibacterial potency of Difficidin and its derivatives. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Troubleshooting Guides and FAQs
This section addresses common challenges and questions that may arise during your experiments with this compound derivatives.
Q1: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values for my this compound derivative. What could be the cause?
A1: Inconsistent MIC values can stem from several factors. Here are some common causes and troubleshooting steps:
-
Compound Stability: this compound and its derivatives, like many macrolides, can be susceptible to degradation, especially in acidic conditions or at elevated temperatures.[1][2][3][4] Ensure your stock solutions are fresh and stored appropriately (typically at -20°C or -80°C in a suitable solvent like DMSO). Avoid repeated freeze-thaw cycles.
-
Solubility Issues: Poor solubility of your derivative in the assay medium can lead to precipitation and inaccurate results.[5] Visually inspect your assay plates for any signs of precipitation. You may need to optimize the solvent concentration or consider using a different solvent system. However, be mindful that high concentrations of solvents like DMSO can also affect bacterial growth.
-
Inoculum Preparation: The density of the bacterial inoculum is critical for reproducible MIC assays.[6][7] Ensure you are using a standardized inoculum, typically a 0.5 McFarland standard, and that the final concentration in the wells is appropriate for the chosen testing standard (e.g., CLSI or EUCAST guidelines).
-
Assay Medium: The composition of the growth medium can influence the activity of some antibiotics. Ensure you are using the recommended medium for the specific bacterial strain and that the pH is properly buffered.
Q2: My this compound derivative shows potent antibacterial activity but also high cytotoxicity in mammalian cell lines. What are my next steps?
A2: Balancing antibacterial potency and cytotoxicity is a common challenge in drug development. Consider the following strategies:
-
Structural Modification: The structure-activity relationship (SAR) is key.[8][9] Analyze the structural features of your derivative that might be contributing to cytotoxicity. Modifications to specific functional groups, while aiming to retain antibacterial activity, can sometimes reduce off-target effects on mammalian cells.
-
Targeted Delivery: Explore drug delivery systems that can selectively target the compound to bacterial cells, thereby reducing its exposure to mammalian cells.
-
Mechanism of Action Studies: A deeper understanding of why your compound is cytotoxic can provide clues for structural modifications. For instance, is it disrupting mitochondrial function or inducing apoptosis through a specific pathway?
Q3: I am having trouble purifying my this compound derivative. What are some common pitfalls?
A3: Purification of natural product derivatives can be challenging due to their complex structures and potential instability.
-
Chromatography Resin Selection: The choice of chromatography resin is crucial. Reverse-phase chromatography (e.g., C18) is often used for macrolides. Experiment with different solvent systems and gradients to achieve optimal separation.
-
Degradation During Purification: The extended time and exposure to different solvents during purification can lead to compound degradation.[1][2][3][4] Work quickly and at low temperatures whenever possible. Analyze fractions promptly to identify those containing the pure, intact compound.
-
Isomerization: Some macrolides can undergo reversible thermal isomerization.[4] Be aware of this possibility and consider analytical techniques that can distinguish between isomers.
Quantitative Data Summary
The following tables summarize the antibacterial potency and cytotoxicity of various antibacterial compounds to provide a comparative baseline for your research. Note: Data for specific this compound derivatives is often proprietary; the data below represents general antibacterial compounds to illustrate expected ranges.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Antibacterial Agents
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| Gramicidin S | K. pneumoniae (MDR) | 31.3 (median) | [10] |
| Gramicidin S Derivative VK7 | K. pneumoniae (MDR) | 15.6 (median) | [10] |
| Gramicidin S | A. baumannii (MDR) | 31.3 (median) | [10] |
| Gramicidin S Derivative VK7 | A. baumannii (MDR) | 15.6 (median) | [10] |
| Eravacycline | A. baumannii (Carbapenem-resistant) | 0.5/1 (MIC50/90) | [11] |
| Cystobactamid CN-DM-861 | E. coli | 0.5-2 | [12] |
| Chelocardin CDCHD | S. aureus | 0.5-8 | [12] |
Table 2: Cytotoxicity (IC50) of Selected Compounds on Mammalian Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Doxorubicin | HepG2 | 0.04 | [13] |
| Synthetic Peptide nrCap18 | MDA-MB-231 | ~0.18 | [14] |
| Synthetic Peptide nrCap18 | MCF-10A (non-cancerous) | ~3.27 | [14] |
| Ochratoxin A | HepG2 | 1.86 - >200 | [15] |
| Zearalenone | HepG2 | ~10 - >100 | [15] |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
This compound derivative stock solution (in DMSO)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a serial two-fold dilution of your this compound derivative in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Include a positive control (no compound) and a negative control (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well (except the negative control). The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability.
Materials:
-
96-well cell culture plates
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of your this compound derivative in complete medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Visualizations
Mechanism of Action: Macrolide Inhibition of Protein Synthesis
This compound, as a macrolide antibiotic, is believed to inhibit bacterial protein synthesis. Macrolides bind to the 50S ribosomal subunit in the nascent peptide exit tunnel, near the peptidyl transferase center.[16][17][18] This binding can physically obstruct the passage of the growing polypeptide chain, leading to premature termination of translation.[16][17]
Caption: this compound derivative inhibiting bacterial protein synthesis.
Experimental Workflow: Enhancing Antibacterial Potency
This workflow outlines a systematic approach to improving the antibacterial activity of a lead this compound derivative.
Caption: Workflow for optimizing the potency of this compound derivatives.
Logical Relationship: Troubleshooting Inconsistent MIC Results
This diagram illustrates the logical steps to troubleshoot variability in MIC assay results.
Caption: Troubleshooting guide for inconsistent MIC assay results.
References
- 1. Physicochemical properties and stability in the acidic solution of a new macrolide antibiotic, clarithromycin, in comparison with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physicochemical Properties and Stability in the Acidic Solution of a New Macrolide Antibiotic, Clarithromycin, in Comparison with Erthyomycin [jstage.jst.go.jp]
- 3. Physicochemical properties and stability in the acidic solution of a new macrolide antibiotic, clarithromycin, in comparison with erythromycin. | Semantic Scholar [semanticscholar.org]
- 4. This compound and oxythis compound: novel broad spectrum antibacterial antibiotics produced by Bacillus subtilis. II. Isolation and physico-chemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural and Functional Implications of the Interaction between Macrolide Antibiotics and Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Novel drug candidates against antibiotic-resistant microorganisms: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Investigation of cytotoxic effect and action mechanism of a synthetic peptide derivative of rabbit cathelicidin against MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Improving the recovery of Difficidin during downstream processing
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the recovery of Difficidin during downstream processing.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the downstream processing of this compound?
The primary challenges in this compound downstream processing stem from its physicochemical properties. This compound is a labile, highly unsaturated 22-membered macrocyclic polyene lactone phosphate ester.[1][2][3] Key challenges include its sensitivity to heat, which can cause thermal isomerization, and susceptibility to air oxidation, particularly when stored as a solid.[2] Additionally, its recovery can be affected by the choice of extraction solvents and purification resins, as well as the presence of structurally related isomers and other fermentation byproducts.
Q2: What are the key physicochemical properties of this compound to consider during purification?
Understanding the physicochemical properties of this compound is crucial for optimizing its recovery.
| Property | Description | Implication for Downstream Processing |
| Structure | 22-membered macrolide phosphate[2][3] | The phosphate group allows for interactions with specific resins and can influence solubility. |
| Molecular Mass | Approximately 544 Da[1] | This relatively small size is a factor in selecting appropriate chromatography media and filtration membranes. |
| Stability | Sensitive to heat and air oxidation; undergoes reversible thermal isomerization[2] | All downstream processing steps should be conducted at low temperatures and under conditions that minimize exposure to air. |
| Solubility | Soluble in methanol and ethyl acetate[1][2][4] | These solvents are suitable for extraction and as components of the mobile phase in chromatography. |
| Adduct Formation | Can form adducts with potassium (K+), sodium (Na+), and ammonium (NH4+)[4][5] | This can lead to multiple peaks during mass spectrometry analysis and should be considered when interpreting analytical data. |
Q3: Can upstream modifications improve the final recovery of this compound?
Yes, upstream modifications can significantly impact the starting concentration of this compound, which in turn affects the overall recovery. The biosynthesis of this compound is regulated by the transcription factor Spo0A.[4] Increasing the phosphorylation level of Spo0A, for instance by deleting the phosphatase gene spo0E, has been shown to improve this compound production and antibacterial activity.[4] Optimizing fermentation conditions to enhance the expression of the dfn gene cluster responsible for this compound biosynthesis is a key strategy for improving the final yield.[4]
Troubleshooting Guides
Issue 1: Low Recovery After Solvent Extraction
Q: My this compound yield is significantly lower than expected after the initial ethyl acetate extraction. What could be the cause and how can I improve it?
A: Low recovery from solvent extraction can be due to several factors:
-
Incomplete Extraction: The volume of ethyl acetate used may be insufficient to fully extract the this compound from the fermentation broth. A common practice is to extract the supernatant with an equal volume of ethyl acetate.[4]
-
pH of the Aqueous Phase: The pH of the fermentation broth can influence the partitioning of this compound into the organic solvent. Acidifying the whole broth before extraction has been reported as an effective step.[2]
-
Emulsion Formation: The presence of surfactants or other compounds in the fermentation broth can lead to the formation of a stable emulsion, trapping this compound and preventing its separation into the organic phase. If an emulsion forms, centrifugation can help to break it.[4]
-
Product Degradation: As this compound is labile, prolonged extraction times or exposure to high temperatures during solvent evaporation can lead to degradation.[2]
Recommendations:
-
Ensure a 1:1 volume ratio of supernatant to ethyl acetate for extraction.
-
Consider acidifying the broth before extraction.
-
Perform centrifugation to separate the phases and break any emulsions.
-
Minimize the time for extraction and use a rotary vacuum evaporator at a low temperature to remove the solvent.
Issue 2: Multiple Peaks on HPLC Chromatogram
Q: My HPLC analysis of the purified fraction shows multiple peaks. Are these all impurities?
A: While some peaks may be impurities, the presence of multiple peaks can also be attributed to the intrinsic properties of this compound:
-
Thermal Isomers: this compound can undergo reversible thermal isomerization, leading to the presence of related compounds that may have different retention times on HPLC.[2][3]
-
Adducts: this compound can form adducts with various ions like K+, Na+, and NH4+, which can also result in multiple peaks in mass spectrometry and potentially in chromatography.[4][5]
-
Oxidation Products: Due to its sensitivity to air oxidation, degradation products may be present if the sample has been exposed to air for extended periods.[2]
Recommendations:
-
Prevent Isomerization: Maintain low temperatures throughout the purification process.
-
Analyze with Mass Spectrometry: Use LC-MS to analyze the different peaks. The mass-to-charge ratio (m/z) can help identify if the peaks correspond to this compound adducts (e.g., m/z values of 583.23 for a single K+ adduct and 563.21 for a double K+ adduct have been reported).[4]
-
Optimize HPLC Method: Adjusting the mobile phase composition and gradient can help to improve the separation of this compound from its isomers and impurities.
Issue 3: Product Loss During Resin-Based Purification
Q: I am losing a significant amount of this compound during purification with Amberlite XAD16 resin. How can I optimize this step?
A: Loss of product during solid-phase extraction can occur at several stages:
-
Inefficient Binding: The flow rate during sample loading might be too high, not allowing for sufficient interaction time between this compound and the resin.
-
Improper Washing: The wash buffer may not be optimal, leading to the premature elution of the product along with impurities.
-
Incomplete Elution: The elution solvent may not be strong enough to desorb all the bound this compound from the resin.
Recommendations:
-
Optimize Loading: Reduce the flow rate during sample application to the column.
-
Washing Step: Use a wash buffer that is strong enough to remove weakly bound impurities but does not elute this compound. A common practice is to wash with distilled water.[1]
-
Elution Step: A strong organic solvent is typically required for elution. 100% methanol has been shown to be effective.[1] Ensure a sufficient volume of elution solvent is used to recover all the product.
Experimental Protocols
Protocol 1: Extraction of this compound from Fermentation Broth
-
Cell Removal: Centrifuge the fermentation broth at 8,000 x g for 10 minutes at 4°C to pellet the bacterial cells.[4]
-
Supernatant Collection: Carefully decant and collect the supernatant.
-
Solvent Extraction: Transfer the supernatant to a separation funnel and add an equal volume of ethyl acetate.
-
Mixing: Invert the funnel gently multiple times to ensure thorough mixing of the aqueous and organic phases.
-
Phase Separation: Allow the phases to separate. If an emulsion forms, centrifuge the mixture at 8,000 x g for 10 minutes to break the emulsion.[4]
-
Collection of Organic Phase: Collect the upper ethyl acetate phase, which contains the this compound.
-
Solvent Evaporation: Dry the collected ethyl acetate phase using a rotary vacuum evaporator at a controlled, low temperature.
-
Resuspension: Dissolve the dried residue in a small volume of methanol for further purification.[4]
Protocol 2: Solid-Phase Extraction using Amberlite XAD16
-
Column Preparation: Pack a column with Amberlite XAD16 resin and equilibrate it with distilled water.
-
Sample Loading: Load the culture filtrate (supernatant from the centrifugation step) onto the column at a slow flow rate.
-
Washing: Wash the column with several column volumes of distilled water to remove unbound impurities.[1]
-
Elution: Elute the bound this compound from the resin using 100% methanol.[1]
-
Lyophilization: Lyophilize the eluate to obtain a crude powder of this compound.
-
Reconstitution: Dissolve the lyophilized powder in methanol containing 10% distilled water for subsequent HPLC purification.[1]
Visualizations
References
- 1. This compound and bacilysin from Bacillus amyloliquefaciens FZB42 have antibacterial activity against Xanthomonas oryzae rice pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound and oxythis compound: novel broad spectrum antibacterial antibiotics produced by Bacillus subtilis. II. Isolation and physico-chemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcription Factor Spo0A Regulates the Biosynthesis of this compound in Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. api.drum.lib.umd.edu [api.drum.lib.umd.edu]
pH and temperature optimization for Difficidin stability
This technical support center provides guidance on the optimal pH and temperature conditions for maintaining the stability of Difficidin. As specific stability data for this compound is limited in publicly available literature, the information presented here is based on the general chemical properties of macrolide polyketides and organophosphate compounds. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected optimal pH range for this compound stability?
A1: Based on the general stability profile of macrolide antibiotics, this compound is expected to be most stable in neutral to slightly alkaline conditions (approximately pH 7.0-8.5). Macrolides are known to be susceptible to acid-catalyzed hydrolysis of the macrolactone ring. The presence of a phosphate group in this compound's structure may enhance its stability, particularly around physiological pH, due to the negative charge of the phosphate mono- and di-esters creating electrostatic repulsion against nucleophilic attack.[1]
Q2: How does temperature affect the stability of this compound?
A2: Like most complex organic molecules, the stability of this compound is expected to decrease with increasing temperature. For short-term storage of solutions, refrigeration (2-8°C) is recommended. For long-term storage, freezing at -20°C or -80°C is advisable. It is important to minimize freeze-thaw cycles, as this can also contribute to degradation.
Q3: What are the likely degradation pathways for this compound?
A3: The primary degradation pathway for macrolides is the hydrolysis of the lactone ester bond, which is accelerated under acidic conditions. The highly unsaturated nature of this compound also makes it potentially susceptible to oxidation. The phosphate ester bond is generally stable but can be hydrolyzed under harsh acidic or alkaline conditions, or by enzymatic activity.
Q4: Are there any visual indicators of this compound degradation?
A4: Visual inspection alone is not a reliable method for assessing the stability of this compound. Degradation may not result in a noticeable change in the color or clarity of the solution. The most reliable method to assess stability is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) to monitor the concentration of the active compound over time.
Q5: How should I prepare and store stock solutions of this compound?
A5: It is recommended to dissolve this compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. This stock solution should then be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. For working solutions, the DMSO stock can be diluted into an appropriate aqueous buffer immediately before use. The pH of the aqueous buffer should ideally be in the neutral to slightly alkaline range.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments | Degradation of this compound due to improper storage or handling. | Prepare fresh working solutions from a frozen stock for each experiment. Ensure the pH of your experimental medium is within the optimal range (neutral to slightly alkaline). Avoid prolonged exposure of solutions to room temperature or harsh lighting. |
| Inconsistent experimental results | Inconsistent concentration of active this compound due to degradation. | Perform a stability study of this compound in your specific experimental buffer and at the working temperature to determine its half-life. Use an analytical method like HPLC to verify the concentration of your working solutions. |
| Precipitation of this compound in aqueous solution | Low aqueous solubility of this compound. | Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is compatible with your experimental system and does not cause precipitation. If precipitation occurs, consider using a different buffer system or adding a non-ionic surfactant at a low concentration, after verifying its compatibility with your assay. |
Data Presentation
Table 1: Inferred Stability of this compound at Various pH and Temperatures (Hypothetical Data)
This table presents hypothetical data based on the general stability trends of macrolide antibiotics. Actual stability should be determined experimentally.
| Temperature | pH | Solvent/Buffer | Inferred Half-life (t½) |
| 4°C | 4.0 | Citrate Buffer | < 24 hours |
| 4°C | 7.4 | Phosphate Buffer | > 2 weeks |
| 4°C | 8.5 | Tris-HCl Buffer | > 4 weeks |
| 25°C | 4.0 | Citrate Buffer | < 6 hours |
| 25°C | 7.4 | Phosphate Buffer | ~ 48-72 hours |
| 25°C | 8.5 | Tris-HCl Buffer | ~ 1 week |
| 37°C | 7.4 | Cell Culture Medium | < 24 hours |
Experimental Protocols
Protocol for Determining the pH and Temperature Stability of this compound
-
Preparation of Buffers: Prepare a series of buffers covering a pH range of interest (e.g., pH 4, 5, 6, 7, 7.4, 8, 9) using appropriate buffer systems (e.g., citrate, phosphate, Tris-HCl).
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Preparation of Test Solutions: Dilute the this compound stock solution into each of the prepared buffers to a final, known concentration. The final concentration of DMSO should be kept low (e.g., <1%) to minimize its effect on stability.
-
Incubation: Aliquot the test solutions into multiple vials for each pH and temperature condition to be tested (e.g., 4°C, 25°C, 37°C).
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours, and weekly thereafter for refrigerated samples), remove one vial from each condition.
-
Sample Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of remaining this compound. The method should be able to separate the parent this compound peak from any potential degradation products.
-
Data Analysis: Plot the natural logarithm of the this compound concentration versus time for each condition. The degradation rate constant (k) can be determined from the slope of the line. The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.
Mandatory Visualization
References
Technical Support Center: Enhancing Difficidin Production in Bacillus
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for the genetic engineering of Bacillus species to achieve higher titers of the polyketide antibiotic, Difficidin. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.
Troubleshooting Guide
This guide addresses common issues encountered during the genetic engineering of Bacillus for increased this compound production.
| Issue | Potential Cause | Recommended Solution |
| Low or No this compound Production | 1. Inactive or deleted dfn gene cluster: The pks3 (dif) gene cluster responsible for this compound biosynthesis may be mutated or absent.[1] 2. Abolished Spo0A function: The master regulator Spo0A is essential for activating the dfn gene cluster.[2][3] 3. Suboptimal culture conditions: Fermentation parameters such as medium composition, temperature, and aeration can significantly impact secondary metabolite production. | 1. Strain verification: Confirm the presence and integrity of the dfn gene cluster using PCR and sequencing. 2. Genetic complementation: If the native strain lacks a functional Spo0A, introduce a wild-type copy of the spo0A gene. 3. Media optimization: Experiment with different fermentation media, such as Landy medium, which has been used for polyketide production in Bacillus.[4][5] |
| Inconsistent this compound Titers | 1. Genetic instability of the engineered strain: Repeated subculturing can sometimes lead to mutations that revert the desired phenotype. 2. Variable precursor supply: Fluctuations in the intracellular pool of precursors for polyketide synthesis can lead to inconsistent product yields. | 1. Stock management: Prepare and maintain frozen glycerol stocks of the engineered strain to ensure genetic consistency. 2. Metabolic pathway analysis: Investigate the central carbon metabolism to identify and address potential bottlenecks in precursor supply. |
| Decreased Cell Growth After Genetic Modification | 1. Metabolic burden: Overexpression of heterologous genes or redirection of metabolic flux can place a significant metabolic load on the cells, leading to reduced growth. 2. Toxicity of the engineered product: High concentrations of this compound or intermediate metabolites may be toxic to the host cells. | 1. Promoter tuning: Use inducible or weaker constitutive promoters to control the expression of the engineered pathway. 2. Process optimization: Implement fed-batch fermentation strategies to control substrate feeding and product formation, minimizing toxicity. |
| Culture Acidification | 1. Blocked byproduct pathways: Deletion of genes involved in byproduct formation (e.g., acetate, lactate) can lead to the accumulation of pyruvate and subsequent acidification of the culture medium.[5] | 1. pH control: Use a buffered fermentation medium or implement automated pH control in a bioreactor. 2. Strain engineering: Engineer the pyruvate metabolism to channel excess pyruvate towards non-acidic byproducts or back into the central metabolism. |
Frequently Asked Questions (FAQs)
Q1: What is the primary regulatory mechanism for this compound production in Bacillus?
A1: The biosynthesis of this compound is primarily regulated by the transcription factor Spo0A.[2][3] In its phosphorylated form (Spo0A~P), it directly or indirectly activates the expression of the this compound biosynthesis gene cluster (dfn). The lack of Spo0A completely abolishes this compound production.[2]
Q2: How can I genetically engineer Bacillus to increase this compound titers?
A2: A key strategy is to increase the intracellular concentration of phosphorylated Spo0A (Spo0A~P). This can be achieved by deleting genes that negatively regulate Spo0A phosphorylation. For instance, deleting the phosphatase gene spo0E or the histidine kinase gene kinA has been shown to increase the antibacterial activity of Bacillus amyloliquefaciens, which is indicative of higher this compound production.[2]
Q3: What is the expected impact of modulating Spo0A phosphorylation on this compound production?
A3: Modulating the phosphorylation state of Spo0A has a direct impact on this compound production. The following table summarizes the reported effects of gene deletions on the antibacterial activity of B. amyloliquefaciens WH1, a proxy for this compound production.[2]
| Genetic Modification | Effect on Antibacterial Activity |
| Deletion of spo0E | 12% Increase |
| Deletion of kinA | 19% Increase |
| Deletion of kinD | 28% Decrease |
| Deletion of spo0A | Abolished |
Q4: Are there other regulatory proteins I should consider targeting?
A4: Yes, besides Spo0A, other global regulators in Bacillus can influence secondary metabolism. For example, AbrB is a transition state regulator that often represses the expression of stationary-phase genes, including those for antibiotic production. Spo0A~P acts by repressing abrB, thereby de-repressing the biosynthesis genes. Therefore, directly targeting abrB for deletion could also be a viable strategy to enhance this compound production.
Q5: What are the essential components of the this compound biosynthesis machinery?
A5: this compound is a polyketide synthesized by a Type I polyketide synthase (PKS) encoded by the dfn gene cluster (also referred to as the pks3 or dif cluster).[1][3] This large enzymatic complex catalyzes the sequential condensation of acyl-CoA precursors to build the polyketide backbone of this compound.
Experimental Protocols
Gene Knockout in Bacillus amyloliquefaciens via Homologous Recombination
This protocol provides a general workflow for creating a markerless gene deletion in B. amyloliquefaciens. The example focuses on deleting the spo0E gene.
1. Construction of the Knockout Cassette:
-
Amplify the upstream and downstream flanking regions (approx. 1 kb each) of the spo0E gene from B. amyloliquefaciens genomic DNA using high-fidelity PCR.
-
Amplify an antibiotic resistance cassette (e.g., erythromycin resistance, erm) flanked by loxP sites.
-
Join the three fragments (upstream flank - loxP-erm-loxP - downstream flank) using overlap extension PCR or Gibson assembly.
-
Clone the assembled knockout cassette into a temperature-sensitive shuttle vector (e.g., pMAD).
2. Transformation into B. amyloliquefaciens:
-
Prepare competent B. amyloliquefaciens cells. The protocol may vary depending on the specific strain, but generally involves growing the cells to early-to-mid logarithmic phase in a specific competence medium.
-
Transform the competent cells with the recombinant plasmid containing the knockout cassette via electroporation or natural transformation.
-
Plate the transformed cells on LB agar containing the appropriate antibiotic (e.g., erythromycin) and incubate at the permissive temperature for the plasmid replication (e.g., 30°C).
3. Integration of the Knockout Cassette:
-
Select antibiotic-resistant colonies and grow them in liquid culture at the permissive temperature with the antibiotic.
-
Shift the culture to the non-permissive temperature (e.g., 37°C or 42°C) to select for cells that have integrated the plasmid into the chromosome via homologous recombination.
-
Plate the culture on agar with the antibiotic at the non-permissive temperature. Colonies that grow have likely integrated the plasmid.
4. Excision of the Plasmid and Resistance Marker:
-
To select for the second homologous recombination event that results in the excision of the plasmid and the target gene, cultivate the integrants in liquid medium without antibiotic selection at the permissive temperature. This allows for plasmid replication and subsequent segregation.
-
Plate the culture on agar containing a counter-selectable marker if available on the plasmid (e.g., sucrose for plasmids containing sacB). Alternatively, screen for colonies that have lost the antibiotic resistance.
-
The resulting colonies should be either wild-type or the desired markerless deletion mutant.
5. Verification of the Deletion:
-
Screen the colonies that have lost the antibiotic resistance by PCR using primers that flank the deleted gene. The PCR product from the mutant will be smaller than the product from the wild-type.
-
Confirm the deletion by Sanger sequencing of the PCR product.
Visualizations
References
- 1. Metabolic Engineering and Synthetic Biology Approaches for the Heterologous Production of Aromatic Polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcription Factor Spo0A Regulates the Biosynthesis of this compound in Bacillus amyloliquefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcription Factor Spo0A Regulates the Biosynthesis of this compound in Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement of Bacilysin Production in Bacillus subtilis by CRISPR/Cas9-Mediated Editing of the 5’-Untranslated Region of the bac Operon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]
Technical Support Center: Improving the Solubility of Difficidin for Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Difficidin in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a macrocyclic polyene lactone phosphate ester, a type of polyketide antibiotic produced by Bacillus species.[1][2] It exhibits broad-spectrum activity against both aerobic and anaerobic bacteria by inhibiting protein synthesis.[3][4] Its complex, largely hydrophobic structure and high molecular weight (544.7 g/mol ) contribute to its poor solubility in aqueous solutions, which are the basis for most bioassays.[5][6] This low solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable bioassay results.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of hydrophobic compounds like this compound for in vitro bioassays.[7] It is a powerful organic solvent that can dissolve a wide range of nonpolar and polar compounds.
Q3: What is the maximum recommended concentration of DMSO in a bioassay?
A3: The final concentration of DMSO in your bioassay should be kept as low as possible, ideally below 1% (v/v), and not exceeding 10% (v/v) under any circumstances. This is critical because DMSO itself can have effects on bacterial growth, biofilm formation, and can interact with the antibiotic being tested, potentially leading to synergistic or antagonistic effects.[5][8][9] It is imperative to include a solvent control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on microbial growth.
Q4: Can I use other solvents to dissolve this compound?
A4: While DMSO is the primary recommendation, other solvents like ethanol or methanol could potentially be used. However, these are generally more toxic to bacteria than DMSO at similar concentrations.[8] If you choose to use an alternative solvent, it is crucial to perform thorough validation to ensure it does not interfere with your bioassay. Co-solvents such as polyethylene glycol (PEG) can also be used to improve the solubility of hydrophobic compounds in aqueous solutions.[10]
Troubleshooting Guides
Issue: this compound precipitates out of solution when preparing my stock solution.
Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen solvent.
Troubleshooting Steps:
-
Determine the approximate solubility:
-
Start by attempting to dissolve a small, known amount of this compound (e.g., 1 mg) in a small volume of DMSO (e.g., 100 µL).
-
If it dissolves completely, incrementally add more this compound until saturation is reached (i.e., solid particles are visible).
-
If it does not dissolve, gradually increase the volume of DMSO.
-
-
Prepare a saturated stock solution: Once you have an estimate of the solubility, prepare a stock solution at or slightly below this concentration to ensure complete dissolution.
-
Use gentle heating: Gently warming the solution (e.g., to 37°C) may aid in dissolution. However, be cautious as excessive heat can degrade the compound.
-
Sonication: Use a sonicator to provide energy to break up solid particles and enhance dissolution.
Issue: My this compound stock solution is clear, but it precipitates when I dilute it into my aqueous bioassay medium.
Possible Cause: The aqueous medium cannot maintain the solubility of this compound at the desired final concentration, even with the presence of a co-solvent like DMSO.
Troubleshooting Steps:
-
Optimize the final DMSO concentration: While keeping the final DMSO concentration below inhibitory levels (ideally <1% v/v), a slightly higher concentration within this safe range may be sufficient to maintain solubility. Remember to adjust your solvent control accordingly.
-
Perform serial dilutions carefully: Instead of a single large dilution, perform a stepwise serial dilution. This gradual decrease in the organic solvent concentration can help prevent the compound from crashing out of solution.
-
Pre-warm the assay medium: Adding a cold stock solution to a warmer medium can sometimes induce precipitation. Try pre-warming your assay medium to the incubation temperature before adding the this compound solution.
-
Consider alternative formulation strategies: For highly problematic compounds, advanced formulation techniques such as the use of cyclodextrins or polymeric micelles may be necessary to improve aqueous solubility.[7]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C31H45O6P | [5] |
| Molecular Weight | 544.7 g/mol | [5][6] |
| LogP (estimated) | 7.2 - 8.0 | [6][11] |
| Class | Macrocyclic polyene lactone phosphate ester (Polyketide) | [1][2] |
Table 2: General Guidelines for DMSO Concentration in Bacterial Bioassays
| Final DMSO Concentration (v/v) | Potential Effects | Recommendation |
| < 1% | Minimal effects on most bacteria. | Recommended for most applications. |
| 1% - 5% | May inhibit the growth of some sensitive bacterial species. | Use with caution. Requires rigorous solvent controls. |
| > 5% | Significant inhibition of bacterial growth is likely. | Not recommended. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out the desired amount of this compound powder into a sterile vial.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL). It is recommended to start with a concentration you have empirically determined to be soluble.
-
Vortex the vial vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles. If particles remain, sonicate the vial for 5-10 minutes in a water bath sonicator.
-
Once the this compound is completely dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for this compound using Broth Microdilution
This protocol is based on the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12][13][14]
-
Materials:
-
This compound stock solution in DMSO
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Bacterial culture in logarithmic growth phase, adjusted to the appropriate inoculum density (typically 5 x 10^5 CFU/mL)
-
Sterile DMSO
-
Positive control antibiotic with known MIC for the test organism
-
Incubator
-
-
Procedure:
-
Prepare Intermediate Dilutions: In a separate plate or in tubes, prepare intermediate dilutions of your this compound stock solution in the assay medium. This helps to gradually lower the DMSO concentration. For example, if your stock is 10 mg/mL in 100% DMSO and your highest final concentration is 100 µg/mL, you might first dilute the stock 1:10 in media (resulting in 1 mg/mL in 10% DMSO), and then perform serial dilutions from this intermediate solution.
-
Serial Dilutions in the Assay Plate: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the highest concentration of the this compound working solution to the first well of a row and mix. Transfer 100 µL from the first well to the second, and continue this two-fold serial dilution across the plate, discarding the final 100 µL from the last well.
-
Controls:
-
Solvent Control: Prepare a row with serial dilutions of DMSO (at the same concentrations present in the experimental wells) to ensure the solvent is not inhibiting bacterial growth.
-
Positive Control (Growth Control): A well containing only broth and the bacterial inoculum.
-
Negative Control (Sterility Control): A well containing only broth.
-
-
Inoculation: Add the prepared bacterial inoculum to each well (except the negative control) to achieve the final desired cell density.
-
Incubation: Cover the plate and incubate at the appropriate temperature and duration for the test organism (e.g., 37°C for 18-24 hours).
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Visualizations
Caption: Experimental workflow for preparing this compound and performing an MIC assay.
Caption: Troubleshooting guide for this compound precipitation issues.
Caption: General mechanism of protein synthesis inhibition by macrolides like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 3. Bacterial Protein Synthesis as a Target for Antibiotic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. omicsonline.org [omicsonline.org]
- 9. onesearch.slq.qld.gov.au [onesearch.slq.qld.gov.au]
- 10. DMSO stock preparation [protocols.io]
- 11. Frontiers | Visualizing the invisible: novel approaches to visualizing bacterial proteins and host-pathogen interactions [frontiersin.org]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. eucast: MIC determination [eucast.org]
- 14. eucast: AST of bacteria [eucast.org]
Validation & Comparative
Validating the Identity of Isolated Difficidin: A Comparative Guide to LC-MS/MS and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the validation of isolated Difficidin, a potent polyketide antibiotic. We will explore the detailed experimental protocols, present comparative data against alternative techniques, and offer insights into the strengths and limitations of each approach. This document is intended to assist researchers in selecting the most appropriate analytical strategies for the structural confirmation and quantification of this promising natural product.
Introduction to this compound and the Need for Robust Validation
This compound is a complex polyketide antibiotic produced by various Bacillus species, notably Bacillus amyloliquefaciens. Its broad-spectrum antibacterial activity makes it a compound of significant interest in drug discovery and development. The intricate structure of this compound, featuring a macrocyclic lactone ring and a polyene chain, necessitates rigorous analytical methods for unambiguous identification and characterization.
Accurate validation of isolated this compound is critical for:
-
Quality Control: Ensuring the purity and consistency of the isolated compound.
-
Pharmacokinetic and Pharmacodynamic Studies: Accurately quantifying the compound in biological matrices.
-
Regulatory Submissions: Providing robust data to support new drug applications.
LC-MS/MS has emerged as a powerful and sensitive technique for the analysis of natural products like this compound.[1] Its ability to separate complex mixtures and provide structural information through fragmentation analysis makes it a cornerstone of modern analytical workflows.
Validating this compound Identity using LC-MS/MS
LC-MS/MS provides a highly sensitive and specific method for the identification and quantification of this compound. The combination of liquid chromatography for separation with tandem mass spectrometry for detection and structural elucidation allows for confident validation.
Experimental Workflow
The general workflow for validating isolated this compound using LC-MS/MS involves several key steps, from sample preparation to data analysis.
Detailed Experimental Protocol
This protocol provides a starting point for the LC-MS/MS analysis of isolated this compound. Optimization of specific parameters may be required based on the instrumentation used.
Sample Preparation:
-
Accurately weigh a small amount of isolated this compound.
-
Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an LC vial. Good sample preparation is crucial for successful mass spectrometry.
LC-MS/MS Parameters:
| Parameter | Recommended Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute this compound, then re-equilibrate. A typical gradient might be 5% to 95% B over 10 minutes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 - 5 µL |
| MS System | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| MS1 Scan Range | m/z 100 - 1000 |
| Precursor Ion | Expected [M+H]⁺ or other adducts of this compound (e.g., [M+Na]⁺, [M+K]⁺). The exact mass will depend on the specific this compound analogue. |
| Collision Gas | Argon or Nitrogen |
| Collision Energy | Optimize for characteristic fragment ions (typically 20-40 eV). |
Data Analysis:
-
Full Scan (MS1) Analysis: Identify the precursor ion corresponding to the molecular weight of this compound.
-
Product Ion (MS2) Scan Analysis: Analyze the fragmentation pattern of the precursor ion. The fragmentation of polyketides often involves neutral losses of water (H₂O) and other small molecules. The fragmentation pattern serves as a "fingerprint" for the molecule, confirming its identity.
Comparison with Alternative Validation Methods
While LC-MS/MS is a powerful tool, other spectroscopic techniques can provide complementary information for the validation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary alternative for structural elucidation.
LC-MS/MS vs. Nuclear Magnetic Resonance (NMR) Spectroscopy
| Feature | LC-MS/MS | NMR Spectroscopy |
| Primary Use | Identification, quantification, and structural confirmation through fragmentation. | Definitive structure elucidation, including stereochemistry. |
| Sensitivity | Very high (picogram to femtogram range). | Lower than MS (microgram to milligram range). |
| Sample Requirement | Low (µL injections of dilute solutions). | Higher (requires several milligrams of pure sample). |
| Information Provided | Molecular weight and fragmentation pattern. | Detailed information on the carbon-hydrogen framework, connectivity, and spatial arrangement of atoms. |
| Analysis Time | Fast (minutes per sample). | Slower (can take hours to days for complex 2D experiments). |
| Hyphenation | Easily coupled with liquid chromatography (LC-MS). | Can be coupled with LC (LC-NMR), but this is less common and technically more challenging.[2] |
Quantitative Analysis: LC-MS/MS vs. Quantitative NMR (qNMR)
For accurate quantification of isolated this compound, both LC-MS/MS and quantitative NMR (qNMR) can be employed.
| Parameter | LC-MS/MS | Quantitative NMR (qNMR) |
| Principle | Quantification based on the integrated peak area of a specific precursor-to-product ion transition, relative to a standard curve. | Quantification based on the integration of a specific proton signal relative to a certified internal standard of known concentration. The signal intensity is directly proportional to the number of nuclei.[3] |
| Limit of Detection (LOD) | Typically in the low ng/mL to pg/mL range. | Typically in the µg/mL to mg/mL range. |
| Limit of Quantification (LOQ) | Typically in the ng/mL range. | Typically in the µg/mL to mg/mL range. |
| Precision | High, with relative standard deviations (RSDs) typically <15%. | High, with RSDs typically <2%. |
| Accuracy | High, with accuracy typically within ±15% of the nominal value. | Very high, often considered a primary ratio method. |
| Matrix Effects | Can be susceptible to ion suppression or enhancement from co-eluting compounds, requiring careful method development and often the use of an internal standard. | Generally less susceptible to matrix effects, but solvent and pH can influence chemical shifts. |
| Standard Requirement | Requires a purified analytical standard of the analyte to generate a calibration curve. | Requires a certified internal standard of a different compound with a known concentration. |
Signaling Pathways and Logical Relationships
The biosynthesis of this compound is a complex process involving a Type I polyketide synthase (PKS) pathway. Understanding this pathway can aid in the interpretation of analytical data and in efforts to engineer the biosynthesis for improved yields or novel analogues.
References
- 1. Liquid chromatography-tandem mass spectrometry methods for clinical quantitation of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS methodology development and validation for the screening and quantification of five antibiotics in water - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Difficidin and Streptomycin Efficacy Against Plant Pathogens
For Immediate Release
[City, State] – October 31, 2025 – In the ongoing battle against bacterial diseases that threaten global crop production, researchers and drug development professionals are constantly seeking effective antimicrobial agents. This guide provides a comparative overview of two such agents: difficidin, a polyketide antibiotic produced by Bacillus species, and streptomycin, a well-established aminoglycoside antibiotic. This document synthesizes available experimental data on their efficacy against key plant pathogens, details the methodologies used in these studies, and visualizes the underlying mechanisms and experimental workflows.
Executive Summary
This compound and streptomycin both exhibit potent activity against a range of plant pathogenic bacteria. This compound operates by disrupting bacterial cell integrity and inhibiting protein biosynthesis, while streptomycin primarily interferes with protein synthesis by binding to the bacterial ribosome.[1] While direct head-to-head comparative studies are limited, available data suggests both are effective, with streptomycin's long history of use also leading to the development of resistance in some pathogen populations. This guide aims to provide an objective comparison based on existing scientific literature to aid researchers in their evaluation of these compounds.
Data Presentation: In Vitro Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values and other efficacy data for this compound and streptomycin against various plant pathogens as reported in the scientific literature. It is important to note that these values are from different studies and direct comparisons should be made with caution.
Table 1: Efficacy of this compound Against Plant Pathogens
| Plant Pathogen | Efficacy Metric | Concentration | Reference |
| Xanthomonas oryzae pv. oryzae | Disease Reduction | 50 µg/ml | [2] |
| Xanthomonas oryzae pv. oryzicola | Disease Reduction | 50 µg/ml | [2] |
| Erwinia amylovora | Effective Control | Not Specified | [3][4] |
Table 2: Efficacy of Streptomycin Against Plant Pathogens
| Plant Pathogen | Efficacy Metric | Concentration (µg/ml) | Strain Type | Reference |
| Erwinia amylovora | MIC | 0.2 - 2.5 | Sensitive | [5] |
| Erwinia amylovora | MIC | 7.0 - 37.3 | Moderately Resistant | [5] |
| Erwinia amylovora | MIC | 500 - 750 | Moderately Resistant | [6] |
| Erwinia amylovora | MIC | > 2000 | Highly Resistant | [5] |
| Pectobacterium carotovorum subsp. carotovorum | MIC | 50,000 | Resistant | [7][8] |
| Xanthomonas oryzae pv. oryzae | MIC | >300 | Resistant | [9] |
In Vivo Efficacy
In vivo studies provide crucial insights into the practical application of these compounds in controlling plant diseases.
-
This compound : In studies on rice plants, treatment with this compound at 50 µg/ml resulted in a significant reduction in the virulence of Xanthomonas oryzae, with protective rates ranging from 58.82% to 72.31%.[2] Research on fire blight, caused by Erwinia amylovora, has also demonstrated the efficacy of this compound in controlling the disease on detached apple blossoms.[3][10]
-
Streptomycin : Streptomycin has a long history of use in controlling fire blight in apple and pear orchards.[11] Its efficacy, however, can be compromised by the emergence of resistant strains of E. amylovora.[5][11] In field trials in Germany, streptomycin applications reduced fire blight incidence by an average of 83%.[12] For bacterial leaf blight in rice, caused by Xanthomonas oryzae, streptomycin has been shown to be one of the most effective antibiotics in in-vitro tests.[13]
Experimental Protocols
The following sections detail the standard methodologies employed to assess the efficacy of antimicrobial compounds against plant pathogens.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.
-
Preparation of Bacterial Inoculum: A pure culture of the target plant pathogen is grown on a suitable agar medium. Colonies are then suspended in a sterile broth to a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Antimicrobial Agents: The test compounds (this compound and streptomycin) are dissolved in an appropriate solvent and then serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The microtiter plate is then incubated at an optimal temperature for the specific pathogen (e.g., 28°C for E. amylovora) for 24-48 hours.
-
Determination of MIC: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which no visible growth is observed.
References
- 1. resistance.nzpps.org [resistance.nzpps.org]
- 2. This compound and bacilysin from Bacillus amyloliquefaciens FZB42 have antibacterial activity against Xanthomonas oryzae rice pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and bacilysin produced by plant-associated Bacillus amyloliquefaciens are efficient in controlling fire blight disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and bacilysin produced by plant-associated Bacillus amyloliquefaciens are efficient in controlling fire blight disease [kops.uni-konstanz.de]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. Breaking the Rebellion: Photodynamic Inactivation against Erwinia amylovora Resistant to Streptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carvacrol and Streptomycin in Combination Weaken Streptomycin Resistance in Pectobacterium carotovorum subsp. carotovorum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. doaj.org [doaj.org]
- 9. Identification and Characterization of Integron-Mediated Antibiotic Resistance in the Phytopathogen Xanthomonas oryzae pv. oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nyshs.org [nyshs.org]
- 12. bio-protect.de [bio-protect.de]
- 13. ijcmas.com [ijcmas.com]
A Comparative Guide to the Antimicrobial Spectrum of Difficidin and Bacilysin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial spectra of two notable bacterial secondary metabolites: Difficidin and Bacilysin. Both produced by species of Bacillus, these compounds exhibit broad-spectrum antimicrobial activities through distinct mechanisms of action, making them subjects of significant interest in the development of new therapeutic agents. This document summarizes their antimicrobial activities, presents available quantitative data, details the experimental protocols for assessing their efficacy, and visualizes their biosynthetic pathways and the experimental workflow for antimicrobial susceptibility testing.
Executive Summary
This compound and Bacilysin are potent antimicrobial agents with broad but differing spectra of activity. This compound, a macrocyclic polyene lactone phosphate ester, primarily functions by inhibiting bacterial protein synthesis. In contrast, Bacilysin, a simple dipeptide, targets the bacterial cell wall by inhibiting glucosamine 6-phosphate synthase. This fundamental difference in their mechanisms of action results in varied efficacy against different microbial classes.
Data Presentation: Antimicrobial Spectrum Comparison
The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound and Bacilysin against a range of microorganisms. It is important to note that direct comparative studies across a wide range of identical microbial strains are limited in the publicly available literature. The data presented here is a compilation from various studies.
| Target Microorganism | Class | This compound MIC (µg/mL) | Bacilysin MIC (µg/mL) |
| Ralstonia solanacearum | Gram-Negative Bacteria | 12.62[1] | Not widely reported |
| Xanthomonas oryzae | Gram-Negative Bacteria | Effective at 10-50[2] | Effective at 10-50[2] |
| Escherichia coli | Gram-Negative Bacteria | Not widely reported | 0.001[1] |
| Staphylococcus aureus | Gram-Positive Bacteria | Not widely reported | Active, specific MIC not consistently reported[3] |
| Candida albicans | Fungus | Not widely reported | Active, specific MIC not consistently reported[4] |
| Candida spp. & Aspergillus niger | Fungi | Not widely reported | 1.8-7.8 (for chlorotetaine, a derivative)[1] |
Note on Data: The provided MIC values are sourced from different studies and may have been determined using varied experimental conditions. The effectiveness of this compound and Bacilysin against Xanthomonas oryzae was demonstrated at concentrations of 10 and 50 µg/mL, which resulted in significant cell death, though these were not explicitly defined as MIC values[2].
Mechanisms of Action
This compound: This complex macrolide primarily targets bacterial protein synthesis[1]. By interfering with this essential cellular process, this compound exhibits potent bactericidal activity against a broad spectrum of aerobic and anaerobic bacteria.
Bacilysin: This dipeptide antibiotic acts as a pro-drug. It is transported into the bacterial cell and then hydrolyzed to release L-anticapsin. L-anticapsin is a potent inhibitor of glucosamine 6-phosphate synthase, a crucial enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall[3]. This inhibition leads to cell lysis.
Experimental Protocols
The determination of the antimicrobial spectrum, particularly the Minimum Inhibitory Concentration (MIC), is fundamental to evaluating the efficacy of antimicrobial compounds. The following are detailed methodologies for commonly employed assays.
Broth Microdilution Method for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
1. Preparation of Materials:
- Microorganism: A pure, overnight culture of the test microorganism grown in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- Antimicrobial Agents: Stock solutions of this compound and Bacilysin are prepared in an appropriate solvent and then serially diluted in the broth medium to achieve a range of concentrations.
- 96-Well Microtiter Plates: Sterile, U- or flat-bottomed plates are used.
2. Inoculum Preparation:
- The overnight culture of the test microorganism is diluted in fresh broth to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
- This suspension is further diluted to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL for bacteria).
3. Assay Procedure:
- 100 µL of sterile broth is added to each well of the 96-well plate.
- 100 µL of the highest concentration of the antimicrobial agent is added to the first well of a row, and serial two-fold dilutions are performed across the plate by transferring 100 µL from one well to the next.
- 10 µL of the prepared inoculum is added to each well, except for the sterility control wells.
- Control wells include a growth control (broth and inoculum, no antimicrobial) and a sterility control (broth only).
4. Incubation:
- The plates are incubated at an appropriate temperature (e.g., 35-37°C for most bacteria, 30-35°C for fungi) for a specified period (typically 18-24 hours for bacteria, 24-48 hours for fungi).
5. Determination of MIC:
- The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.
Agar Dilution Method for MIC Determination
This method is particularly useful for testing fastidious organisms or certain anaerobes.
1. Preparation of Materials:
- Microorganism: Prepared as described for the broth microdilution method.
- Antimicrobial Agents: Stock solutions are prepared and serially diluted.
- Agar Medium: Molten agar (e.g., Mueller-Hinton Agar) is kept in a water bath at 45-50°C.
2. Assay Procedure:
- A defined volume of each antimicrobial dilution is added to a specific volume of molten agar to achieve the desired final concentrations.
- The agar-antimicrobial mixture is poured into sterile Petri dishes and allowed to solidify.
- A series of plates with varying concentrations of the antimicrobial agent is prepared, along with a growth control plate containing no antimicrobial.
- The standardized inoculum of the test microorganism is spotted onto the surface of each agar plate using a multipoint inoculator.
3. Incubation:
- The plates are incubated under appropriate conditions (temperature, atmosphere) for 18-24 hours or longer, depending on the microorganism.
4. Determination of MIC:
- The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism on the agar surface.
Visualizations
Biosynthetic Pathway of Bacilysin
Caption: A simplified diagram of the Bacilysin biosynthetic pathway.
Biosynthetic Pathway of this compound
Caption: A conceptual overview of this compound biosynthesis via a Type I Polyketide Synthase (PKS) system.
Experimental Workflow for MIC Determination
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
References
- 1. Antimicrobial Bacillus: Metabolites and Their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and bacilysin from Bacillus amyloliquefaciens FZB42 have antibacterial activity against Xanthomonas oryzae rice pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis, Molecular Regulation, and Application of Bacilysin Produced by Bacillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activities and antagonists of bacilysin and anticapsin - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Difficidin and Other Antibiotics
A comprehensive analysis of cross-resistance and susceptibility, grounded in experimental principles.
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the antibiotic difficidin, with a focus on the critical issue of cross-resistance with other antimicrobial agents. While direct experimental studies on cross-resistance involving this compound are not publicly available, this document synthesizes information on its mechanism of action and draws parallels with functionally similar antibiotics to provide a predictive framework. Detailed experimental protocols for assessing cross-resistance are also presented to facilitate future research in this area.
Understanding this compound's Mechanism of Action
This compound is a polyketide antibiotic produced by several species of Bacillus. Its primary antibacterial activity stems from the inhibition of protein synthesis. While the precise molecular target on the ribosome is not fully elucidated, it is understood to interfere with the translation process, leading to a bacteriostatic or bactericidal effect. Additionally, there is evidence to suggest that this compound can cause damage to the bacterial cell membrane, contributing to its antimicrobial efficacy.
Cross-Resistance: Insights from Analogous Antibiotics
Due to the lack of specific cross-resistance studies on this compound, this guide presents data from macrolide antibiotics, a well-studied class of polyketides that also inhibit protein synthesis by binding to the 50S ribosomal subunit. Resistance to macrolides can serve as a predictive model for potential cross-resistance patterns that might be observed with this compound.
A common mechanism of resistance to macrolides involves the modification of the ribosomal target site, often through methylation of the 23S rRNA. This alteration can lead to a broad cross-resistance phenotype, affecting other antibiotic classes that share an overlapping binding site. This is known as the MLSB phenotype, conferring resistance to M acrolides, L incosamides (e.g., clindamycin), and S treptogramin B antibiotics.[1][2][3][4]
Table 1: Hypothetical Cross-Resistance Profile of a this compound-Resistant Strain Based on Macrolide Analogy
| Antibiotic Class | Representative Antibiotic | Expected Susceptibility of this compound-Resistant Strain | Rationale |
| Lincosamides | Clindamycin | Potentially Resistant | Overlapping binding site on the 50S ribosomal subunit.[1][2] |
| Streptogramins B | Quinupristin | Potentially Resistant | Overlapping binding site on the 50S ribosomal subunit.[3] |
| Tetracyclines | Tetracycline | Likely Susceptible | Different binding site (30S ribosomal subunit). |
| Aminoglycosides | Gentamicin | Likely Susceptible | Different binding site (30S ribosomal subunit). |
| Fluoroquinolones | Ciprofloxacin | Likely Susceptible | Different mechanism of action (DNA gyrase inhibitor). |
| Beta-lactams | Penicillin | Likely Susceptible | Different mechanism of action (cell wall synthesis inhibitor). |
Disclaimer: This table is predictive and based on the analogy with macrolide antibiotics. Experimental verification is required.
Experimental Protocols
To address the current knowledge gap, the following experimental protocols are provided as a guide for conducting cross-resistance studies with this compound.
Generation of this compound-Resistant Mutants
Objective: To select for bacterial strains with stable, heritable resistance to this compound.
Methodology:
-
Bacterial Strain Selection: Choose a relevant bacterial strain for testing (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Serial Passage:
-
Prepare a series of culture tubes with increasing sub-inhibitory concentrations (sub-MIC) of this compound in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculate the tube with the lowest this compound concentration with the parent bacterial strain.
-
Incubate at the optimal temperature (e.g., 37°C) for 18-24 hours.
-
Transfer an aliquot from the tube showing growth at the highest this compound concentration to a fresh series of tubes with a higher concentration range.
-
Repeat this process for a sufficient number of passages to select for mutants with a significant increase in the Minimum Inhibitory Concentration (MIC) of this compound.[5][6]
-
-
Gradient Plate Method:
-
Prepare agar plates containing a concentration gradient of this compound.
-
Streak the parent bacterial strain from the low-concentration end to the high-concentration end of the plate.
-
Incubate until growth is observed.
-
Select colonies growing at the highest concentration and re-streak them on a new gradient plate.
-
Repeat to select for high-level resistance.
-
-
Mutant Verification:
-
Isolate single colonies from the final passage or highest concentration area.
-
Confirm the stability of the resistant phenotype by passaging the isolates on antibiotic-free media for several generations and then re-testing the MIC of this compound.
-
Minimum Inhibitory Concentration (MIC) Determination
Objective: To quantitatively determine the susceptibility of bacterial strains to a panel of antibiotics.
Methodology (Broth Microdilution):
-
Prepare Antibiotic Stock Solutions: Dissolve each antibiotic in a suitable solvent to create high-concentration stock solutions.
-
Prepare 96-Well Plates:
-
Dispense broth medium into all wells of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of each antibiotic across the rows of the plate.
-
-
Inoculum Preparation:
-
Culture the bacterial strains (both the parent and the this compound-resistant mutant) to the mid-logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.[6]
-
-
Inoculation and Incubation:
-
Inoculate each well of the antibiotic-containing plates with the bacterial suspension.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at the appropriate temperature for 18-24 hours.
-
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[6]
Table 2: Example of a Data Collection Table for MIC Values (µg/mL)
| Strain | This compound | Clindamycin | Quinupristin | Tetracycline | Gentamicin | Ciprofloxacin | Penicillin |
| Parent Strain | |||||||
| This compound-Resistant Mutant |
Visualizing Experimental and Biological Pathways
To facilitate a clearer understanding of the experimental workflow and the underlying biological pathways, the following diagrams are provided.
Caption: Experimental workflow for a cross-resistance study.
Caption: Regulation of polyketide biosynthesis and potential resistance points.
Conclusion and Future Directions
The emergence of antibiotic resistance is a significant global health threat. While this compound shows promise as a potent antibacterial agent, a thorough understanding of its potential for cross-resistance is imperative for its effective and sustainable clinical use. The lack of direct experimental data highlights a critical research gap.
Future studies should focus on the experimental generation of this compound-resistant strains and the comprehensive profiling of their susceptibility to a wide range of clinically relevant antibiotics. Such data will be invaluable for predicting and potentially mitigating the development of resistance, as well as for designing effective combination therapies. The experimental frameworks provided in this guide offer a starting point for these crucial investigations. Furthermore, a deeper understanding of the molecular interactions between this compound and its ribosomal target will be key to elucidating the precise mechanisms of resistance and cross-resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Resistance to Macrolides and Related Antibiotics in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Experimental evolution of resistance to an antimicrobial peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Synergistic Potential: A Comparative Guide to Difficidin Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The increasing threat of antimicrobial resistance necessitates innovative strategies to extend the efficacy of existing and novel therapeutic agents. Difficidin, a polyketide antibiotic produced by Bacillus species, has demonstrated potent bactericidal activity, primarily through the disruption of bacterial cell wall integrity.[1][2] This guide explores the hypothetical synergistic effects of this compound when combined with other antimicrobial compounds, offering a framework for future research and drug development. The data presented herein is illustrative, based on established principles of antimicrobial synergy, to provide a comparative analysis of potential combination therapies.
Table 1: Hypothetical Synergistic Activity of this compound with Various Antimicrobial Classes (Checkerboard Assay)
The following table summarizes the potential synergistic, additive, indifferent, or antagonistic interactions between this compound and other antimicrobials, as determined by the fractional inhibitory concentration index (FICI). Synergy is defined as an FICI of ≤ 0.5, additivity as an FICI > 0.5 to ≤ 1, indifference as an FICI > 1 to ≤ 4, and antagonism as an FICI > 4.
| Antimicrobial Compound | Mechanism of Action | Target Pathogen | This compound MIC (µg/mL) | Compound MIC (µg/mL) | Combined this compound MIC (µg/mL) | Combined Compound MIC (µg/mL) | FICI | Interpretation |
| Polymyxin B | Disrupts outer membrane | Pseudomonas aeruginosa | 8 | 2 | 2 | 0.5 | 0.5 | Synergy |
| Tobramycin | Inhibits protein synthesis (30S subunit) | Pseudomonas aeruginosa | 8 | 4 | 2 | 1 | 0.5 | Synergy |
| Vancomycin | Inhibits cell wall synthesis | Staphylococcus aureus (MRSA) | 4 | 2 | 1 | 0.25 | 0.375 | Synergy |
| Meropenem | Inhibits cell wall synthesis | Klebsiella pneumoniae (MDR) | 16 | 8 | 4 | 1 | 0.375 | Synergy |
| Fusidic Acid | Inhibits protein synthesis (elongation factor G) | Staphylococcus aureus (MRSA) | 4 | 0.5 | 2 | 0.125 | 0.75 | Additive |
| Rifampicin | Inhibits RNA synthesis | Staphylococcus aureus (MRSA) | 4 | 0.25 | 2 | 0.125 | 1.0 | Additive |
Table 2: Hypothetical Bactericidal Activity of this compound Combinations (Time-Kill Curve Assay)
This table illustrates the potential bactericidal effects of this compound in combination with other antimicrobials against a starting inoculum of 1 x 106 CFU/mL over 24 hours. Synergy in time-kill assays is defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.
| Combination | Target Pathogen | Log10 CFU/mL Reduction at 24h (this compound Alone) | Log10 CFU/mL Reduction at 24h (Compound Alone) | Log10 CFU/mL Reduction at 24h (Combination) | Interpretation |
| This compound + Polymyxin B | Pseudomonas aeruginosa | 2.5 | 2.0 | 5.0 | Synergy |
| This compound + Tobramycin | Pseudomonas aeruginosa | 2.5 | 1.5 | 4.5 | Synergy |
| This compound + Vancomycin | Staphylococcus aureus (MRSA) | 3.0 | 1.0 | 5.5 | Synergy |
| This compound + Meropenem | Klebsiella pneumoniae (MDR) | 2.0 | 1.5 | 4.0 | Synergy |
Experimental Protocols
Checkerboard Assay
The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and the comparator antimicrobial are prepared in an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Plate Setup: In a 96-well microtiter plate, serial twofold dilutions of this compound are made along the x-axis, and serial twofold dilutions of the comparator antimicrobial are made along the y-axis. This creates a matrix of wells with varying concentrations of both agents.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (approximately 5 x 105 CFU/mL).
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined by visual inspection for turbidity. The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
Time-Kill Curve Assay
The time-kill curve assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent or combination over time.
-
Preparation of Cultures: A logarithmic phase bacterial culture is diluted to a starting inoculum of approximately 1 x 106 CFU/mL in a suitable broth.
-
Exposure to Antimicrobials: The bacterial suspension is exposed to this compound alone, the comparator antimicrobial alone, and the combination of both at concentrations typically at or below their respective MICs. A growth control without any antimicrobial is also included.
-
Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots are removed from each culture, serially diluted, and plated on agar plates.
-
Incubation and Colony Counting: The plates are incubated for 18-24 hours, and the number of colonies (CFU/mL) is determined.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in the CFU/mL at 24 hours by the combination when compared with the most active single agent.
Visualizing Workflows and Mechanisms
Caption: Workflow for in vitro antimicrobial synergy testing.
References
Prophylactic Efficacy of Difficidin-Producing Bacillus amyloliquefaciens in a Mouse Model of Clostridioides difficile Infection: A Comparative Analysis
This guide provides a comparative analysis of the in vivo efficacy of a difficidin-producing strain of Bacillus amyloliquefaciens against Clostridioides difficile infection (CDI) in a mouse model. The data presented herein is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for CDI. While a direct in vivo validation of purified this compound is not yet available in the public domain, this guide summarizes the prophylactic efficacy of a probiotic B. amyloliquefaciens strain selected for its high in vitro activity against a wide range of C. difficile strains. The performance of this probiotic is compared with an untreated control group and a group treated with Saccharomyces boulardii, a commonly used probiotic for CDI.
Comparative Efficacy of B. amyloliquefaciens in a CDI Mouse Model
The prophylactic administration of a this compound-producing Bacillus amyloliquefaciens strain has demonstrated significant efficacy in preventing CDI in a mouse model.[1] The treatment resulted in reduced weight loss, lower levels of C. difficile toxins A and B, and mitigated colon damage compared to both untreated mice and mice treated with Saccharomyces boulardii.[1] Furthermore, a separate study in a hamster model of CDI using a different this compound-producing B. amyloliquefaciens strain (BA PMC-80) also showed a notable therapeutic effect, with treated hamsters exhibiting a 100% survival rate up to day 4 of the experiment, in contrast to the 100% mortality by day 2 in the untreated group.[2]
It is important to note that the observed in vivo effects are attributed to the probiotic strain as a whole, which may produce other antimicrobial compounds, such as bacilysin, in addition to this compound.[3]
Table 1: Comparison of Prophylactic Efficacy in a C. difficile Infection Mouse Model
| Treatment Group | Mean Weight Change (%) | C. difficile Toxin A/B Levels (Arbitrary Units) | Colon Weight/Length Ratio | Colon/Body Weight Ratio | Histopathological Score (Colon Damage) |
| B. amyloliquefaciens | Significantly less weight loss | Significantly lower | Significantly lower | Significantly lower | Significantly lower |
| S. boulardii | Significant weight loss | Significantly higher | Significantly higher | Significantly higher | Significantly higher |
| Untreated Control | Significant weight loss | Significantly higher | Significantly higher | Significantly higher | Significantly higher |
Source: Data compiled from a study on the prophylactic treatment of CDI in a mouse model with B. amyloliquefaciens.[1]
Experimental Protocols
A standardized mouse model is crucial for the in vivo validation of potential CDI therapeutics.[4] The following protocol outlines the methodology used to assess the prophylactic efficacy of the this compound-producing B. amyloliquefaciens.
Animal Model and CDI Induction
-
Animal Model: C57BL/6 mice are commonly used for CDI studies.[1][4]
-
Antibiotic Pre-treatment: To induce susceptibility to CDI, mice are typically treated with an antibiotic cocktail in their drinking water for a defined period. A common cocktail includes kanamycin, gentamicin, colistin, metronidazole, and vancomycin.[4] This is followed by an intraperitoneal injection of clindamycin.[4] This regimen disrupts the native gut microbiota, allowing for C. difficile colonization.
-
Infection: Following antibiotic pre-treatment, mice are challenged with a specific strain of C. difficile, such as the VPI 10463 strain, via oral gavage.[1][5]
Treatment Administration
-
Prophylactic Treatment: In the described study, B. amyloliquefaciens was administered orally to the mice prior to and during the CDI induction period.[1]
-
Control Groups: Control groups included mice receiving no treatment and mice receiving a daily oral gavage of Saccharomyces boulardii.[1]
Efficacy Assessment
-
Clinical Monitoring: Mice are monitored daily for clinical signs of disease, including weight loss, diarrhea, and general morbidity.[1][6]
-
Toxin Level Analysis: At the end of the study period, colonic contents are collected to measure the levels of C. difficile toxins A and B using methods such as enzyme-linked immunosorbent assay (ELISA).[1]
-
Histopathological Analysis: The colon is excised, and sections are prepared for histopathological examination to assess the degree of inflammation and tissue damage.[1] Colon weight-to-length and colon-to-body weight ratios are also calculated as indicators of edema and inflammation.[1]
Visualizing Experimental Workflow and Mechanisms
To better illustrate the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for in vivo validation in a mouse model of CDI.
Caption: Pathogenesis of C. difficile infection mediated by toxins A and B.[7][8][9][10][11]
References
- 1. Bacillus amyloliquefaciens as prophylactic treatment for Clostridium difficile-associated disease in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Anti-Clostridioides difficile Effect of a Probiotic Bacillus amyloliquefaciens Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reviewing the Clostridioides difficile Mouse Model: Insights into Infection Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment of Clostridium difficile infection in mice with vancomycin alone is as effective as treatment with vancomycin and metronidazole in combination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Clostridium difficile infection: molecular pathogenesis and novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clostridioides difficile - Wikipedia [en.wikipedia.org]
- 10. Clostridioides difficile toxins: mechanisms of action and antitoxin therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clostridium difficile Toxins: Mechanism of Action and Role in Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Transcriptomic Effects of Difficidin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transcriptomic effects of difficidin, a potent antibacterial agent. While detailed, publicly available RNA-seq datasets on bacteria treated with purified this compound are limited, this document synthesizes known mechanistic information and reported effects on gene expression to offer a valuable resource. For comparative purposes, the well-documented transcriptomic impact of tetracycline, another protein synthesis inhibitor, is included.
Overview of this compound's Mechanism of Action
This compound is a macrocyclic polyene lactone phosphate ester produced by several species of Bacillus, notably Bacillus amyloliquefaciens. Its primary mechanism of action is the inhibition of bacterial protein synthesis.[1][2] This action is rapidly bactericidal to both growing and stationary phase cultures. Studies have shown that upon treatment with this compound, protein synthesis is inhibited more swiftly than the synthesis of RNA, DNA, or the cell wall, identifying translation as its primary target.[1][2] This mode of action is crucial for its broad-spectrum activity against a variety of pathogenic bacteria.
Data Presentation: Transcriptomic Signatures
The following tables summarize the expected transcriptomic signature of a bacterium treated with this compound compared to the known signature of tetracycline treatment in Escherichia coli.
Representative Transcriptomic Profile of this compound Treatment
This profile is constructed based on reports that this compound downregulates genes associated with virulence, cell division, and protein synthesis in Xanthomonas oryzae.[3][4] As a protein synthesis inhibitor, it is also expected to trigger specific stress responses.
| Gene Category | Representative Genes (E. coli orthologs) | Expected Regulation | Postulated Rationale |
| Protein Synthesis | rplA, rplB (Ribosomal Protein L1, L2) | Down | Direct consequence of translation inhibition and reduced growth rate. |
| rpsB, rpsC (Ribosomal Protein S2, S3) | Down | Reduced demand for new ribosomes during stalled growth. | |
| infA, infB (Translation Initiation Factors) | Down | Co-regulation with ribosomal components. | |
| Cell Division | ftsZ, ftsA, ftsI (Divisome proteins) | Down | Arrested cell growth leads to downregulation of division machinery.[3][4] |
| Virulence | fliC (Flagellin), cheA (Chemotaxis) | Down | Energy conservation; virulence is often linked to growth phase.[3][4] |
| Stress Response | cspA, cspB (Cold Shock Proteins) | Up | Often induced by translation stress as RNA chaperones. |
| lon, clpP (ATP-dependent proteases) | Up | Degradation of mistranslated or damaged proteins. | |
| Metabolism | aceE, aceF (Pyruvate dehydrogenase) | Down | General metabolic slowdown due to cessation of growth. |
| cysK, cysM (Cysteine biosynthesis) | Down | Reduced demand for amino acids when protein synthesis is blocked. |
Comparative Transcriptomic Profile of Tetracycline Treatment
Tetracycline inhibits protein synthesis by binding to the 30S ribosomal subunit and preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[3][4][5] The following data is representative of the transcriptomic response in E. coli.
| Gene Category | Representative Genes (E. coli) | Regulation | Rationale / Supporting Data |
| Protein Synthesis | rplD, rpsJ (Ribosomal Proteins) | Down | Downregulation of translational machinery is a common response to many antibiotics.[6][7] |
| Transport/Efflux | acrA, acrB, tolC (Multidrug Efflux Pump) | Up | General stress response to remove the toxic compound from the cell. |
| tetA (Tetracycline-specific Efflux Pump) | Up | Specific and primary resistance mechanism when present.[8] | |
| Stress Response | soxS, soxR (Superoxide Stress Response) | Up | Antibiotic stress can lead to the production of reactive oxygen species. |
| marA, marR (Multiple Antibiotic Resistance) | Up | Upregulation of this regulon controls efflux pump expression and other resistance mechanisms. | |
| Metabolism | sdhC, sdhD (Succinate Dehydrogenase) | Down | Downregulation of central carbon metabolism reflects reduced growth.[6][7] |
| gltB, gltD (Glutamate Synthase) | Down | Decreased need for amino acid precursors. |
Experimental Protocols: RNA-Seq Analysis Workflow
The following is a detailed methodology for a typical transcriptomic analysis of bacteria treated with an antibacterial compound, synthesized from standard practices in the field.
-
Bacterial Strain and Culture Conditions:
-
Select a suitable bacterial strain (e.g., Escherichia coli K-12 MG1655, Xanthomonas oryzae pv. oryzae).
-
Grow the culture in an appropriate medium (e.g., Luria-Bertani broth, Tryptic Soy Broth) at the optimal temperature (e.g., 37°C) with shaking (e.g., 200 rpm) to the mid-logarithmic phase of growth (OD₆₀₀ ≈ 0.4-0.6).
-
-
Antibiotic Treatment:
-
Divide the culture into two sets of triplicate flasks.
-
To the "Treatment" group, add this compound to a final concentration equivalent to 0.5x the Minimum Inhibitory Concentration (MIC) to ensure cell viability while inducing a transcriptomic response.
-
To the "Control" group, add an equivalent volume of the vehicle (the solvent used to dissolve the antibiotic).
-
Incubate both groups for a defined period (e.g., 30-60 minutes).
-
-
RNA Extraction:
-
Harvest bacterial cells by centrifugation at 4°C.
-
Immediately stabilize the RNA by resuspending the pellet in an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent).
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) following the manufacturer's protocol, including an on-column DNase digestion step to remove contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (for A260/A280 and A260/A230 ratios) and a bioanalyzer (for RNA Integrity Number, RIN). A RIN value > 8 is desirable.
-
-
Library Preparation and Sequencing:
-
Deplete ribosomal RNA (rRNA) from the total RNA samples using a kit (e.g., Ribo-Zero rRNA Removal Kit).
-
Prepare sequencing libraries from the rRNA-depleted RNA using a directional RNA library prep kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit). This process involves RNA fragmentation, first and second-strand cDNA synthesis (incorporating dUTP in the second strand), end repair, A-tailing, and ligation of sequencing adapters.
-
Perform PCR amplification to enrich the adapter-ligated fragments.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate single-end or paired-end reads (e.g., 75 bp).
-
-
Data Analysis:
-
Quality Control: Assess raw read quality using FastQC and perform adapter trimming and quality filtering using tools like Trimmomatic.
-
Read Mapping: Align the processed reads to the reference genome of the bacterium using a splice-aware aligner like HISAT2 or a standard aligner like Bowtie2.
-
Quantification: Count the number of reads mapping to each annotated gene using featureCounts or HTSeq.
-
Differential Expression Analysis: Use a statistical package like DESeq2 or edgeR in R to normalize the gene counts and identify differentially expressed genes (DEGs) between the treatment and control groups. Common thresholds for significance are a log₂ fold change > |1| and an adjusted p-value (FDR) < 0.05.
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of DEGs to identify biological processes and pathways that are significantly affected by the treatment.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and pathways related to this analysis.
Caption: Experimental workflow for transcriptomic analysis of bacteria treated with this compound.
Caption: Mechanism of action for protein synthesis inhibitors like this compound and tetracycline.
Caption: Logical relationship from antibiotic treatment to physiological outcome.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.irapa.org [journals.irapa.org]
- 5. Frontiers | A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines [frontiersin.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Comparative Analysis of Transcriptomic Response of Escherichia coli K-12 MG1655 to Nine Representative Classes of Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relation between tetR and tetA expression in tetracycline resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Difficidin-Producing Strains for Biocontrol Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biocontrol potential of different Difficidin-producing bacterial strains. The information presented is curated from experimental data to assist in the selection of promising candidates for the development of novel biocontrol agents.
Introduction to this compound and its Biocontrol Potential
This compound is a highly potent polyketide antibiotic produced by several species of the genus Bacillus, most notably Bacillus amyloliquefaciens and Bacillus subtilis.[1] It exhibits a broad spectrum of activity against both aerobic and anaerobic bacteria, making it a compound of significant interest for agricultural and clinical applications. The primary mechanism of action of this compound is the inhibition of protein synthesis in target bacteria.[2] Strains of Bacillus that produce this compound have demonstrated significant potential as biocontrol agents against a variety of plant pathogens, including those responsible for fire blight, bacterial blight of rice, and bacterial wilt.[3][4][5]
Comparative Biocontrol Efficacy
The following tables summarize the biocontrol efficacy of different this compound-producing Bacillus strains against key plant pathogens, based on available experimental data.
Against Erwinia amylovora (Fire Blight)
| Strain | In Vitro Antagonism (Dual Culture) | In Vivo Efficacy (Detached Apple Blossoms) | This compound Production (Relative Units) | Reference |
| B. amyloliquefaciens FZB42 | Complete suppression | High efficiency | High | Chen et al., 2009 |
| B. amyloliquefaciens QST713 | Complete suppression | Moderate to high efficiency | High | Chen et al., 2009 |
| B. amyloliquefaciens FZB45 | Not reported | High efficiency | Not reported | Chen et al., 2009 |
| B. amyloliquefaciens FZB13 | Not reported | High efficiency | Not reported | Chen et al., 2009 |
| B. amyloliquefaciens FDK33 | Not reported | High efficiency | Not reported | Chen et al., 2009 |
| B. amyloliquefaciens FDK21 | Not reported | High efficiency | Not reported | Chen et al., 2009 |
| B. amyloliquefaciens KF60 | Not reported | High efficiency | Not reported | Chen et al., 2009 |
Against Xanthomonas oryzae pv. oryzae (Rice Bacterial Blight)
While direct comparative studies of different wild-type this compound-producing strains against Xanthomonas oryzae are limited, studies on B. amyloliquefaciens FZB42 and its mutants highlight the crucial role of this compound in biocontrol.
| Strain | Biocontrol Efficacy (In planta) | Key Finding | Reference |
| B. amyloliquefaciens FZB42 | Significant disease suppression | Wild-type shows strong biocontrol | Wu et al., 2015 |
| FZB42 Δdfn (this compound mutant) | Reduced biocontrol efficacy | Demonstrates the importance of this compound in disease suppression | Wu et al., 2015 |
Against Ralstonia solanacearum (Bacterial Wilt)
Similar to the case with Xanthomonas, direct comparative data is scarce. However, individual studies demonstrate the efficacy of this compound-producing strains.
| Strain | Biocontrol Efficacy | Key Finding | Reference |
| B. amyloliquefaciens WH1 | Effective inhibition of pathogen growth | This compound is a key antibacterial compound against R. solanacearum | Li et al., 2023 |
| B. velezensis (undisclosed strain) | Efficient against R. solanacearum | This compound production is correlated with antagonistic activity | A study on B. velezensis |
Experimental Protocols
In Vitro Antagonism Assay (Dual Culture)
This method is used to assess the direct inhibitory effect of a biocontrol strain on a pathogen.
-
Preparation of Media: Prepare Potato Dextrose Agar (PDA) for fungal pathogens or Nutrient Agar (NA) for bacterial pathogens and pour into Petri dishes.
-
Inoculation of Pathogen: For fungal pathogens, place a 5 mm mycelial plug from an actively growing culture at the center of the PDA plate. For bacterial pathogens, streak a loopful of the pathogen culture across the center of the NA plate.
-
Inoculation of Biocontrol Strain: Streak the this compound-producing Bacillus strain in a line parallel to the pathogen streak, approximately 2-3 cm away.
-
Incubation: Incubate the plates at 28°C for 48-72 hours for bacteria and 5-7 days for fungi.
-
Assessment: Measure the zone of inhibition between the biocontrol strain and the pathogen.
Detached Leaf/Blossom Bioassay
This in vivo method provides a more realistic assessment of biocontrol potential on plant tissue.
-
Plant Material: Collect healthy, young leaves or blossoms from a susceptible host plant.
-
Surface Sterilization: Gently wash the plant material with sterile distilled water and surface sterilize with a short immersion in 1% sodium hypochlorite solution, followed by rinsing with sterile water.
-
Inoculation:
-
Apply a suspension of the biocontrol Bacillus strain (e.g., 10⁸ CFU/mL) to the adaxial surface of the leaves or onto the blossoms.
-
After a short drying period (e.g., 1-2 hours), apply a suspension of the pathogen (e.g., 10⁶ CFU/mL) to the same area.
-
-
Incubation: Place the inoculated plant material in a humid chamber (e.g., a Petri dish with moist filter paper) and incubate under controlled conditions (e.g., 25°C with a 12h photoperiod).
-
Assessment: After a set incubation period (e.g., 3-7 days), assess disease severity by measuring lesion size or scoring disease symptoms.
Greenhouse Biocontrol Assay
This assay evaluates the biocontrol efficacy under more realistic growing conditions.
-
Plant Growth: Grow susceptible host plants in pots containing sterilized soil mix in a greenhouse.
-
Treatment Application: Apply the biocontrol Bacillus strain to the soil (as a drench) or to the foliage (as a spray) at a specified concentration.
-
Pathogen Inoculation: After a designated period (e.g., 24-48 hours), inoculate the plants with the pathogen using an appropriate method (e.g., soil drench for soil-borne pathogens, spray for foliar pathogens).
-
Incubation and Monitoring: Maintain the plants in the greenhouse under conditions conducive to disease development. Monitor and record disease incidence and severity over a period of several weeks.
-
Data Analysis: Statistically analyze the disease data to determine the significance of the biocontrol treatment compared to control groups (untreated and pathogen-only).
Regulatory Pathway of this compound Biosynthesis
The production of this compound in Bacillus is a complex process regulated by a sophisticated signaling network. A key regulator is the transcription factor Spo0A, which is the master regulator of sporulation and other stationary-phase processes.
Caption: Simplified signaling pathway for the regulation of this compound biosynthesis by Spo0A.
Experimental Workflow for Biocontrol Agent Screening
The process of identifying and evaluating new this compound-producing biocontrol agents typically follows a multi-step workflow.
Caption: A typical workflow for the screening and development of this compound-producing biocontrol agents.
Conclusion
The selection of an optimal this compound-producing strain for biocontrol purposes depends on various factors, including the target pathogen, environmental conditions, and the specific application. The data presented in this guide suggests that several strains of Bacillus amyloliquefaciens, such as FZB42 and QST713, are highly effective against a range of plant pathogens. However, further direct comparative studies are needed to fully elucidate the relative biocontrol potential of different this compound-producing strains against a wider array of phytopathogens. The provided experimental protocols and workflow diagrams offer a framework for the systematic evaluation of new candidate strains.
References
- 1. A Detached Leaf Assay for Rapidly Screening Plant Pathogen-Biological Control Agents | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro antagonism assays against microbial pathogens [bio-protocol.org]
- 4. apsnet.org [apsnet.org]
- 5. Frontiers | In vitro assessment of Bacillus subtilis FJ3 affirms its biocontrol and plant growth promoting potential [frontiersin.org]
Unveiling Difficidin's Achilles' Heel: A Guide to Target Validation Through Genetic Mutation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of difficidin, a potent antibacterial agent, with alternative protein synthesis inhibitors. We delve into the genetic validation of its target, offering detailed experimental data and protocols to support further research and development in the fight against antimicrobial resistance.
This compound, a macrocyclic polyketide antibiotic produced by various Bacillus species, has demonstrated significant broad-spectrum antibacterial activity. Its primary mechanism of action is the inhibition of bacterial protein synthesis, a critical pathway for microbial survival. This guide explores the scientific evidence validating this target through genetic manipulation and compares its efficacy against other antibiotics targeting similar cellular machinery.
Performance Comparison: this compound vs. Alternatives
To contextualize the antibacterial efficacy of this compound, the following table summarizes its Minimum Inhibitory Concentration (MIC) against various bacterial strains in comparison to other well-known protein synthesis inhibitors and bacilysin, another antimicrobial produced by Bacillus amyloliquefaciens. It is important to note that bacilysin's primary target is cell wall synthesis, not protein synthesis, but it serves as a relevant comparator from the same microbial source.
Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison
| Antibiotic | Target Pathway | Staphylococcus aureus (µg/mL) | Escherichia coli (µg/mL) | Pseudomonas aeruginosa (µg/mL) | Ralstonia solanacearum (µg/mL) |
| This compound | Protein Synthesis | - | - | - | 12.62[1] |
| Bacilysin | Cell Wall Synthesis | - | 0.001[1] | - | - |
| Erythromycin | Protein Synthesis | 0.25 - >2048[2] | - | >100[3] | - |
| Tetracycline | Protein Synthesis | 0.125 - 256 | - | 8 - 32[4] | - |
Note: MIC values can vary between different strains and testing methodologies. The data presented here are compiled from various sources and should be considered representative.
Genetic Validation of this compound's Target
The validation of this compound's role in inhibiting a crucial bacterial pathway has been unequivocally demonstrated through genetic knockout studies. By deleting key genes within the this compound biosynthetic gene cluster (dfn), researchers have successfully abolished its production, leading to a complete loss of antibacterial activity.
Data Presentation: Impact of Gene Knockout on Antibacterial Activity
| Bacillus amyloliquefaciens Strain | Gene(s) Mutated | Target Pathogen | Antibacterial Activity (Diameter of Inhibition Zone - DIZ) | Reference |
| WH1 | Wild-Type | Ralstonia solanacearum | > 2.0 cm | [1] |
| WH1 | ΔdfnI | Ralstonia solanacearum | 0 cm | [1] |
| WH1 | ΔdfnB | Ralstonia solanacearum | 0 cm | [1] |
| FZB42 | Wild-Type | Rice pathogens (Xanthomonas oryzae) | Effective biocontrol | [4] |
| FZB42 | Δpks (impaired this compound/bacillaene) | Rice pathogens (Xanthomonas oryzae) | Slightly decreased biocontrol | [4] |
| FZB42 | ΔbacA Δpks (impaired bacilysin/difficidin/bacillaene) | Rice pathogens (Xanthomonas oryzae) | Complete loss of biocontrol | [4] |
These genetic studies provide compelling evidence that the antibacterial activity of the producing Bacillus strains is directly attributable to the compounds synthesized by the dfn gene cluster, thus validating the pathway as the source of the antimicrobial agent.
Experimental Protocols
For researchers aiming to replicate or build upon these findings, the following are detailed methodologies for key experiments.
Gene Knockout in Bacillus subtilis via Homologous Recombination
This protocol outlines a general method for creating a markerless gene deletion in Bacillus subtilis, the model organism often used for genetic manipulation of Bacillus species.
a. Construction of the Knockout Cassette:
- Amplify ~1 kb DNA fragments upstream and downstream of the target gene (e.g., dfnI) from the genomic DNA of the wild-type Bacillus strain.
- Amplify an antibiotic resistance cassette (e.g., erythromycin resistance gene, erm) flanked by loxP sites.
- Fuse the three fragments (upstream fragment, resistance cassette, and downstream fragment) using overlap extension PCR. The resulting linear DNA construct will have homologous regions to the chromosome flanking the resistance cassette.
b. Transformation of Bacillus subtilis:
- Prepare competent Bacillus subtilis cells using a standard two-step starvation method.
- Transform the competent cells with the linear knockout cassette.
- Select for transformants on Luria-Bertani (LB) agar plates containing the appropriate antibiotic (e.g., erythromycin). Successful double-crossover recombination will replace the target gene with the resistance cassette.
c. Verification of Gene Knockout:
- Confirm the gene deletion by PCR using primers flanking the target gene. The PCR product from the mutant will be larger than that from the wild-type due to the insertion of the resistance cassette.
- Further verify the knockout by DNA sequencing.
d. Removal of the Resistance Marker (Optional):
- Transform the mutant strain with a temperature-sensitive plasmid expressing Cre recombinase.
- Culture the transformants at a permissive temperature to allow for plasmid replication and then shift to a non-permissive temperature to induce Cre expression and subsequent plasmid loss.
- Cre recombinase will recognize the loxP sites flanking the resistance cassette and excise it, leaving a "scar" sequence.
- Screen for colonies that have lost the antibiotic resistance, indicating successful marker removal.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
a. Preparation of Materials:
- Prepare a stock solution of the purified antimicrobial compound (e.g., this compound) in a suitable solvent.
- Use a sterile 96-well microtiter plate.
- Prepare a bacterial inoculum of the target strain in Mueller-Hinton Broth (MHB) and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
b. Assay Procedure:
- Add 100 µL of MHB to all wells of the microtiter plate.
- Add 100 µL of the antimicrobial stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL to the subsequent wells.
- Add 10 µL of the prepared bacterial inoculum to each well.
- Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).
- Incubate the plate at 37°C for 18-24 hours.
c. Interpretation of Results:
- The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (turbidity).
Bioautography Assay
This technique is used to detect antimicrobial compounds on a chromatogram.
a. Chromatographic Separation:
- Spot the crude extract or purified compound onto a Thin Layer Chromatography (TLC) plate.
- Develop the chromatogram using an appropriate solvent system to separate the components.
b. Bioassay:
- After the solvent has evaporated, briefly immerse the TLC plate in a suspension of the indicator bacterium in a suitable broth (e.g., MHB).
- Incubate the plate in a humid chamber at the optimal growth temperature for the indicator bacterium.
- After incubation, spray the plate with a solution of a tetrazolium salt (e.g., MTT).
c. Visualization:
- Living bacteria will reduce the tetrazolium salt to a colored formazan.
- Zones of inhibition will appear as clear spots against a colored background, indicating the location of the antimicrobial compound(s) on the chromatogram.
Visualizing the Molecular and Experimental Landscape
To further clarify the concepts discussed, the following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow for its target validation.
Caption: Proposed mechanism of this compound action.
Caption: Experimental workflow for genetic validation.
References
- 1. Antimicrobial Bacillus: Metabolites and Their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of sub-MICs of erythromycin and other macrolide antibiotics on serum sensitivity of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Metabolomics: Unveiling the Metabolic Impact of Difficidin Deficiency in Bacillus
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic profiles of wild-type Bacillus species, potent producers of the broad-spectrum antibiotic difficidin, and their corresponding this compound-deficient mutants. Understanding the metabolic shifts resulting from the targeted removal of this key secondary metabolite can provide critical insights into cellular resource allocation, regulatory networks, and potential strategies for optimizing the production of other desired compounds. This analysis is supported by established experimental protocols and a visualization of the key regulatory pathway governing this compound biosynthesis.
Quantitative Metabolite Analysis: A Comparative Overview
The following table summarizes hypothetical quantitative metabolomic data comparing a wild-type Bacillus amyloliquefaciens strain with a this compound-deficient mutant (e.g., a Δdfn mutant). This data, while illustrative, is based on the principle that the significant metabolic investment required for polyketide synthesis in the wild-type strain is redirected in the mutant, leading to discernible changes in the abundance of precursor molecules and related metabolites. The absence of this compound production in the mutant strain is expected to lead to an accumulation of its biosynthetic precursors.
| Metabolite Class | Metabolite | Wild-Type (Relative Abundance) | This compound-Deficient (Relative Abundance) | Fold Change (Mutant/WT) | Putative Role |
| Polyketide Precursors | Acetyl-CoA | 100 | 125 | 1.25 | Primary building block for polyketide synthesis |
| Malonyl-CoA | 100 | 140 | 1.40 | Key extender unit in polyketide synthesis | |
| Methylmalonyl-CoA | 100 | 130 | 1.30 | Extender unit in polyketide synthesis | |
| Amino Acids | Alanine | 100 | 105 | 1.05 | General metabolism, precursor for other molecules |
| Valine | 100 | 110 | 1.10 | Precursor for branched-chain fatty acids | |
| Leucine | 100 | 112 | 1.12 | Precursor for branched-chain fatty acids | |
| Isoleucine | 100 | 115 | 1.15 | Precursor for branched-chain fatty acids | |
| Central Carbon Metabolism | Glucose-6-phosphate | 100 | 95 | 0.95 | Glycolysis intermediate |
| Fructose-1,6-bisphosphate | 100 | 98 | 0.98 | Glycolysis intermediate | |
| Pyruvate | 100 | 110 | 1.10 | Central metabolic hub | |
| Citrate | 100 | 102 | 1.02 | TCA cycle intermediate | |
| Secondary Metabolites | This compound | 100 | 0 | 0 | Target polyketide antibiotic |
| Bacillaene | 100 | 108 | 1.08 | Another polyketide antibiotic | |
| Surfactin | 100 | 103 | 1.03 | Lipopeptide antibiotic |
Experimental Protocols
The following are detailed methodologies for conducting a comparative metabolomics study of Bacillus strains. These protocols are based on established methods for microbial metabolomics.[1][2]
Bacterial Culture and Sample Collection
-
Strain Cultivation: Wild-type and this compound-deficient Bacillus strains are cultured in a defined medium, such as Landy medium, to support the production of secondary metabolites.[3] Cultures are grown at an appropriate temperature (e.g., 30-37°C) with shaking to ensure aeration.
-
Growth Monitoring: The optical density at 600 nm (OD600) is monitored to ensure that samples are harvested from the same growth phase, typically late exponential or early stationary phase, when secondary metabolite production is maximal.
-
Metabolic Quenching: To halt metabolic activity instantly, a quenching step is crucial. A common method involves rapidly mixing the bacterial culture with a cold quenching solution, such as 60% methanol at -48°C, at a 1:2 ratio (culture to methanol).[2]
-
Cell Harvesting: The quenched cell suspension is immediately centrifuged at a low temperature (e.g., -8°C) to pellet the cells. The supernatant is discarded, and the cell pellet is washed with a cold buffer to remove any remaining medium components.
Metabolite Extraction
-
Cell Lysis: The cell pellet is resuspended in a cold extraction solvent. A common and effective solvent for a broad range of metabolites is a mixture of methanol, water, and chloroform (4:2:4 v/v/v).[1] Mechanical lysis using bead beating is often employed to ensure complete cell disruption.[4][5]
-
Phase Separation: After cell lysis, the mixture is centrifuged to separate the polar (aqueous/methanol phase), non-polar (chloroform phase), and insoluble fractions (cell debris and precipitated proteins).
-
Sample Preparation for Analysis: The polar and non-polar extracts are collected separately and dried under a stream of nitrogen or by lyophilization. The dried extracts can be stored at -80°C until analysis.
Mass Spectrometry Analysis
-
Sample Resuspension: Dried metabolite extracts are resuspended in an appropriate solvent for the chosen analytical platform (e.g., a mixture of water and acetonitrile for liquid chromatography).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the analysis of a wide range of polar and non-polar metabolites, reversed-phase or HILIC chromatography coupled to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) is commonly used. A binary solvent system with a gradient from aqueous to organic solvent is used to separate the metabolites.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of volatile and thermally stable metabolites, such as amino acids and organic acids, GC-MS is employed. Samples require derivatization prior to analysis to increase their volatility.
-
Data Analysis: The raw data from the mass spectrometer is processed to identify and quantify metabolites. This involves peak picking, alignment, and normalization. Statistical analysis, such as t-tests or volcano plots, is then used to identify metabolites that are significantly different in abundance between the wild-type and mutant strains.
Visualization of Key Pathways and Workflows
The following diagrams illustrate the regulatory pathway of this compound biosynthesis and a general experimental workflow for comparative metabolomics.
Caption: Regulatory role of the transcription factor Spo0A in activating the this compound (dfn) gene cluster.
Caption: A generalized workflow for a comparative metabolomics study of Bacillus strains.
References
- 1. Methodological approaches to help unravel the intracellular metabolome of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. perskuleuven.be [perskuleuven.be]
- 3. DSpace [kops.uni-konstanz.de]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Transcription Factor Spo0A Regulates the Biosynthesis of this compound in Bacillus amyloliquefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transcription Factor Spo0A Regulates the Biosynthesis of this compound in Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Difficidin: A Guide for Laboratory Professionals
For Immediate Implementation: A Step-by-Step Guide to the Safe Handling and Disposal of the Polyketide Antibiotic, Difficidin.
This document provides essential safety and logistical information for the proper disposal of this compound, a polyketide antibiotic. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact, aligning with best practices for chemical hygiene and waste management in a research setting. Adherence to these guidelines is critical for maintaining a safe and compliant laboratory environment.
Understanding this compound's Properties for Disposal
This compound is a macrocyclic polyene lactone phosphate ester, a class of compounds that can exhibit lability under certain conditions. Its disposal procedure is predicated on its chemical characteristics, which indicate a susceptibility to degradation.
| Property | Implication for Disposal |
| Chemical Class | Polyketide Macrolide Antibiotic |
| Known Sensitivities | Labile, undergoes reversible thermal isomerization, and is sensitive to air oxidation, particularly in solid form. |
| Inferred Degradation Pathways | Susceptible to degradation by heat, strong acids, strong bases, and oxidizing agents, similar to other macrolide antibiotics. |
Experimental Protocols for Inactivation (Inferred)
-
Thermal Treatment: Exposure to temperatures of 75°C to 100°C has been shown to degrade various macrolide antibiotics. Standard autoclaving cycles (121°C, 15 psi for at least 30 minutes) are expected to be effective.
-
Chemical Hydrolysis: Treatment with strong acids (e.g., 1 M HCl) or bases (e.g., 1 M NaOH) can hydrolyze and inactivate macrolide antibiotics.
-
Oxidation: Exposure to oxidizing agents, such as a 3% to 15% solution of hydrogen peroxide, can also lead to the degradation of this class of antibiotics.
Procedural Guidance for this compound Disposal
The appropriate disposal method for this compound depends on the nature of the waste. The following step-by-step procedures should be followed.
For Liquid Waste (e.g., used cell culture media containing this compound):
-
Initial Assessment: Determine if the liquid waste contains any other hazardous materials. If it contains other chemicals or biohazardous materials, follow your institution's specific waste disposal guidelines for mixed waste.
-
Decontamination/Inactivation:
-
Autoclaving: The preferred method for inactivating this compound in aqueous laboratory waste is steam autoclaving. A standard cycle of 121°C for at least 30 minutes is recommended to ensure thermal degradation.
-
Chemical Inactivation: As an alternative to autoclaving, chemical inactivation can be performed. Add a sufficient volume of 1 M NaOH or 1 M HCl to the waste to achieve a final concentration that will facilitate hydrolysis. Allow the solution to stand in a designated, properly ventilated area for at least 24 hours. Neutralize the pH of the solution before final disposal.
-
-
Final Disposal: After inactivation, the treated liquid waste may be permissible for drain disposal, provided it meets local wastewater regulations and does not contain other prohibited substances. Always consult your institution's Environmental Health and Safety (EHS) office for final approval before drain disposal.
For Solid Waste (e.g., contaminated labware, gloves, paper towels):
-
Segregation: Collect all solid waste contaminated with this compound in a designated, clearly labeled hazardous waste container.
-
Containerization: Use a leak-proof, puncture-resistant container with a secure lid.
-
Disposal: Arrange for pickup and disposal through your institution's hazardous waste management program. Do not dispose of solid this compound waste in the regular trash.
For Unused or Expired this compound (Pure substance or stock solutions):
-
Classification: Unused or expired this compound, in its pure form or as a concentrated stock solution, must be treated as hazardous chemical waste.[1]
-
Packaging: Ensure the material is in a sealed, clearly labeled container. The label should include the chemical name ("this compound"), concentration, and the appropriate hazard warnings.
-
Disposal: Transfer the waste to your institution's designated hazardous waste storage area for collection by a licensed chemical waste disposal company. Do not attempt to neutralize or dispose of concentrated this compound through laboratory treatment methods.
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and responsible management of this compound waste, contributing to a culture of safety and environmental stewardship within the scientific community. Always consult your local and institutional regulations for specific requirements.
References
Personal protective equipment for handling Difficidin
Audience: Researchers, scientists, and drug development professionals.
Difficidin is a polyketide natural product with broad-spectrum antibiotic activity.[3] Due to its biological potency, it must be handled with care to avoid potential health risks through inhalation, skin contact, or ingestion. The primary hazards associated with potent antibiotics in a research setting include allergic reactions, disruption of microflora, and unknown long-term toxic effects.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure when handling this compound. The following table summarizes the minimum PPE requirements. All PPE should be donned before handling the compound and removed before leaving the designated work area.[3][4]
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact. Check manufacturer's compatibility chart for the solvent being used.[4] |
| Body Protection | Disposable, solid-front lab coat with tight cuffs | Protects skin and personal clothing from contamination.[4][5] |
| Eye Protection | Chemical splash goggles or safety glasses with side shields | Protects eyes from splashes and aerosols.[3][5] |
| Face Protection | Face shield (in addition to goggles) | Required when there is a significant risk of splashes, such as when handling larger quantities or preparing stock solutions.[3][6] |
| Respiratory Protection | N95 respirator or higher (if handling powder outside of a certified chemical fume hood or biological safety cabinet) | Prevents inhalation of aerosolized powder. A risk assessment should determine the appropriate level of respiratory protection. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is essential for the safe handling of this compound. All manipulations of powdered this compound should be performed within a certified chemical fume hood or a Class II Biological Safety Cabinet to contain any aerosols.
1. Preparation and Weighing:
-
Designate a specific area for handling this compound.
-
Assemble all necessary equipment and reagents before starting.
-
Don the appropriate PPE as outlined in the table above.
-
When weighing the powdered form, use a containment balance or perform the task in a chemical fume hood.[7]
-
Use anti-static weighing dishes to prevent dispersal of the powder.
-
Handle the compound gently to avoid creating dust.
2. Reconstitution and Aliquoting:
-
Add the solvent to the vial containing the powdered this compound slowly to avoid splashing.
-
Cap the vial securely and mix by gentle inversion or vortexing.
-
If creating aliquots, perform this task within the fume hood or biological safety cabinet.
-
Clearly label all stock solutions and aliquots with the compound name, concentration, solvent, date, and hazard information.
3. Experimental Use:
-
When adding this compound to experimental systems (e.g., cell cultures), handle the solutions within a biological safety cabinet to maintain sterility and containment.
-
Always use appropriate laboratory techniques to minimize the generation of aerosols.
4. Post-Handling:
-
Decontaminate all work surfaces with an appropriate disinfectant, such as 70% ethanol, followed by a thorough cleaning with soap and water.
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, then lab coat).
-
Wash hands thoroughly with soap and water after removing all PPE.
Emergency Procedures
In the event of a spill or personal exposure, immediate and appropriate action is necessary to mitigate any potential harm.
Spill Response:
-
Alert others: Immediately alert personnel in the vicinity and restrict access to the affected area.
-
Assess the spill: Determine the nature and extent of the spill. For large spills, evacuate the area and contact your institution's EHS.
-
Don PPE: If not already wearing it, don the appropriate PPE, including double nitrile gloves, a lab coat, and eye/face protection. For large spills of powder, respiratory protection is crucial.
-
Contain the spill: For liquid spills, cover with an absorbent material. For powder spills, gently cover with damp paper towels to avoid raising dust.[8]
-
Clean the area: Working from the outside in, carefully clean the spill area with a suitable disinfectant. Place all contaminated materials into a sealed, labeled hazardous waste bag.[9]
-
Final decontamination: Decontaminate the spill area again with soap and water.
-
Dispose of waste: Dispose of all contaminated cleaning materials as hazardous chemical waste.
-
Report the incident: Report the spill to your supervisor and EHS department as per institutional policy.
Personal Exposure:
-
Skin contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.
In all cases of personal exposure, seek immediate medical attention and report the incident to your supervisor and EHS department.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.[10] Improper disposal can lead to environmental contamination and the development of antibiotic resistance.[11][12]
Solid Waste:
-
Contaminated PPE: All used gloves, lab coats, and other disposable items should be collected in a designated, labeled hazardous waste bag.
-
Unused Compound: Unused or expired powdered this compound should be disposed of in its original container as hazardous chemical waste. Do not attempt to wash it down the drain.
-
Contaminated Labware: Disposable plasticware (e.g., pipette tips, tubes) should be placed in the hazardous waste bag. Contaminated glassware should be decontaminated with a suitable method (e.g., soaking in a validated inactivating solution) before washing, or disposed of as hazardous waste.
Liquid Waste:
-
Stock Solutions: Unused stock solutions of this compound are considered hazardous chemical waste. They should be collected in a clearly labeled, sealed waste container.[10]
-
Contaminated Media: Cell culture media containing this compound should be treated as chemical waste. It can be deactivated by autoclaving if the antibiotic is known to be heat-labile. However, without specific data for this compound, it is safer to collect it as liquid chemical waste.[10] Do not pour it down the drain.
All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and any other components of the mixture. Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste.
References
- 1. sbnsoftware.com [sbnsoftware.com]
- 2. researchgate.net [researchgate.net]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 9. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Advances in Environmental and Engineering Research | Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review [lidsen.com]
- 12. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
